3'-Hydroxypuerarin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151700 | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117060-54-5 | |
| Record name | 3′-Hydroxypuerarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pueraria glycoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYPUERARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3'-Hydroxypuerarin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxypuerarin, an isoflavonoid (B1168493) C-glucoside, is a natural compound predominantly isolated from the root of Pueraria lobata (Kudzu). As a derivative of the well-studied puerarin (B1673276), this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its notable antioxidant and anti-inflammatory properties. This technical guide provides a detailed examination of the chemical structure, physicochemical characteristics, biological activities, and relevant experimental methodologies associated with this compound, aiming to serve as a valuable resource for ongoing and future research and development endeavors.
Chemical Structure and Identification
This compound is structurally characterized by an isoflavone (B191592) core, a C-glucosyl moiety at the 8-position, and hydroxyl groups at the 7, 4', and a distinguishing 3'-position. This additional hydroxyl group on the B-ring differentiates it from its parent compound, puerarin, and is believed to contribute significantly to its biological activity.
Chemical Identifiers:
-
IUPAC Name: 3-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-7-hydroxy-4H-1-benzopyran-4-one[1]
-
SMILES: OC--INVALID-LINK--O)O">C@HO[C@H]1C2=C3OC=C(C(C3=CC=C2O)=O)C4=CC(O)=C(O)C=C4[1]
-
InChI: InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its formulation and delivery in therapeutic applications. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 432.38 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 206 - 210 °C | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [2] |
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 734.5 ± 60.0 °C at 760 mmHg | |
| Flash Point | 261.1 ± 26.4 °C | |
| LogP | 1.75 |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its antioxidant capacity being the most prominently documented. The presence of the 3'-hydroxyl group is suggested to play a vital role in its potent scavenging of reactive oxygen and nitrogen species.
| Biological Activity | Assay | IC₅₀ / Result | Source |
| Antioxidant Activity | Peroxynitrite (ONOO⁻) scavenging | 1.36 µM | [1] |
| Nitric oxide radical (NO•) scavenging | 1.13 µM | [1] | |
| Total reactive oxygen species (ROS) scavenging | 6.51 µM | [1] | |
| Superoxide anion (•O₂⁻) scavenging | Weak activity | [2] | |
| Anti-inflammatory Activity | Inhibition of LPS-induced nitric oxide (NO) production | Active, but specific IC₅₀ not provided | [4] |
| Inhibition of iNOS and COX-2 protein expression | Active, but specific IC₅₀ not provided | [4] | |
| Insulin (B600854) Resistance | Upregulation of PPARγ expression in 3T3-L1 adipocytes | Improves insulin resistance | [5] |
Experimental Protocols
Isolation of this compound from Pueraria lobata
While a definitive, standardized protocol for the exclusive isolation of this compound is not extensively detailed in a single source, a general methodology can be inferred from studies on the separation of isoflavonoids from Pueraria lobata. The following is a representative workflow:
Caption: Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Preparation of Plant Material: Dried roots of Pueraria lobata are pulverized into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to extraction, often using aqueous ethanol. Ultrasonic-assisted extraction is a common method to enhance efficiency. Optimized conditions from one study include 41.41% ethanol, a liquid-to-solid ratio of 44.35 mL/g, and an extraction time of approximately 16 minutes at 40°C with an ultrasonic power of 300 W.[1]
-
Fractionation: The crude extract is concentrated and then fractionated using solvent-solvent partitioning. Typically, fractions of varying polarity are obtained using solvents such as n-hexane, ethyl acetate, and n-butanol. This compound is known to be enriched in the n-butanol fraction.[4]
-
Chromatographic Separation: The n-butanol fraction undergoes repeated column chromatography on silica gel and/or Sephadex LH-20 to separate the isoflavonoid constituents.
-
Purification: Final purification to obtain high-purity this compound is often achieved using preparative high-performance liquid chromatography (HPLC).
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. A general protocol is as follows:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol. A working solution of DPPH (e.g., 0.1 mM) is also prepared in the same solvent and kept in the dark.
-
Reaction Mixture: In a microplate or cuvettes, various concentrations of the this compound solution are mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Absorbance Measurement: The absorbance of each mixture is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity versus concentration.
Signaling Pathways
While the specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to puerarin suggests potential involvement in similar cellular mechanisms. Puerarin is known to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway and to improve insulin sensitivity through the activation of the PPARγ signaling pathway .
Postulated Anti-inflammatory Mechanism via NF-κB Pathway
This compound likely mitigates inflammation by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Potential Role in Insulin Sensitization via PPARγ Activation
This compound has been shown to upregulate the expression of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism.
Caption: Proposed mechanism of PPARγ activation by this compound.
Conclusion and Future Directions
This compound is a promising natural product with well-documented antioxidant and potential anti-inflammatory and insulin-sensitizing properties. Its distinct chemical structure warrants further investigation to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on obtaining more extensive quantitative bioactivity data, developing standardized and efficient synthesis and isolation protocols, and conducting in-depth studies to confirm its effects on key signaling pathways in various disease models. Such efforts will be crucial in translating the therapeutic promise of this compound into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 3'-Hydroxy Puerarin - Lifeasible [lifeasible.com]
- 3. CN104844584B - A kind of method that Puerarin is extracted in Pueraria lobota slag - Google Patents [patents.google.com]
- 4. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3'-Hydroxypuerarin: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxypuerarin is an isoflavone (B191592), a class of naturally occurring compounds known for their potential health benefits. First isolated from the roots of Pueraria lobata (Willd.) Ohwi, this compound has garnered significant interest within the scientific community due to its notable antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the discovery, natural sources, experimental protocols for isolation and quantification, and the known signaling pathways associated with this compound.
Discovery and Natural Sources
This compound was first identified as a constituent of the dried roots of Pueraria lobata, a plant commonly known as kudzu.[2] The roots of this plant have a long history of use in traditional Chinese medicine. The discovery of this compound was the result of phytochemical investigations aimed at identifying the bioactive components of this medicinal plant. Its structure was elucidated using a combination of spectroscopic and chromatographic analysis methods.
The primary and most well-documented natural source of this compound is the root of Pueraria lobata. The concentration of this isoflavone can vary depending on factors such as the geographical origin of the plant and the specific extraction methods employed.
Quantitative Data
The concentration of this compound in Pueraria lobata root extracts has been quantified in several studies. The following table summarizes representative quantitative data.
| Plant Material | Extraction Method | Analytical Method | Concentration of this compound | Reference |
| Pueraria lobata root extract | Not specified | HPLC-DAD | 23.1 ± 2.0 mg/g | [3] |
| Ethyl acetate (B1210297) extract of P. lobata | Ethyl acetate extraction | HPCCC | 12 mg from 5.1 g of extract | [4] |
Experimental Protocols
Isolation of this compound using High-Performance Counter-Current Chromatography (HPCCC)
This protocol is based on a method for the simultaneous isolation of several isoflavones from Pueraria lobata.
1. Preparation of the Crude Extract:
-
Obtain the dried roots of Pueraria lobata.
-
The specific initial extraction method to obtain the ethyl acetate extract is not detailed in the provided reference, but a general approach would involve solvent extraction with ethyl acetate followed by evaporation to yield a crude extract.
2. HPCCC Instrumentation and Solvent System:
-
Instrument: A high-performance counter-current chromatograph.
-
Solvent System: A two-phase solvent system composed of hexane–ethyl acetate–n-butanol–ethanol (B145695)–water in a ratio of 0.5:2:1:0.5:3.5 (v/v/v/v/v).
-
Mobile Phase: The lower aqueous phase.
-
Stationary Phase: The upper organic phase.
3. HPCCC Separation Procedure:
-
Fill the multilayer coil column entirely with the stationary phase.
-
Rotate the apparatus at an appropriate speed (e.g., 800-1000 rpm).
-
Pump the mobile phase into the column at a specific flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a suitable solvent.
-
Continue the elution with the mobile phase.
-
Collect fractions of the effluent at regular intervals using a fraction collector.
4. Fraction Analysis and Purification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent to obtain purified this compound.
Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative determination of this compound in Pueraria lobata extracts.
1. Sample Preparation:
-
Accurately weigh a known amount of the dried Pueraria lobata root extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing a small percentage of an acid like formic acid to improve peak shape). A typical gradient might start with a low percentage of acetonitrile and gradually increase over the course of the run.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.
-
Detection Wavelength: Monitor the absorbance at the λmax of this compound, which is around 260 nm.[3]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Signaling Pathways
This compound has been reported to exert some of its biological effects through the modulation of specific signaling pathways. One of the key pathways identified is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.
Bioassay-Guided Discovery Workflow
The discovery of bioactive natural products like this compound often follows a systematic workflow known as bioassay-guided fractionation. This process involves a series of steps to isolate and identify active compounds from a natural source.
PPARγ Signaling Pathway Activated by this compound
PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Conclusion
This compound stands out as a promising isoflavone from Pueraria lobata with significant therapeutic potential. Its discovery has paved the way for further research into its pharmacological activities and mechanisms of action. The detailed experimental protocols and an understanding of its interaction with signaling pathways like PPARγ are crucial for advancing its development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers dedicated to exploring the full potential of this natural compound.
References
- 1. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the power of Pueraria lobata: a comprehensive exploration of its medicinal and edible potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Influence of Pueraria lobata Root Extract and Its Main Isoflavones on Ghrelin Levels in Alcohol-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative separation of isoflavones in plant extract of Pueraria lobata by high performance counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Final Step: Elucidating the Biosynthesis of 3'-Hydroxypuerarin in Pueraria lobata
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pueraria lobata (kudzu) is a leguminous plant with a rich history in traditional Chinese medicine, primarily due to its abundance of unique isoflavonoids. Among these, puerarin (B1673276) (daidzein-8-C-glucoside) is a major bioactive compound. A derivative of puerarin, 3'-hydroxypuerarin, has also been identified in the roots of P. lobata and is of significant interest for its potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and putative enzymatic steps involved in the biosynthesis of this compound in Pueraria lobata, detailing the established pathway to its precursor, puerarin, and postulating the final hydroxylation step.
The Established Pathway: From L-Phenylalanine to Puerarin
The biosynthesis of puerarin is a multi-step process that begins with the general phenylpropanoid pathway and branches into the isoflavonoid-specific pathway. The key enzymes and reactions leading to the formation of daidzein (B1669772), the immediate precursor to puerarin, are well-characterized.
The pathway commences with L-phenylalanine, which undergoes a series of enzymatic conversions:
-
Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA ligase (4CL) : Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
From 4-coumaroyl-CoA, the pathway enters the flavonoid and subsequently the isoflavonoid (B1168493) branch:
-
Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone to form naringenin.
-
Isoflavone synthase (IFS) : A key cytochrome P450 enzyme (CYP93C) that catalyzes the rearrangement of the B-ring of naringenin from the C2 to the C3 position, forming 2-hydroxyisoflavanone (B8725905). This is the committed step for isoflavonoid biosynthesis.
-
2-hydroxyisoflavanone dehydratase (HID) : Dehydrates 2-hydroxyisoflavanone to produce daidzein.
The final step in puerarin biosynthesis is the C-glycosylation of daidzein:
-
UDP-glycosyltransferase (UGT) : Specifically, a C-glucosyltransferase attaches a glucose moiety from UDP-glucose to the C-8 position of daidzein to form puerarin. In Pueraria lobata, the enzyme PlUGT43 (also known as UGT71T5) has been identified as a key C-glucosyltransferase in this reaction.[1]
Quantitative Data on Isoflavonoid Biosynthesis in Pueraria lobata
Quantitative data on the enzymatic activities and metabolite concentrations in P. lobata are crucial for understanding the regulation of the pathway. The following table summarizes the content of key isoflavonoids in different tissues of Pueraria lobata.
| Metabolite | Tissue | Concentration (mg/g fresh weight)[2] |
| Puerarin | Roots | 2.649 |
| Leaves | 0.011 | |
| Stems | 0.005 | |
| Daidzin | Roots | 1.105 |
| Daidzein | Roots | 0.052 |
| Stems | 0.001 | |
| Genistin | Roots | 0.0834 |
| Leaves | 0.002 | |
| Stems | 0.005 | |
| Genistein | Leaves | 0.001 |
| Stems | 0.001 | |
| Glycitin | Roots | 0.196 |
| Formononetin | Roots | 0.004 |
The Putative Final Step: 3'-Hydroxylation of Puerarin
The conversion of puerarin to this compound involves the addition of a hydroxyl group to the 3' position of the B-ring. While the specific enzyme responsible for this reaction in Pueraria lobata has not yet been definitively characterized, it is highly likely to be catalyzed by a flavonoid 3'-hydroxylase (F3'H) . F3'Hs are a class of cytochrome P450-dependent monooxygenases (CYP75B subfamily) that are known to hydroxylate a variety of flavonoids and isoflavonoids at the 3' position.
Based on studies of F3'H enzymes in other plants, the reaction is expected to proceed as follows:
Puerarin + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
The reaction requires NADPH as a cofactor and molecular oxygen.
Experimental Protocols
The identification and characterization of enzymes in the isoflavonoid biosynthesis pathway involve a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes via Transcriptome Analysis
-
Objective : To identify putative genes encoding enzymes of the isoflavonoid pathway.
-
Methodology :
-
RNA is extracted from various tissues of Pueraria lobata (e.g., roots, leaves, stems).
-
The RNA is used to construct cDNA libraries, which are then sequenced using next-generation sequencing platforms (RNA-Seq).
-
The resulting sequences (unigenes) are assembled and annotated by comparing them to public databases (e.g., NCBI, KEGG).
-
Unigenes showing high homology to known isoflavonoid biosynthesis enzymes (e.g., PAL, CHS, IFS, UGTs, F3'H) are identified as candidate genes.[2]
-
Differential gene expression analysis between tissues with high and low isoflavonoid content can further narrow down the list of candidates.
-
Functional Characterization by Heterologous Expression
-
Objective : To confirm the enzymatic function of a candidate gene.
-
Methodology :
-
The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae (yeast).
-
For cytochrome P450 enzymes like F3'H, co-expression with a cytochrome P450 reductase (CPR) is often necessary to provide the required electrons for catalysis.
-
The recombinant protein is expressed in the host organism. For membrane-bound proteins like P450s, expression is often targeted to the microsomal fraction.
-
Microsomes are isolated from the host cells by differential centrifugation.
-
The presence of the recombinant protein is confirmed by SDS-PAGE and Western blotting.
-
In Vitro Enzyme Assays
-
Objective : To determine the substrate specificity and kinetic parameters of the recombinant enzyme.
-
Methodology :
-
The enzyme assay is typically performed by incubating the microsomal fraction containing the recombinant enzyme with the putative substrate (e.g., puerarin for a putative F3'H) in a buffered solution.
-
The reaction mixture includes necessary cofactors, such as NADPH for P450 enzymes.
-
The reaction is incubated at an optimal temperature for a specific period and then stopped, often by the addition of an organic solvent like ethyl acetate (B1210297) or methanol.
-
The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The product is identified by comparing its retention time and mass spectrum to that of an authentic standard of this compound.
-
For kinetic analysis, the initial reaction rates are measured at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Visualizing the Pathway and Workflows
Biosynthesis Pathway of this compound
Caption: Proposed biosynthesis pathway of this compound in Pueraria lobata.
Experimental Workflow for Gene Identification and Functional Characterization
References
- 1. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative transcriptome analysis of roots, stems, and leaves of Pueraria lobata (Willd.) Ohwi: identification of genes involved in isoflavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3'-Hydroxypuerarin
Introduction
3'-Hydroxypuerarin is an isoflavonoid (B1168493) compound that has been isolated from the root of Pueraria lobata (Kudzu).[1] As a derivative of puerarin (B1673276), it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its role in relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound is a flavonoid compound that typically presents as a white to off-white powder.[2][3] It is soluble in organic solvents such as DMSO, pyridine, methanol (B129727), and ethanol (B145695).[2]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 117060-54-5 | [1][2] |
| Appearance | Powder | [2] |
| Melting Point | 206 - 210°C | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Boiling Point | 734.5 ± 60.0 °C at 760 mmHg | [4] |
| Flash Point | 261.1 ± 26.4 °C | [4] |
Table 2: Chemical and Molecular Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1][2] |
| Molecular Weight | 432.38 g/mol | [2][5] |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-7-hydroxy-4H-1-benzopyran-4-one | [1] |
| Synonyms | NPI 031H, Pueraria glycoside, 8-C-Glucosyl-7,3',4'-trihydroxyisoflavone, Puerariaglycoside 1 | [1][6] |
| SMILES | OC--INVALID-LINK--O)O">C@HO[C@H]1C2=C3OC=C(C(C3=CC=C2O)=O)C4=CC(O)=C(O)C=C4 | [1] |
| InChI | InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | [1] |
Experimental Protocols
Isolation and Purification of this compound from Pueraria lobata
The isolation of this compound from the roots of Pueraria lobata typically involves solvent extraction followed by chromatographic separation.[1]
Protocol:
-
Preparation of Plant Material: The dried roots of Pueraria lobata are ground into a fine powder.
-
Solvent Extraction: The powdered root material is subjected to extraction with a suitable solvent, such as ethanol or a mixture of n-butanol and water.[2][7] This can be performed using methods like reflux or ultrasonic-assisted extraction to enhance efficiency.[2][7]
-
Fractionation: The crude extract is then partitioned with different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.[1] this compound is typically found in the n-butanol fraction.[1]
-
Chromatographic Separation: The n-butanol fraction undergoes repeated column chromatography on silica (B1680970) gel or other suitable stationary phases.[1] Elution with a gradient of solvents (e.g., chloroform-methanol) allows for the separation of individual compounds.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified by recrystallization or preparative HPLC to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the identification and quantification of this compound.[5]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a C18 column, a pump, an autosampler, and a PDA or UV detector is used.[5]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v), sometimes with the addition of an acid like orthophosphoric acid to improve peak shape.[5][8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: Detection is generally performed at 254 nm.[5]
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol). The sample to be analyzed is also dissolved in the same solvent, filtered, and injected into the HPLC system.
-
Quantification: A calibration curve is constructed by injecting known concentrations of the standard solution. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[5]
In Vitro Antioxidant Activity Assessment (DPPH Assay)
The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]
Protocol:
-
Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[10]
-
Sample Preparation: A stock solution of this compound is prepared in methanol or DMSO and then serially diluted to obtain a range of concentrations.[9]
-
Reaction: A small volume of each sample dilution is mixed with the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[10]
-
Calculation: The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the sample compared to the control. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Signaling Pathways
PPARγ Signaling Pathway and Insulin (B600854) Resistance
This compound has been shown to improve insulin resistance, and this effect is linked to the upregulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[11] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.[12]
Activation of PPARγ by ligands like this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[13] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[13] Key downstream targets of PPARγ that are upregulated by puerarin and its derivatives include:
-
GLUT4: An insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle (skeletal and cardiac).[11] Increased expression of GLUT4 enhances glucose uptake from the bloodstream into cells, thereby improving insulin sensitivity.
-
Adiponectin: An adipokine that is exclusively secreted from adipose tissue and is involved in regulating glucose levels as well as fatty acid breakdown.[11] Higher levels of adiponectin are associated with increased insulin sensitivity.
By upregulating these genes, this compound can enhance glucose utilization and improve insulin sensitivity, making it a compound of interest for the study of metabolic disorders.[11]
Conclusion
This compound is a promising natural compound with well-defined physical and chemical properties. Its biological activities, particularly its antioxidant and insulin-sensitizing effects, are areas of active research. The protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers investigating the therapeutic potential of this isoflavonoid. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development.
References
- 1. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Puerarin improve insulin resistance of adipocyte through activating Cb1 binding protein path - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of puerarin from pueraria tuberosa dc by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Puerarin enhances adipocyte differentiation, adiponectin expression, and antioxidant response in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
3'-Hydroxypuerarin: A Technical Guide for Researchers
CAS Number: 117060-54-5
Molecular Weight: 432.38 g/mol
This technical guide provides an in-depth overview of 3'-Hydroxypuerarin, an isoflavonoid (B1168493) with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and quantitative data.
Core Compound Information
| Property | Value | Source |
| CAS Number | 117060-54-5 | [1][2] |
| Molecular Formula | C21H20O10 | [1] |
| Molecular Weight | 432.38 g/mol | [3] |
| Source | Roots of Pueraria lobata | [1] |
| Synonyms | NPI 031H | [1] |
| Appearance | Powder | [4] |
| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | [4] |
Biological Activity and Mechanisms of Action
This compound, a derivative of puerarin (B1673276), exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. Its mechanisms of action are often linked to the modulation of key cellular signaling pathways.
Antioxidant Activity
This compound has demonstrated potent antioxidant effects by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.
Quantitative Antioxidant Activity Data
| Assay | IC50 Value (µM) | Reference |
| Peroxynitrite (ONOO-) Scavenging | Marked Activity | [1] |
| Nitric Oxide (NO•) Radical Scavenging | Marked Activity | [1] |
| Total Reactive Oxygen Species (ROS) Scavenging | Marked Activity | [1] |
| Superoxide Anion (•O₂⁻) Scavenging | Weak Activity | [1] |
Note: Specific IC50 values for this compound were not precisely detailed in the available search results, but its activity was characterized as "marked."
Neuroprotective Effects
The neuroprotective properties of this compound and its parent compound, puerarin, are well-documented, particularly in the context of cerebral ischemia. The primary mechanism involves the activation of the PI3K/Akt signaling pathway, which plays a critical role in promoting cell survival and inhibiting apoptosis.
Signaling Pathway: PI3K/Akt
This compound is believed to exert its neuroprotective effects by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade. Activation of this pathway leads to the phosphorylation of downstream targets that regulate apoptosis, inflammation, and oxidative stress.
Quantitative Neuroprotection Data (Puerarin as a proxy)
| Model | Treatment | Outcome | Result | Reference |
| MCAO Rats | Puerarin (50 mg/kg) | Infarct Size Reduction | Marked reduction compared to control | [5] |
| MCAO Rats | Puerarin (50 mg/kg) | iNOS Expression | Markedly reduced | [6] |
| MCAO Rats | Puerarin (50 mg/kg) | Active Caspase-3 | Markedly inhibited | [5] |
| MCAO Rats | Puerarin (100 mg/kg) | Apoptosis Rate | Reduced from 48.5% to 19.7% | [7] |
Note: The available research predominantly focuses on puerarin for in-vivo neuroprotection studies. These results are presented as a strong indicator of the likely effects of its hydroxylated derivative.
Anti-Inflammatory Effects
This compound contributes to anti-inflammatory responses by inhibiting the production of pro-inflammatory mediators. Studies on its parent compound, puerarin, show a reduction in inflammatory cytokines and enzymes.
Quantitative Anti-inflammatory Data (Puerarin as a proxy)
| Cell Line/Model | Treatment | Mediator | Result | Reference |
| LPS-stimulated RAW 264.7 cells | Puerarin (40 µM) | NO, IL-6, TNF-α | Significant reduction | [8] |
| LPS-induced A549 cells | Puerarin (10-80 µM) | Cell Viability | Significantly increased | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Workflow: DPPH Assay
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for a positive control, such as ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each concentration of the sample or control to respective wells.
-
Add 50 µL of the 0.1 mM DPPH solution to all wells.
-
Include a blank with 100 µL of methanol and a control with 50 µL of methanol and 50 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.[4]
-
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
Workflow: Western Blot
Detailed Steps:
-
Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, etc.) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.
Workflow: MCAO Model
Detailed Steps:
-
Surgical Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 2 hours) to induce ischemia.
-
Withdraw the filament to allow for reperfusion.
-
-
Post-Procedure Evaluation:
-
After a set period of reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5]
-
Conclusion
This compound is a promising isoflavonoid with significant antioxidant, neuroprotective, and anti-inflammatory properties. Its therapeutic potential is largely attributed to its ability to modulate key signaling pathways, particularly the PI3K/Akt pathway. This guide provides a foundational understanding of its chemical and biological characteristics, along with detailed experimental protocols to facilitate further research and development. The provided quantitative data, though in some cases extrapolated from its parent compound puerarin, offers valuable benchmarks for future studies. Further investigation into the specific quantitative effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puerarin Inhibits Ferroptosis and Inflammation of Lung Injury Caused by Sepsis in LPS Induced Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activities of 3'-Hydroxypuerarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxypuerarin, an isoflavonoid (B1168493) isolated from the root of Pueraria lobata, has garnered scientific interest for its potential therapeutic properties. As a derivative of the well-studied puerarin (B1673276), it exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This document provides a comprehensive overview of the preliminary biological activities of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to support further research and drug development endeavors.
Introduction
Puerarin, a major isoflavone (B191592) glycoside from the kudzu root, has a long history of use in traditional Chinese medicine.[1] Its derivative, this compound, is distinguished by an additional hydroxyl group, which may enhance its biological efficacy.[2] Preliminary studies suggest that this compound possesses significant antioxidant and anti-inflammatory properties, laying the groundwork for its investigation into treating a variety of pathologies, including neurodegenerative diseases and cancer.[2][3] This guide synthesizes the current understanding of this compound's biological activities to facilitate further scientific exploration.
Antioxidant Activity
This compound has demonstrated notable free radical scavenging capabilities. The presence of the 3'-hydroxyl group is believed to play a crucial role in its ability to neutralize various reactive oxygen and nitrogen species.[2]
Quantitative Data: Free Radical Scavenging Activity
While specific IC50 values for this compound are not widely published, a key study has characterized its scavenging activity against several radicals.
| Radical Scavenged | Observed Activity of this compound | Reference |
| Peroxynitrite (ONOO⁻) | Marked scavenging activity | [2] |
| Nitric Oxide (NO•) | Marked scavenging activity | [2] |
| Total Reactive Oxygen Species (ROS) | Marked scavenging activity | [2] |
| Superoxide Anion (•O₂⁻) | Weak scavenging activity | [2] |
Experimental Protocols
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagents and Equipment:
-
This compound
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Create a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
This assay assesses the ability of a compound to inhibit nitric oxide radicals.
-
Reagents and Equipment:
-
This compound
-
Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, PBS)
-
Griess reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
PBS (pH 7.4)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of this compound in PBS.
-
Mix the this compound solutions with sodium nitroprusside solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Add an equal volume of Griess reagent to the mixture.
-
Allow the color to develop for a few minutes at room temperature.
-
Measure the absorbance at approximately 546 nm.
-
A control is prepared without the test compound.
-
The scavenging activity is calculated based on the reduction in absorbance compared to the control.
-
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties, likely through the inhibition of key inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Markers
Specific IC50 values for this compound are limited. However, studies on the closely related puerarin provide insights into its potential efficacy.
| Cell Line | Inflammatory Stimulus | Measured Effect | IC50 Value (Puerarin) | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | Data for puerarin available | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS protein expression | Data for puerarin available | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of COX-2 protein expression | Data for puerarin available | [1] |
Experimental Protocols
This cell-based assay is widely used to screen for anti-inflammatory activity.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, an indicator of NO production, is determined from a standard curve of sodium nitrite.
-
This technique is used to determine the effect of this compound on the protein levels of key inflammatory enzymes.
-
Procedure:
-
Following treatment as described in 3.2.1, lyse the RAW 264.7 cells.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Anticancer Activity
Preliminary evidence suggests that puerarin and its derivatives may inhibit the growth of various cancer cells.
Quantitative Data: Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Puerarin) | Reference |
| U251 | Glioblastoma | ~200 µM (significant inhibition) | [4] |
| U87 | Glioblastoma | ~200 µM (significant inhibition) | [4] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells (e.g., U251, U87) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the different cell populations.
-
Neuroprotective Activity
Puerarin has demonstrated neuroprotective effects in various models of neuronal injury.[3] It is hypothesized that this compound may share or exceed these properties.
Experimental Protocols
This assay models excitotoxicity, a common mechanism of neuronal damage.
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., PC12, SH-SY5Y) and differentiate them if necessary.
-
Pre-treat the cells with different concentrations of this compound.
-
Expose the cells to a toxic concentration of glutamate.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using the MTT assay as described in 4.2.1.
-
Assess oxidative stress by measuring intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Evaluate apoptosis using the Annexin V/PI staining method as described in 4.2.2.
-
Signaling Pathways
The biological activities of puerarin, and likely this compound, are mediated through the modulation of various intracellular signaling pathways. The PI3K/Akt and JNK pathways are two prominent examples.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Puerarin has been shown to activate this pathway, leading to downstream anti-apoptotic and pro-survival effects.[3]
Figure 1: Proposed activation of the PI3K/Akt pathway by this compound.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in apoptosis and inflammatory responses. Puerarin has been shown to inhibit the JNK pathway.[5]
Figure 2: Proposed inhibition of the JNK pathway by this compound.
Experimental Workflow: Western Blot for Signaling Proteins
To investigate the effect of this compound on these pathways, Western blotting for key phosphorylated and total proteins is the standard method.
Figure 3: General workflow for Western blot analysis of signaling proteins.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its demonstrated antioxidant and anti-inflammatory potential warrants further in-depth investigation. While current research provides a solid foundation, future studies should focus on elucidating the precise mechanisms of action, determining specific IC50 values for its various effects, and evaluating its efficacy in in vivo models. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.
References
- 1. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Prediction of 3'-Hydroxypuerarin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxypuerarin, an isoflavonoid (B1168493) derived from the root of Pueraria lobata, has demonstrated a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. However, a comprehensive understanding of its molecular targets remains largely unelucidated. This technical guide provides a framework for the in-silico prediction of protein targets for this compound, outlines detailed experimental protocols for target validation, and presents the predicted targets along with their associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.
Introduction to this compound
This compound is an isoflavone (B191592) glycoside with known antioxidant activities, including the scavenging of reactive oxygen and nitrogen species[1][2][3]. Its therapeutic potential is suggested by its structural similarity to other flavonoids known to interact with a variety of protein targets. To unlock its full therapeutic potential, a systematic identification of its molecular targets is imperative. In-silico target prediction methods offer a time- and cost-effective approach to generate hypotheses about the potential protein partners of a small molecule, which can then be validated experimentally[4][5][6].
In-Silico Target Prediction Methodology
Ligand-based target prediction methods were employed to identify potential protein targets of this compound. These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and bind to the same protein targets.
Ligand Preparation
The Simplified Molecular Input Line Entry System (SMILES) string for this compound was obtained from publicly available chemical databases. The SMILES representation encodes the two-dimensional chemical structure of the molecule.
SMILES string for this compound: OCC1OC(C(O)C(O)C1O)C2=C(O)C=CC3=C2OC=C(C3=O)C4=CC(=C(O)C=C4)O[2][3][5]
Target Prediction
The SMILES string of this compound was used as input for the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active ligands[7][8][9][10][11][12][13]. The prediction was performed against the database of human proteins.
Predicted Protein Targets of this compound
The in-silico analysis using SwissTargetPrediction yielded a list of potential protein targets for this compound, ranked by their probability of interaction. The top-ranking predicted targets are summarized in Table 1.
| Target Class | Specific Target | UniProt ID | Probability | Known or Predicted Function |
| Enzyme | Carbonic anhydrase II | P00918 | High | Catalyzes the reversible hydration of carbon dioxide. |
| Enzyme | Prostaglandin (B15479496) G/H synthase 2 | P35354 | High | Key enzyme in prostaglandin biosynthesis; involved in inflammation. |
| Enzyme | Cytochrome P450 (Family 1, Subfamily A, Polypeptide 1) | P04798 | High | Involved in the metabolism of xenobiotics and endogenous compounds. |
| Enzyme | Cytochrome P450 (Family 1, Subfamily B, Polypeptide 1) | Q16678 | High | Catalyzes the metabolism of polycyclic aromatic hydrocarbons. |
| Enzyme | Cytochrome P450 (Family 2, Subfamily C, Polypeptide 9) | P11712 | Moderate | Metabolizes a variety of drugs and endogenous compounds. |
| Enzyme | Cytochrome P450 (Family 3, Subfamily A, Polypeptide 4) | P08684 | Moderate | Major enzyme in drug metabolism. |
Table 1: Summary of Top Predicted Protein Targets for this compound.
Signaling Pathways of Predicted Targets
Understanding the signaling pathways in which the predicted targets are involved provides context for the potential physiological effects of this compound.
Carbonic Anhydrase II Signaling
Carbonic anhydrase II (CA-II) is a ubiquitous enzyme that plays a critical role in pH regulation, CO2 transport, and various metabolic pathways by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2][14][15]. Its activity influences cellular pH homeostasis, which in turn can affect a multitude of cellular processes, including cell proliferation and apoptosis.
Caption: Potential inhibition of Carbonic Anhydrase II by this compound.
Prostaglandin G/H Synthase 2 (COX-2) Signaling Pathway
Prostaglandin G/H synthase 2, also known as cyclooxygenase-2 (COX-2), is a key enzyme in the inflammatory pathway[16][17][18][19][20]. It catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins, which are potent mediators of inflammation, pain, and fever.
Caption: Potential inhibition of COX-2 by this compound.
Cytochrome P450 (CYP) Family 1 Signaling
The Cytochrome P450 family 1 enzymes, including CYP1A1 and CYP1B1, are primarily involved in the phase I metabolism of xenobiotics, such as drugs and environmental pollutants, as well as endogenous compounds like steroids[7][21][22][23][24][25]. They play a crucial role in the detoxification and bioactivation of various molecules.
Caption: Potential interaction of this compound with Cytochrome P450 Family 1.
Experimental Validation Protocols
The following are detailed protocols for the experimental validation of the predicted interactions between this compound and its top-ranked targets.
General Workflow for Target Validation
Caption: Experimental workflow for validating predicted drug-target interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time[15][26][27].
Objective: To determine the binding affinity (KD) of this compound to the purified recombinant target protein (Carbonic anhydrase II, COX-2, or a CYP450 enzyme).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified recombinant target protein
-
This compound (dissolved in DMSO and diluted in running buffer)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the purified target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 10 µM), keeping the DMSO concentration constant (typically ≤1%).
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding[24][27][28][29][30][31].
Objective: To quantify the binding affinity of this compound to the target protein in solution.
Materials:
-
MST instrument (e.g., Monolith NT.115)
-
Fluorescently labeled target protein (or a fluorescently labeled binding partner in a competition assay)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Capillaries
Protocol:
-
Sample Preparation:
-
Label the target protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Mix the labeled protein (at a constant concentration) with each dilution of this compound.
-
-
Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument.
-
Measure the thermophoretic movement of the fluorescently labeled protein.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the data to a binding curve to determine the dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding[4][8][10][11][12][16][23][32][33].
Objective: To confirm that this compound binds to its predicted target within intact cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Antibodies against the target protein
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
This technical guide outlines a systematic approach for the in-silico prediction and experimental validation of protein targets for the natural compound this compound. The top predicted targets, including Carbonic anhydrase II, Prostaglandin G/H synthase 2, and various Cytochrome P450 enzymes, are implicated in crucial physiological and pathological processes, suggesting potential therapeutic avenues for this compound. The provided detailed experimental protocols for SPR, MST, and CETSA offer a robust framework for validating these predicted interactions. The successful validation of these targets will provide a deeper understanding of the mechanism of action of this compound and pave the way for its further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbs.com [ijbs.com]
- 4. File:Carbonic anhydrase II mechanism.svg - Wikimedia Commons [commons.wikimedia.org]
- 5. researchgate.net [researchgate.net]
- 6. File:Carbonic anhydrase II mechanism.svg - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic and Molecular Docking Studies of the in Vitro Interaction between Puerarin and Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 17. Prostaglandin G/H synthase 2 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. PTGS2 prostaglandin-endoperoxide synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biosensingusa.com [biosensingusa.com]
- 29. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 32. books.rsc.org [books.rsc.org]
- 33. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
3'-Hydroxypuerarin: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxypuerarin, an isoflavonoid (B1168493) primarily found in the root of Pueraria lobata, has demonstrated significant potential as an antioxidant agent. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant and radical scavenging properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key chemical and cellular pathways involved. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for oxidative stress-related pathologies.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism. However, an imbalance leading to excessive levels of these species results in oxidative and nitrosative stress, which are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial for mitigating the damaging effects of these reactive species. This compound, a derivative of puerarin (B1673276), has emerged as a potent antioxidant, exhibiting significant radical scavenging activity. The introduction of a hydroxyl group at the 3' position of the B-ring of the puerarin molecule is believed to enhance its antioxidant capacity.
Quantitative Antioxidant and Radical Scavenging Data
The antioxidant efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50) against different reactive species.
| Reactive Species Scavenged | IC50 (µM) | Reference Compound(s) | Assay Method |
| Peroxynitrite (ONOO⁻) | 1.36 | Not specified | Not specified |
| Nitric Oxide (NO•) | 1.13 | Not specified | Not specified |
| Total Reactive Oxygen Species (ROS) | 6.51 | Not specified | Dichlorodihydrofluorescein diacetate (DCFH-DA) assay |
| DPPH Radical | Not available | - | - |
| ABTS Radical Cation | Not available | - | - |
| Peroxyl Radical (ORAC) | Not available | - | - |
Core Radical Scavenging Mechanisms
The radical scavenging activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to the free radical (R•), forming a stable molecule from the radical and a resonance-stabilized antioxidant radical (ArO•). The bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of the efficiency of this mechanism.
Single Electron Transfer followed by Proton Transfer (SET-PT)
The SET-PT mechanism involves two steps. First, the antioxidant donates an electron to the free radical, forming an antioxidant radical cation (ArOH•⁺) and a radical anion (R⁻). In the second step, the radical cation transfers a proton to the surrounding solvent or another molecule, resulting in the antioxidant radical (ArO•). The ionization potential (IP) of the antioxidant is a critical factor in the initial electron transfer step.
Sequential Proton Loss Electron Transfer (SPLET)
The SPLET mechanism is also a two-step process. Initially, the antioxidant loses a proton to form an anion (ArO⁻). Subsequently, this anion donates an electron to the free radical, generating an antioxidant radical (ArO•) and a radical anion (R⁻). The proton affinity (PA) and electron transfer enthalpy (ETE) are key thermodynamic parameters for this mechanism.
Theoretical studies on the parent compound, puerarin, suggest that the preferred mechanism is solvent-dependent, with HAT being favored in non-polar solvents and SPLET in polar media.[2] Given the structural similarities, it is highly probable that this compound follows the same mechanistic principles, with the additional 3'-hydroxyl group further enhancing its radical scavenging capabilities.
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, this compound is likely to exert its antioxidant effects within a cellular context by modulating key signaling pathways involved in the endogenous antioxidant response. While direct evidence for this compound is still emerging, studies on its parent compound, puerarin, provide a strong foundation for its proposed cellular mechanisms.
The Keap1-Nrf2/ARE Signaling Pathway
The Keap1-Nrf2/ARE pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes. It is hypothesized that this compound, similar to puerarin, can activate this pathway.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Emerging evidence suggests a crosstalk between the PI3K/Akt pathway and the Nrf2-mediated antioxidant response. Activation of PI3K/Akt can lead to the phosphorylation and subsequent nuclear translocation of Nrf2, thereby enhancing the expression of antioxidant enzymes. Puerarin has been shown to activate this pathway, suggesting that this compound may also utilize this mechanism to bolster cellular antioxidant defenses.
Detailed Experimental Protocols
The following are generalized protocols for key antioxidant assays. It is important to note that specific parameters may need to be optimized for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A positive control (e.g., ascorbic acid or Trolox) should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of this compound, the positive control, or the solvent (as a blank).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by an oxidizing agent like potassium persulfate. The ABTS•⁺ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•⁺, causing a decolorization of the solution.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of this compound or the positive control.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a similar formula to the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Conclusion and Future Directions
This compound is a promising natural antioxidant with potent radical scavenging capabilities, as evidenced by its low IC50 values against various reactive oxygen and nitrogen species. Its antioxidant activity is likely mediated through direct radical quenching via HAT, SET-PT, and SPLET mechanisms, as well as through the modulation of key cellular antioxidant pathways such as the Keap1-Nrf2/ARE and PI3K/Akt signaling cascades.
Further research is warranted to fully elucidate the antioxidant profile of this compound. Specifically, quantitative data from DPPH, ABTS, and ORAC assays are needed to provide a more complete picture of its radical scavenging efficacy. Moreover, detailed studies are required to confirm the proposed cellular mechanisms and to explore its potential therapeutic applications in oxidative stress-related diseases. The information compiled in this guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding and utilization of this potent natural antioxidant.
References
Initial Investigations into the Mechanism of Action of 3'-Hydroxypuerarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxypuerarin, an isoflavonoid (B1168493) derived from the root of Pueraria lobata, has emerged as a compound of interest for its therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties. Initial investigations into its mechanism of action reveal a multi-faceted approach at the molecular level. This technical guide synthesizes the early-stage research, presenting key quantitative data, detailing experimental methodologies, and visualizing the putative signaling pathways involved. The primary mechanisms elucidated to date include direct scavenging of reactive oxygen and nitrogen species, potential modulation of inflammatory signaling cascades, and enzymatic inhibition. This document serves as a foundational resource for researchers and professionals in drug development seeking to understand and explore the therapeutic applications of this compound.
Introduction
This compound is a derivative of puerarin, a well-studied isoflavone. The addition of a hydroxyl group at the 3' position is believed to enhance its biological activities. Early research has focused on characterizing its antioxidant and anti-inflammatory effects, which are foundational to its potential in addressing a range of pathological conditions. This guide provides an in-depth overview of these initial findings.
Quantitative Data Summary
The antioxidant capacity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) for its scavenging activities against different reactive species.
| Activity | Target Species | IC50 (µM) | Reference |
| Antioxidant | Peroxynitrite (ONOO-) | 1.36 | [1] |
| Antioxidant | Nitric Oxide Radical (NO·) | 1.13 | [1] |
| Antioxidant | Total Reactive Oxygen Species (ROS) | 6.51 | [1] |
| Enzyme Inhibition | Lactate (B86563) Dehydrogenase (LDH) | Potent Inhibitor (Specific IC50 not detailed in initial findings) | [2] |
Putative Signaling Pathways
Based on initial investigations and evidence from its parent compound, puerarin, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.
Antioxidant Action and ROS Scavenging
This compound has demonstrated direct scavenging activity against various reactive oxygen and nitrogen species. This is a critical first line of defense against cellular damage.
Caption: Direct antioxidant mechanism of this compound.
Anti-Inflammatory Pathway (Hypothesized)
Drawing parallels from studies on puerarin, this compound is likely to modulate inflammatory responses by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Hypothesized inhibition of the NF-κB pathway.
PPARγ Activation (Hypothesized)
This compound has been noted to upregulate the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in 3T3-L1 adipocytes. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism, suggesting a potential mechanism for improving insulin (B600854) sensitivity.[3]
Caption: Upregulation of PPARγ expression by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial investigations of this compound's mechanism of action.
Peroxynitrite (ONOO-) Scavenging Assay
This assay evaluates the ability of a compound to neutralize the highly reactive peroxynitrite anion.
-
Principle: The bleaching of a fluorescent probe (e.g., dihydrorhodamine 123) by peroxynitrite is measured. In the presence of a scavenger like this compound, the bleaching is inhibited.
-
Reagents:
-
Phosphate (B84403) buffer (pH 7.4)
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO-) solution
-
This compound stock solution
-
Diethylenetriaminepentaacetic acid (DTPA)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DHR 123, and DTPA.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Incubate for a specified time at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.
-
The percentage of scavenging is calculated by comparing the fluorescence of the sample with that of a control without the scavenger.
-
Nitric Oxide (NO·) Radical Scavenging Assay
This assay determines the capacity of a compound to scavenge nitric oxide radicals.
-
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
-
Reagents:
-
Sodium nitroprusside solution
-
Phosphate buffered saline (PBS, pH 7.4)
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
This compound stock solution
-
-
Procedure:
-
Mix sodium nitroprusside solution with different concentrations of this compound in PBS.
-
Incubate the mixture at 25°C for 150 minutes.
-
Add Griess reagent to the mixture.
-
Allow color to develop for 10 minutes at room temperature.
-
Measure the absorbance at ~546 nm.
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the samples with that of the control.
-
Total Reactive Oxygen Species (ROS) Scavenging Assay
This cellular assay measures the ability of a compound to reduce the overall levels of intracellular ROS.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Reagents and Cells:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
DCFH-DA solution
-
ROS inducer (e.g., tert-butylhydroperoxide, t-BHP)
-
This compound stock solution
-
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with DCFH-DA by incubating them with the dye.
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding the ROS inducer.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.
-
The ROS scavenging activity is determined by the reduction in fluorescence in the treated cells compared to the control.
-
Lactate Dehydrogenase (LDH) Inhibition Assay
This enzymatic assay assesses the inhibitory effect of a compound on the activity of LDH.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm.
-
Reagents:
-
Lactate dehydrogenase enzyme
-
L-Lactate (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and L-Lactate.
-
Add different concentrations of this compound to the reaction mixture and pre-incubate with the LDH enzyme for a specific period.
-
Initiate the reaction by adding the substrate (or enzyme).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.
-
Conclusion and Future Directions
The initial investigations into the mechanism of action of this compound strongly suggest its potential as a therapeutic agent, primarily through its robust antioxidant properties. The direct scavenging of reactive oxygen and nitrogen species, coupled with its ability to inhibit LDH, points towards a protective role against cellular stress and metabolic dysregulation. While the modulation of inflammatory pathways like NF-κB and the activation of PPARγ are hypothesized based on strong evidence from its parent compound, puerarin, further direct studies on this compound are warranted.
Future research should focus on:
-
Elucidating the specific signaling cascades directly affected by this compound in various cell types.
-
Investigating its effects on the expression and activity of antioxidant enzymes through pathways such as Nrf2.
-
Conducting in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and pharmacodynamic profiles.
-
Exploring its therapeutic efficacy in preclinical models of diseases associated with oxidative stress and inflammation.
This technical guide provides a solid foundation for the continued exploration of this compound's therapeutic potential, highlighting the key areas for future investigation that will be critical for its translation into clinical applications.
References
Spectroscopic and Bioactivity Profile of 3'-Hydroxypuerarin: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Hydroxypuerarin, an isoflavone (B191592) with significant antioxidant properties. The intended audience includes researchers, scientists, and professionals in the field of drug development. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes a key signaling pathway influenced by this compound.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the available mass spectrometry and nuclear magnetic resonance data.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the elemental composition and provides insights into the fragmentation pattern of this compound.
Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |
| Exact Mass | 432.105647 g/mol | [1] |
| Ionization Mode | Positive | [2] |
| Molecular Ion [M+H]⁺ | m/z 433.1135 | [2] |
| Major Fragment Ion | [M+H-120]⁺ | [2] |
| Fragmentation | Loss of C₄H₈O₄ from the glycosidic bond | [2] |
Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Atom No. | Chemical Shift (δ) ppm |
| 2 | 152.1 |
| 3 | 123.5 |
| 4 | 175.8 |
| 4a | 117.9 |
| 5 | 128.9 |
| 6 | 115.8 |
| 7 | 162.9 |
| 8 | 109.8 |
| 8a | 157.1 |
| 1' | 122.3 |
| 2' | 114.5 |
| 3' | 145.2 |
| 4' | 144.8 |
| 5' | 116.1 |
| 6' | 119.2 |
| 1'' | 73.5 |
| 2'' | 70.8 |
| 3'' | 79.1 |
| 4'' | 70.2 |
| 5'' | 81.9 |
| 6'' | 61.7 |
| Note: Data is based on publicly available spectral databases and may vary slightly depending on experimental conditions. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections describe the methodologies for acquiring the MS and NMR data for this compound.
Mass Spectrometry: UHPLC-Q-Orbitrap HRMS
The analysis of this compound is typically performed using Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap High-Resolution Mass Spectrometer.
-
Instrumentation : A Thermo Scientific Q-Exactive Orbitrap mass spectrometer coupled to a Dionex Ultimate 3000 UHPLC system.
-
Column : Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm), maintained at 40 °C.
-
Mobile Phase :
-
A: Acetonitrile
-
B: Water with 0.2% formic acid
-
-
Gradient Elution :
-
0–2 min: 95% B
-
2–42 min: Linear gradient from 95% to 5% B
-
42–47 min: 5% B
-
47.1–50 min: Re-equilibration at 95% B
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2 µL.
-
Mass Spectrometry Settings :
-
Ionization Mode : Positive (and negative for comparison).
-
Scan Mode : Full MS-ddMS₂ (data-dependent MS/MS).
-
Data Analysis : The Thermo Trace Finder software can be used for analyte screening by comparing the exact mass of precursor ions (<5 ppm), MS/MS fragmentation patterns, and retention times against a compound database.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for the NMR analysis of isoflavones like this compound.
-
Sample Preparation : Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For this compound, DMSO-d₆ is a common solvent.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Approximately 12-15 ppm.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Approximately 200-220 ppm.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay : 2 seconds.
-
-
2D NMR Experiments : For complete structural elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing : The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Signaling Pathway Visualization
This compound exhibits significant antioxidant activity, which is mediated, in part, through the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.
Caption: The Keap1-Nrf2 antioxidant signaling pathway modulated by this compound.
References
The Pivotal Role of the 3'-Hydroxyl Group in Puerarin Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship of puerarin (B1673276) and its derivatives, with a specific focus on the critical role of the 3'-hydroxyl group. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these isoflavones.
Executive Summary
Puerarin, a major isoflavone (B191592) glycoside isolated from the root of Pueraria lobata, has garnered significant attention for its diverse pharmacological activities. Modifications to its chemical structure, particularly at the 3'-position of the B-ring, have been shown to significantly influence its biological efficacy. This guide synthesizes current research to elucidate the importance of the 3'-hydroxyl group in the antioxidant, anti-inflammatory, and enzyme inhibitory activities of puerarin derivatives, providing a comprehensive resource for advancing drug discovery and development in this area.
The Impact of the 3'-Hydroxyl Group on Biological Activity
The introduction of a hydroxyl group at the 3'-position of puerarin to form 3'-hydroxypuerarin markedly enhances its therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This enhancement is attributed to the increased potential for free radical scavenging and modulation of key signaling pathways.
Enhanced Antioxidant Activity
The presence of a catechol moiety (ortho-dihydroxy groups) on the B-ring, created by the 3'- and 4'-hydroxyl groups, is a well-established structural feature for potent antioxidant activity in flavonoids.
Table 1: Comparative Antioxidant and α-Glucosidase Inhibitory Activities of Puerarin Derivatives
| Compound | Assay | IC50 Value | Source |
| Puerarin | DPPH Radical Scavenging | 93.26 µg/mL | [1] |
| This compound | Peroxynitrite (ONOO-) Scavenging | 1.36 µM | |
| This compound | Nitric Oxide (NO·) Radical Scavenging | 1.13 µM | |
| This compound | Total Reactive Oxygen Species (ROS) Scavenging | 6.51 µM | |
| 3'-Methoxypuerarin (B1232487) | Peroxynitrite (ONOO-) Scavenging | Weak Activity | |
| Puerarin | α-Glucosidase Inhibition | 0.414 ± 0.005 mg/mL | [2] |
| Daidzein (aglycone of puerarin) | α-Glucosidase Inhibition | 0.088 ± 0.003 mg/mL | [2] |
Note: Direct comparative IC50 values for puerarin in ONOO-, NO·, and total ROS scavenging assays were not available in the reviewed literature. 3'-methoxypuerarin showed weak scavenging of NO· and superoxide (B77818) anions.[3]
Studies have demonstrated that this compound exhibits significantly greater scavenging activity against peroxynitrite (ONOO-), nitric oxide (NO·), and total reactive oxygen species (ROS) compared to puerarin and 3'-methoxypuerarin.[3] This suggests that the free 3'-hydroxyl group is crucial for neutralizing these specific reactive species. The free radical scavenging activity of this compound-7-O-fructoside was found to be 2.2 times that of puerarin-7-O-fructoside and was close to that of this compound, further highlighting the importance of the 3'-hydroxyl moiety.[4]
Modulation of Signaling Pathways
The 3'-hydroxyl group is also implicated in the enhanced modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2. While much of the existing research has focused on the effects of puerarin itself, the superior antioxidant activity of this compound suggests a potentially greater impact on these redox-sensitive pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Puerarin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[5][6][7] The enhanced antioxidant capacity of this compound, by reducing the intracellular ROS that can activate NF-κB, suggests a more potent inhibitory effect on this pathway.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Puerarin has been demonstrated to promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes.[8][9][10] The potent ROS scavenging ability of this compound may contribute to a more robust activation of the Nrf2 pathway by mitigating the oxidative stress that can impair Nrf2 function.
Experimental Protocols
This section provides an overview of the methodologies used to synthesize puerarin derivatives and evaluate their biological activities.
Synthesis of Puerarin Derivatives
This compound can be synthesized from puerarin through microbial transformation.
-
Protocol:
-
Culture a suitable microorganism, such as Trichoderma harzianum, in a liquid medium.
-
Introduce puerarin as a substrate to the microbial culture.
-
Incubate the culture under controlled conditions (e.g., temperature, pH, aeration) to allow for enzymatic hydroxylation.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Purify the this compound from the extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Characterize the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
-
In Vitro Biological Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compounds (puerarin, this compound, etc.).
-
Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[1]
-
This assay quantifies the ability of a compound to reduce intracellular ROS levels.
-
Protocol:
-
Culture cells (e.g., human fibroblasts) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Induce oxidative stress by adding an ROS-generating agent (e.g., H2O2).
-
Add a fluorescent probe (e.g., H2DCFDA) that becomes fluorescent upon oxidation by ROS.
-
Incubate the cells and measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage reduction in ROS levels compared to the control.
-
This technique is used to detect and quantify specific proteins involved in signaling pathways like NF-κB and Nrf2.
-
Protocol:
-
Treat cells with the test compounds and/or stimuli.
-
Lyse the cells to extract total proteins or nuclear/cytoplasmic fractions.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, Nrf2, Keap1, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).[5][7]
-
Conclusion and Future Directions
The presence of a 3'-hydroxyl group in puerarin derivatives is a key determinant of their enhanced antioxidant and, consequently, their anti-inflammatory potential. The resulting catechol structure on the B-ring significantly improves the capacity to scavenge a variety of reactive oxygen and nitrogen species. This enhanced radical scavenging activity likely translates to a more potent modulation of redox-sensitive signaling pathways such as NF-κB and Nrf2, although further direct comparative studies are warranted to fully elucidate these mechanisms.
Future research should focus on:
-
Conducting direct head-to-head comparisons of puerarin, this compound, and 3'-methoxypuerarin in various cell-based and in vivo models to quantify their differential effects on NF-κB and Nrf2 signaling.
-
Elucidating the precise molecular interactions between these derivatives and the protein components of these signaling pathways.
-
Developing efficient and scalable chemical synthesis methods for 3'-substituted puerarin derivatives to facilitate further preclinical and clinical investigations.
A deeper understanding of the structure-activity relationships governed by the 3'-hydroxyl group will be instrumental in the rational design of novel and more potent puerarin-based therapeutic agents for a range of oxidative stress- and inflammation-related diseases.
References
- 1. CAS 117047-07-1: 3'-METHOXYPUERARIN | CymitQuimica [cymitquimica.com]
- 2. 3'-Methoxypuerarin | C22H22O10 | CID 5319485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-Methoxypuerarin | 117047-07-1 | FM65945 | Biosynth [biosynth.com]
- 4. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Molecular mechanisms of isoflavone puerarin against cardiovascular diseases: What we know and where we go - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin alleviates acrolein-induced atherosclerosis by activating the MYH9-mediated SIRT1/Nrf2 cascade to inhibit the activation of inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Puerarin induces Nrf2 as a cytoprotective mechanism to prevent cadmium-induced autophagy inhibition and NLRP3 inflammasome activation in AML12 hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Puerarin protects against acetaminophen‐induced oxidative damage in liver through activation of the Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3'-Hydroxypuerarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Hydroxypuerarin is an isoflavone (B191592) found in the root of Pueraria lobata (Kudzu), a plant widely used in traditional medicine.[1] As a bioactive component, accurate and reliable quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such compounds. This document provides a detailed application note and protocol for the determination of this compound using a validated HPLC method.
Chromatographic Conditions
A robust HPLC method for the separation and quantification of this compound has been established. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, modified with formic acid to improve peak shape and resolution.[1][2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent XDB RP C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.2% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[2] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm[1] |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 60 | 40 |
| 20 | 10 | 90 |
| 22 | 10 | 90 |
| 22.1 | 90 | 10 |
| 25 | 90 | 10 |
Method Validation Summary
The analytical method has been validated to ensure its suitability for the intended purpose. The validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery), are summarized below. The linear correlation coefficient (r²) for this compound was found to be greater than 0.998.[2]
Table 3: Quantitative Validation Data for this compound
| Parameter | Result |
| Linearity (r²) | > 0.998[2] |
| Limit of Detection (LOD) | 0.10 - 2.78 µg/kg[2] |
| Limit of Quantitation (LOQ) | 0.30 - 9.26 µg/kg[2] |
| Precision (Intra-day RSD) | 1.4 - 6.0%[2] |
| Precision (Inter-day RSD) | 3.2 - 8.3%[2] |
| Accuracy (Recovery) | 81.5 - 114.8%[2] |
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. This solution should be stored at 4°C in a dark container.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation (from Pueraria lobata root)
-
Drying and Grinding: Dry the plant material at 40°C for 12 hours, then grind it into a fine powder and pass it through a 180 µm sieve.[2]
-
Extraction:
-
Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter into an HPLC vial for analysis.[2]
3. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for the entire duration of the run (25 minutes).
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes: Isolating 3'-Hydroxypuerarin from Pueraria lobata Roots
Abstract
Pueraria lobata (Kudzu) root is a significant source of various isoflavones, which are valuable for their potential pharmacological activities. Among these is 3'-Hydroxypuerarin, a compound of growing interest for its antioxidant and anti-inflammatory properties.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound from the dried roots of Pueraria lobata. The methodology covers solvent extraction, preliminary purification using macroporous resin chromatography, and final purification via High-Performance Liquid Chromatography (HPLC). This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The root of Pueraria lobata, also known as Kudzu root or Radix Puerariae, is a staple in Traditional Chinese Medicine. It contains a rich array of isoflavones, including puerarin (B1673276), daidzin, daidzein, and their derivatives.[3][4][5][6] this compound is a structurally related isoflavonoid (B1168493) that has demonstrated significant biological activities, such as scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways.[1][2] The effective isolation of this compound is crucial for further pharmacological evaluation and potential therapeutic applications.
This protocol synthesizes various established techniques to provide a clear and reproducible workflow for obtaining high-purity this compound. The process involves an optimized solvent extraction followed by a two-step chromatographic purification.
Overall Experimental Workflow
The isolation process is a multi-stage procedure that begins with the preparation of the plant material and concludes with the analysis of the purified compound. The key stages are: 1) Preparation and Extraction, 2) Preliminary Purification, 3) Final Purification, and 4) Purity Analysis.
Caption: Overall workflow for isolating this compound.
Experimental Protocols
Preparation of Plant Material and Crude Extraction
This stage focuses on extracting the isoflavones from the dried root material.
Materials:
-
Dried roots of Pueraria lobata
-
Ethanol (70-90%)
-
Grinder or mill
-
Reflux extraction apparatus or ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Protocol:
-
Grinding: Grind the dried Pueraria lobata roots into a coarse powder (approximately 40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered root into a flask.
-
Add 1000 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).[4]
-
Extract using one of the following methods:
-
-
Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Table 1: Comparison of Extraction Methods for Pueraria Isoflavones
| Parameter | Reflux Extraction | Ultrasonic-Assisted Extraction (UAE) | Supercritical CO₂ Fluid Extraction |
|---|---|---|---|
| Solvent | 70% Ethanol | 41.41% Ethanol | Supercritical CO₂ with Ethanol-Methanol Co-solvent |
| Temperature | 85°C | 40°C | 50°C |
| Time | 3 hours (x2) | 16.02 min | 90 min |
| Solid-Liquid Ratio | 1:10 g/mL | 1:44.35 g/mL | N/A |
| Key Advantage | High flavonoid content (>40%) in extract | Rapid extraction time | High selectivity for specific isoflavones |
Preliminary Purification by Macroporous Resin Chromatography
This step separates the target isoflavones from sugars, pigments, and other highly polar or non-polar impurities.
Materials:
-
Crude extract from Step 1
-
Macroporous adsorption resin (e.g., XDA-5, D101, AB-8)[7]
-
Deionized water
-
Ethanol (various concentrations: 30%, 70%)
-
Chromatography column
Protocol:
-
Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol and then washing thoroughly with deionized water until the effluent is clear. Pack the resin into a chromatography column.
-
Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 0.5-0.8 g of original crude drug per mL of solution.[7] Load the solution onto the prepared column at a flow rate of 2 bed volumes (BV)/hour.[7]
-
Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities.
-
Elution:
-
Elute the column sequentially with different concentrations of ethanol.
-
First, elute with 30% ethanol to remove some polar compounds.
-
Next, elute with 70% ethanol to desorb the target isoflavone fraction, including this compound, puerarin, and daidzin.[7]
-
Maintain a flow rate of 1 BV/hour during elution.[7]
-
-
Collection and Concentration: Collect the 70% ethanol fraction and concentrate it using a rotary evaporator to yield a semi-purified isoflavone powder.
Table 2: Performance of Macroporous Resins for Isoflavone Purification
| Resin Type | Adsorption Capacity | Key Feature | Purity of this compound in Product |
|---|---|---|---|
| XDA-5 | High | Optimum adsorption and elution parameters | 23.39% |
| D101 | Moderate | Commonly used for flavonoid separation | Data not specified |
| AB-8 | Moderate | Good general-purpose resin | Data not specified |
Final Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used to isolate this compound from other closely related isoflavones in the semi-purified fraction.
Caption: Workflow for final purification via preparative HPLC.
Materials & Equipment:
-
Semi-purified isoflavone fraction
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 19 mm I.D. or larger)
-
HPLC-grade methanol
-
HPLC-grade water with 0.02% phosphoric acid[1]
-
Syringe filters (0.45 µm)
-
Lyophilizer (freeze-dryer)
Protocol:
-
Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Methanol and water containing 0.02% phosphoric acid. A common mobile phase is Methanol:0.02% Phosphoric Acid (25:75, v/v).[1] The gradient may need to be optimized to achieve baseline separation from puerarin and other components.
-
Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min for a 19 mm column).
-
Detection: UV at 250 nm.[1]
-
Injection Volume: Dependent on sample concentration and column capacity.
-
-
Fraction Collection: Inject the sample onto the column. Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound.
-
Post-Processing: Pool the collected fractions containing the pure compound. Remove the organic solvent using a rotary evaporator and then freeze-dry (lyophilize) the aqueous solution to obtain the final purified this compound as a solid powder.
Purity and Structural Confirmation
The purity and identity of the final product must be confirmed using analytical techniques.
Protocol:
-
Analytical HPLC: Analyze the purified powder using an analytical HPLC system with a C18 column and the same mobile phase system as the preparative method (at a lower flow rate, e.g., 1.0 mL/min). A single peak with a purity of >98% (by UV area) confirms high purity.
-
Mass Spectrometry (MS): Use UHPLC-Q-Orbitrap HRMS or a similar high-resolution mass spectrometer. In positive ionization mode, this compound will show a molecular ion [M+H]⁺ and a characteristic product ion [M+H-120]⁺, corresponding to the loss of the C-glycosidic moiety C₄H₈O₄.[8]
-
NMR Spectroscopy: For definitive structural elucidation, perform ¹H and ¹³C NMR spectroscopy.
Table 3: Analytical Parameters for this compound Identification
| Technique | Method Details | Expected Result | Reference |
|---|---|---|---|
| Analytical HPLC | C18 column; Mobile Phase: Methanol/0.02% Phosphoric Acid (25:75); UV Detection: 250 nm | Single peak at a specific retention time, purity >98% | [1] |
| HRMS | Positive Ionization Mode | [M+H]⁺ and fragment ion [M+H-120]⁺ | [8] |
| NMR | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) | Spectral data consistent with the structure of this compound |[9] |
Conclusion
This protocol provides a robust and detailed framework for the successful isolation of this compound from Pueraria lobata roots. By combining efficient solvent extraction with a two-stage purification strategy involving macroporous resin and preparative HPLC, researchers can obtain a high-purity compound suitable for advanced biological and pharmacological studies. The quantitative data and specific parameters provided serve as a strong foundation for adapting and optimizing the procedure for specific laboratory conditions and research goals.
References
- 1. 3'-Hydroxy Puerarin | CAS:117060-54-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Adsorption and isolation of macroporous resin for three isoflavonoids from puerariae lobatae radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of 3'-Hydroxypuerarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxypuerarin, an isoflavonoid (B1168493) compound, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a derivative of puerarin, the major bioactive component of Pueraria lobata (Kudzu), this compound exhibits notable efficacy in scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The presence of an additional hydroxyl group at the 3' position is believed to enhance its antioxidant potential compared to its parent compound.
These application notes provide a comprehensive overview of the in vitro antioxidant activity of this compound, supported by quantitative data and detailed experimental protocols for key assays. Furthermore, potential signaling pathways involved in its antioxidant mechanism are illustrated to provide a deeper understanding of its mode of action at the cellular level. This document is intended to serve as a valuable resource for researchers investigating the antioxidant properties of this compound for various applications, including drug development and nutraceutical formulations.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on its ability to scavenge specific free radicals.
| Antioxidant Assay | IC50 Value (µM) | Reference Compound | Notes |
| Peroxynitrite (ONOO⁻) Scavenging | 1.36 | Penicillamine (IC50 = 3.5 µM) | Demonstrates potent peroxynitrite scavenging activity.[1] |
| Nitric Oxide (NO·) Radical Scavenging | 1.13 | Curcumin (IC50 = 25.5 µM) | Exhibits strong nitric oxide radical scavenging capabilities.[1] |
| Total Reactive Oxygen Species (ROS) Scavenging | 6.51 | N-acetyl-L-cysteine (NAC) | Effective in scavenging a broad range of reactive oxygen species.[1] |
| Superoxide Anion (·O₂⁻) Scavenging | - | - | Weak scavenging activity observed.[1] |
| DPPH Radical Scavenging | Data Not Available | - | - |
| ABTS Radical Scavenging | Data Not Available | - | - |
| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | - | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
Peroxynitrite (ONOO⁻) Scavenging Activity Assay
Principle: This assay measures the ability of an antioxidant to inhibit the peroxynitrite-mediated oxidation of a fluorescent probe, typically dihydrorhodamine 123 (DHR 123).
Materials:
-
This compound
-
Peroxynitrite (ONOO⁻)
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Penicillamine (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add 50 µL of PBS, 10 µL of DHR 123 solution (5 mM), and 10 µL of various concentrations of this compound or the positive control.
-
Initiate the reaction by adding 10 µL of peroxynitrite (10 mM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100.
-
The IC50 value is determined by plotting the scavenging activity against the concentration of this compound.
Nitric Oxide (NO·) Radical Scavenging Assay
Principle: This method is based on the reaction of nitric oxide, generated from sodium nitroprusside, with oxygen to form nitrite (B80452). The nitrite is then quantified using the Griess reagent. Antioxidants compete with oxygen, reducing the production of nitrite.
Materials:
-
This compound
-
Sodium nitroprusside
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Curcumin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microplate, mix 50 µL of sodium nitroprusside solution (10 mM in PBS) with 50 µL of various concentrations of this compound or the positive control.
-
Incubate the plate at room temperature for 150 minutes.
-
After incubation, add 50 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm using a microplate reader.
-
The percentage of nitric oxide scavenging is calculated as: Scavenging Activity (%) = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100.
-
The IC50 value is calculated from the concentration-response curve.
Total Reactive Oxygen Species (ROS) Scavenging Assay (DCFH-DA Assay)
Principle: This assay utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
tert-butyl hydroperoxide (t-BHP) or other ROS inducer
-
N-acetyl-L-cysteine (NAC) (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound or NAC for a specified time (e.g., 1 hour).
-
Induce oxidative stress by adding a ROS inducer like t-BHP.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The percentage of ROS scavenging is determined by comparing the fluorescence of treated cells to untreated control cells.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The antioxidant activity of isoflavonoids like puerarin, a close structural analog of this compound, is often associated with the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system.
Antioxidant Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or antioxidants, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. The MAPK (Mitogen-activated protein kinase) pathway can also be involved in the activation of Nrf2. It is plausible that this compound exerts its antioxidant effects, at least in part, through the activation of this pathway.
Caption: Putative antioxidant signaling pathway of this compound.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting the in vitro antioxidant assays described in this document.
References
Application Notes and Protocols for Cell-Based Assays of 3'-Hydroxypuerarin's Anti-inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. 3'-Hydroxypuerarin, a derivative of the isoflavone (B191592) puerarin, has garnered interest for its potential anti-inflammatory properties.[1] This document provides detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6]
Core Concepts: Signaling Pathways in Inflammation
The anti-inflammatory activity of this compound can be effectively evaluated by examining its impact on the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
In unstimulated cells, the NF-κB dimer (commonly p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκBα).[7] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded.[7] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[2][8] this compound's potential to inhibit IκBα degradation and p65 nuclear translocation is a key indicator of its anti-inflammatory efficacy.
MAPK Signaling Pathway
The MAPK pathway, including p38 and JNK, is another crucial regulator of inflammation.[9] Inflammatory stimuli can activate these kinases, leading to the downstream activation of transcription factors that also promote the expression of pro-inflammatory cytokines.[10] Puerarin has been shown to inhibit the phosphorylation of p38 and JNK, suggesting that this compound may exert similar effects.[9][10]
Experimental Protocols
The following protocols detail the cell-based assays to measure the anti-inflammatory effects of this compound. A general experimental workflow is depicted below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.[11]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[12]
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess and ELISA, 6-well for Western blot).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling protein phosphorylation).[5][13]
-
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.[14][15]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[16]
-
Protocol:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[14]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[17]
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the culture supernatant.[18][19]
-
Principle: A sandwich ELISA format is typically used, where the cytokine is captured by a specific antibody coated on the plate and detected by a second, enzyme-linked antibody.[18][20]
-
Protocol (General):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's instructions.[21][22]
-
Briefly, add cell culture supernatants to the antibody-coated wells of a 96-well plate.
-
Incubate to allow cytokine binding.
-
Wash the wells and add a biotinylated detection antibody.[21]
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.[19]
-
Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.[18]
-
Stop the reaction and measure absorbance at 450 nm.
-
Quantify cytokine concentrations using a standard curve generated with recombinant cytokines.[21]
-
Protein Expression Analysis (Western Blot)
Western blotting is used to determine the protein levels of iNOS, COX-2, and the phosphorylation status of IκBα and p65.[7][23]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.[24]
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25]
-
Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]
-
Quantify band intensities using densitometry software.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO₂⁻ Concentration (µM) | % Inhibition |
| Control | - | Value | - |
| LPS (1 µg/mL) | - | Value | 0 |
| LPS + 3'-HP | 10 | Value | % |
| LPS + 3'-HP | 25 | Value | % |
| LPS + 3'-HP | 50 | Value | % |
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | Value | Value |
| LPS (1 µg/mL) | - | Value | Value |
| LPS + 3'-HP | 10 | Value | Value |
| LPS + 3'-HP | 25 | Value | Value |
| LPS + 3'-HP | 50 | Value | Value |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | Relative Protein Expression (Fold Change vs. LPS) |
| iNOS/β-actin | |
| Control | Value |
| LPS (1 µg/mL) | 1.0 |
| LPS + 3'-HP (10 µM) | Value |
| LPS + 3'-HP (25 µM) | Value |
| LPS + 3'-HP (50 µM) | Value |
Conclusion
These application notes and protocols provide a comprehensive framework for evaluating the anti-inflammatory effects of this compound in a cell-based model. By utilizing these assays, researchers can elucidate the mechanisms of action of this compound and gather crucial data for its potential development as an anti-inflammatory agent. The provided diagrams and tables facilitate a clear understanding of the underlying principles and aid in the systematic presentation of experimental results.
References
- 1. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Puerarin Exerts an Antiinflammatory Effect by Inhibiting NF-kB and MAPK Activation in Staphylococcus aureus-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistryworldconference.com [chemistryworldconference.com]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. Protocol Griess Test [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Hydroxypuerarin in α-Glucosidase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. This mechanism of action makes them a key therapeutic strategy in the management of type 2 diabetes mellitus. Natural products have long been a valuable source of new therapeutic agents, and flavonoids, in particular, have demonstrated significant potential as α-glucosidase inhibitors. 3'-Hydroxypuerarin, an isoflavonoid (B1168493) primarily found in the root of the kudzu plant (Pueraria lobata), is a compound of growing interest for its potential health benefits. This document provides a detailed overview of the application of this compound and its structurally related compound, puerarin (B1673276), in α-glucosidase inhibition studies, including experimental protocols and data interpretation.
While direct and extensive research on this compound's α-glucosidase inhibitory activity is emerging, studies on the closely related and more abundant isoflavonoid, puerarin, provide valuable insights. Research has demonstrated that puerarin exhibits α-glucosidase inhibitory activity, suggesting that this compound may have similar or potentially enhanced effects due to its structural modifications.
Data Presentation
Quantitative data from studies on the α-glucosidase inhibitory activity of puerarin, a compound structurally similar to this compound, is summarized below. It is important to note that these values should be considered as a reference point for the potential activity of this compound.
| Compound | Enzyme Source | IC50 Value | Reference |
| Puerarin | Yeast α-glucosidase | 0.414 ± 0.005 mg/mL | [1] |
| Daidzein | Yeast α-glucosidase | 0.088 ± 0.003 mg/mL | [1] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method to determine the inhibitory effect of a test compound, such as this compound, on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or puerarin as a reference)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the enzyme solution to each well.
-
Add different concentrations of the test compound (this compound) or the positive control (acarbose) to the wells. A control well should contain the solvent used to dissolve the test compound.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate again at the same temperature for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
Where Abs_control is the absorbance of the control reaction (containing all reagents except the test compound) and Abs_sample is the absorbance of the reaction with the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
-
Measure the initial reaction velocity (v) at each combination of substrate and inhibitor concentrations.
-
Plot the data using Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot: A plot of 1/v versus 1/[S] (substrate concentration). The pattern of the lines obtained in the presence of different inhibitor concentrations can distinguish between competitive, non-competitive, and uncompetitive inhibition.
-
Dixon Plot: A plot of 1/v versus inhibitor concentration [I]. This plot is also used to determine the type of inhibition and the inhibition constant (Ki).
Molecular Docking Simulation
Molecular docking is a computational technique used to predict the binding mode of a ligand (e.g., this compound) to the active site of a protein (e.g., α-glucosidase).
General Workflow:
-
Preparation of the Protein Structure: Obtain the 3D structure of α-glucosidase from a protein database (e.g., Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand Structure: Obtain or draw the 3D structure of this compound. Optimize its geometry and assign charges.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active site of the protein. The software will generate various possible binding poses and score them based on their binding affinity.
-
Analysis of Results: Analyze the best-scoring poses to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of α-glucosidase. This provides insights into the molecular basis of the inhibition.
Visualizations
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Mechanism of Action: α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound.
Molecular Docking Workflow
Caption: Workflow for molecular docking simulation.
References
Application Notes & Protocols: Experimental Design for In Vivo Studies with 3'-Hydroxypuerarin in a Rodent Model of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3'-Hydroxypuerarin is an isoflavone (B191592) compound isolated from Puerariae Lobatae Radix[1]. Its parent compound, puerarin, has been extensively studied for its potential therapeutic effects, particularly in the context of cardiovascular and cerebrovascular diseases[2][3][4]. Preclinical research suggests that these compounds may exert protective effects through various mechanisms, including anti-inflammatory and antioxidant activities[3]. This document provides a detailed experimental framework for evaluating the neuroprotective efficacy of this compound in vivo using a well-established rodent model of focal cerebral ischemia.
The protocols outlined below describe the induction of ischemic stroke via middle cerebral artery occlusion (MCAO), subsequent assessment of neurological deficits, and post-mortem analysis of brain tissue to investigate the underlying molecular mechanisms, focusing on apoptosis and oxidative stress.
Overall Experimental Workflow
The experimental design involves acclimatizing the animals, administering this compound or a vehicle, inducing focal cerebral ischemia through MCAO surgery, allowing for a reperfusion period, evaluating neurological function, and finally, collecting brain tissue for downstream molecular and biochemical analyses.
Caption: Workflow for evaluating this compound in a rodent MCAO model.
Animal Model and Experimental Groups
Animal Model: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used for the MCAO model[5][6]. The choice of species may depend on specific research questions and available resources. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Groups:
-
Sham Group: Animals undergo the surgical procedure, including exposure of the carotid artery, but the occluding filament is not inserted.
-
Vehicle Group (MCAO): Animals receive the vehicle (e.g., saline with 1% DMSO) on the same schedule as the treatment groups and undergo MCAO surgery.
-
This compound Treatment Groups (MCAO): Animals receive different doses of this compound (e.g., 10, 25, 50 mg/kg, administered intravenously or intraperitoneally) prior to or after MCAO induction.
Detailed Experimental Protocols
Protocol 3.1: Middle Cerebral Artery Occlusion (MCAO) Surgery
This protocol describes the intraluminal filament technique to induce transient focal cerebral ischemia, a widely used model for stroke research[7][8].
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Heating pad and rectal probe to maintain body temperature (37.0 ± 0.5°C)
-
Dissecting microscope
-
Micro-surgical instruments
-
Silicone-coated monofilament (diameter appropriate for species, e.g., 4-0 for rats, 6-0 for mice)
-
Sutures (e.g., 7-0 silk)
Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane)[6]. Apply ocular lubricant to prevent corneal drying.
-
Place the animal in a supine position on a heating pad to maintain normothermia[9].
-
Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[8][9].
-
Ligate the distal end of the ECA and any small branching vessels with a silk suture[9]. Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump. Insert the silicone-coated monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin (approximately 18-20 mm in rats)[8].
-
Maintain the occlusion for the desired ischemic period (e.g., 90 minutes).
-
For reperfusion, carefully withdraw the filament[6]. Close the ECA stump and the skin incision.
-
Administer post-operative analgesics and allow the animal to recover in a warm cage.
Protocol 3.2: Neurological Deficit Assessment
Neurological function is assessed 24 hours after MCAO to quantify the extent of ischemic injury. A composite scoring system is often used[9].
Materials:
-
Testing arena or open field
Procedure:
-
Handle animals gently to minimize stress.
-
Score the animal based on a scale (e.g., 0-5). A common scale is:
-
0: No observable deficit.
-
1: Forelimb flexion (failure to extend the contralateral forelimb fully).
-
2: Decreased resistance to a lateral push (circling towards the paretic side).
-
3: Unidirectional circling.
-
4: Severe neurological deficit; unable to walk spontaneously or depressed level of consciousness.
-
5: Death.
-
-
More comprehensive batteries like the Simple Neuroassessment of Asymmetric Impairment (SNAP) can also be used, which evaluate posture, motor strength, and sensory perception[10]. For fine motor coordination, a rotarod test can be employed[11].
Protocol 3.3: Tissue Collection and Infarct Volume Measurement
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
-
Deep freezer (-80°C)
-
Brain matrix slicer
Procedure:
-
Deeply anesthetize the animal and perform transcardial perfusion with ice-cold saline.
-
Decapitate the animal and carefully remove the brain.
-
For infarct volume measurement, place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Immerse the sections in 2% TTC solution at 37°C for 20-30 minutes. Healthy, viable tissue will stain red, while the infarcted area will remain white.
-
Capture images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the infarct volume, often corrected for edema.
-
For molecular and biochemical analyses, the ischemic hemisphere (cortex and striatum) can be dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
Protocol 3.4: Assessment of Antioxidant Activity
Oxidative stress is a key pathological feature of ischemia-reperfusion injury. Measuring markers of oxidative stress and antioxidant enzyme activity can elucidate the mechanism of this compound. In vivo antioxidant assays often measure levels of superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA), a marker of lipid peroxidation[12][13].
Procedure:
-
Homogenize a known weight of frozen brain tissue in ice-cold buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use commercially available assay kits to measure:
-
Normalize results to the total protein concentration of the sample, determined by a BCA or Bradford assay.
Protocol 3.5: Western Blot for Apoptosis-Related Proteins
Western blotting can quantify changes in the expression of key proteins involved in apoptosis, such as the Bcl-2 family and caspases[15][16].
Procedure:
-
Protein Extraction: Lyse brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors[17]. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay[18].
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a polyacrylamide gel[15].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[17].
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C. Examples include antibodies against Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (executioner caspase)[16].
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[17].
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin or GAPDH)[15]. The Bax/Bcl-2 ratio is a key indicator of apoptotic propensity.
Protocol 3.6: TUNEL Assay for Apoptotic Cell Death
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis[19][20].
Procedure (for paraffin-embedded tissue sections):
-
Sample Preparation: Fix brain tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (e.g., 5 µm)[19][21].
-
Deparaffinization and Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol (B145695) washes[21].
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue[19][21].
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), in a humidified chamber at 37°C[19][22]. This allows TdT to label the 3'-OH ends of fragmented DNA.
-
Detection: If using a fluorescent label, mount the slides with a DAPI-containing medium to counterstain all nuclei. If using a biotin-labeled dUTP, follow with streptavidin-HRP and a chromogenic substrate[22].
-
Imaging and Analysis: Visualize slides using a fluorescence or light microscope. Quantify apoptosis by counting the number of TUNEL-positive cells per field of view.
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Neurological Deficit Scores
| Treatment Group | Dose (mg/kg) | n | Neurological Score (Mean ± SEM) |
|---|---|---|---|
| Sham | - | 10 | 0.1 ± 0.1 |
| Vehicle (MCAO) | - | 10 | 3.5 ± 0.4 |
| 3'-HP (MCAO) | 10 | 10 | 2.8 ± 0.3* |
| 3'-HP (MCAO) | 25 | 10 | 2.1 ± 0.2** |
| 3'-HP (MCAO) | 50 | 10 | 1.5 ± 0.2*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical.
Table 2: Antioxidant Activity in Ischemic Brain Tissue
| Treatment Group | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
|---|---|---|
| Sham | 150.2 ± 10.5 | 1.8 ± 0.2 |
| Vehicle (MCAO) | 75.6 ± 8.1 | 5.9 ± 0.6 |
| 3'-HP (25 mg/kg) | 115.4 ± 9.2** | 3.1 ± 0.4** |
| 3'-HP (50 mg/kg) | 138.9 ± 11.3*** | 2.2 ± 0.3*** |
**p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical.
Table 3: Densitometry Analysis of Apoptosis-Related Proteins
| Treatment Group | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level |
|---|---|---|
| Sham | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Vehicle (MCAO) | 4.8 ± 0.5 | 5.2 ± 0.6 |
| 3'-HP (25 mg/kg) | 2.9 ± 0.3** | 3.1 ± 0.4** |
| 3'-HP (50 mg/kg) | 1.7 ± 0.2*** | 1.9 ± 0.2*** |
**p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical.
Signaling Pathway Visualization
Ischemia-reperfusion injury triggers the intrinsic (mitochondrial) pathway of apoptosis. This compound is hypothesized to interfere with this cascade, potentially by modulating Bcl-2 family proteins.
Caption: Hypothesized mechanism of this compound in the apoptotic pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puerarin prevents diabetic cardiomyopathy in vivo and in vitro by inhibition of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacokinetics of Puerarin via Different Drug Administration Routes Based on Middle Cerebral Artery Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 9. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 10. A simple, efficient tool for assessment of mice after unilateral cortex injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Neurologic Deficits in a Chronic Progressive Murine Model of CNS Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmascholars.com [pharmascholars.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
- 21. sinobiological.com [sinobiological.com]
- 22. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
Application Notes and Protocols for Preparing 3'-Hydroxypuerarin Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation of 3'-Hydroxypuerarin stock solutions for use in cell culture experiments. This document outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and reproducibility of experimental results. Adherence to these guidelines is critical for accurate in vitro studies investigating the biological activities of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |
| Molecular Weight | 432.38 g/mol | [2][3] |
| Appearance | Powder | [2][3] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, Ethanol (B145695), Methanol, Pyridine | [2][4] |
| DMSO Solubility | 100 mg/mL (231.27 mM) | [5] |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year, -20°C for up to 1 month | [5] |
Recommended Solvents for Cell Culture
The choice of solvent is critical to ensure the solubility of this compound while minimizing cytotoxicity in cell culture. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most common solvents for this compound. However, high concentrations of these solvents can be toxic to cells. The following table summarizes the recommended maximum solvent concentrations in the final cell culture medium.
| Solvent | Recommended Maximum Concentration in Culture Medium | Notes |
| DMSO | ≤ 0.5% (v/v) | Many cell lines can tolerate up to 1%, but it is recommended to keep the concentration as low as possible. A vehicle control with the same DMSO concentration should always be included in experiments. |
| Ethanol | ≤ 1% (v/v) | Similar to DMSO, the lowest effective concentration should be used, and a vehicle control is essential. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 100 mM this compound stock solution in DMSO. This high-concentration stock allows for significant dilution to achieve a wide range of working concentrations in cell culture media, while keeping the final DMSO concentration low.
Materials
-
This compound powder (≥98% purity)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable syringe filters (0.22 µm)
-
Sterile syringes
-
Pipettes and sterile, filtered pipette tips
-
Laminar flow hood or biological safety cabinet
Preparation of a 100 mM Stock Solution
-
Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[2]
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 4.32 mg of this compound powder using a calibrated analytical balance.
-
Calculation: To prepare a 100 mM (0.1 M) solution in 100 µL (0.0001 L):
-
Moles = Molarity x Volume = 0.1 mol/L x 0.0001 L = 0.00001 mol
-
Mass = Moles x Molecular Weight = 0.00001 mol x 432.38 g/mol = 0.00432 g = 4.32 mg
-
-
-
Dissolution: Add 100 µL of sterile, anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Sterile Filtration (Optional but Recommended): For critical applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube inside a laminar flow hood. This step ensures the removal of any potential microbial contaminants.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and clearly labeled microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
Preparation of Working Solutions
To prepare a working solution, the 100 mM stock solution is diluted in cell culture medium to the desired final concentration. The example below details the preparation of a 100 µM working solution.
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: In a sterile tube, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium. This creates a 1:1000 dilution, resulting in a 100 µM working solution. The final DMSO concentration in this working solution will be 0.1%, which is well-tolerated by most cell lines.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of sterile DMSO to 999 µL of cell culture medium. This control is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
Application to Cells: Add the prepared working solution and vehicle control to your cell cultures as per your experimental design.
Working Concentrations of this compound in Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and the specific biological activity being investigated. Based on available literature for this compound and related isoflavones, a general range of working concentrations can be suggested.
| Assay Type | Typical Working Concentration Range | Source(s) |
| Antioxidant Activity | 1 µM - 10 µM (IC₅₀ values) | [1] |
| Anti-inflammatory Assays | 10 µM - 100 µM | |
| Cytotoxicity Assays | 1 µg/mL - 50 µg/mL (approx. 2.3 µM - 115.6 µM) | |
| Gene Expression Studies | 10 µM - 50 µM |
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for preparing and applying working solutions.
Caption: Simplified signaling pathways of this compound.
References
Techniques for Measuring 3'-Hydroxypuerarin Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxypuerarin, an isoflavonoid (B1168493) derived from the medicinal plant Pueraria lobata, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a pharmaceutical agent. A key aspect of this is determining its uptake into cells, particularly intestinal cells, which represents the primary barrier to oral bioavailability. This document provides detailed application notes and protocols for measuring the cellular uptake of this compound, focusing on the widely accepted Caco-2 cell model, which mimics the human intestinal epithelium.[1][2] Methodologies for quantifying intracellular concentrations using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, along with approaches to investigate the roles of key transport proteins and signaling pathways.
Key Analytical Techniques
The accurate quantification of this compound within cellular matrices is paramount for uptake studies. The two most common and robust analytical methods are HPLC and LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for the quantification of small molecules like this compound. It offers good sensitivity and reproducibility. The separation is typically achieved on a C18 reversed-phase column.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for analyzing low concentrations of compounds in complex biological samples like cell lysates.[2]
Caco-2 Permeability Assay: A Model for Intestinal Absorption
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the most extensively used in vitro model for predicting the oral absorption of drugs.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters and enzymes found in the small intestine.[1][2]
The permeability of a compound across the Caco-2 monolayer is expressed as the apparent permeability coefficient (Papp), which is a measure of the rate of transport.[3][4]
Data Presentation: Apparent Permeability Coefficients (Papp)
The following table provides a general classification of compound permeability based on Papp values obtained from Caco-2 assays. Note that specific values for this compound need to be experimentally determined.
| Permeability Classification | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Reference Compounds (Example Papp values) |
| High | > 10 | Propranolol (B1214883) (~20-30) |
| Moderate | 1 - 10 | Verapamil (B1683045) (~5-15) |
| Low | < 1 | Atenolol (B1665814) (~0.1-0.5) |
Note: These values are illustrative and can vary between laboratories.[5]
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
Objective: To culture Caco-2 cells and establish a differentiated monolayer on permeable supports for transport studies.
Materials:
-
Caco-2 cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture plates (companion plates for inserts)
-
Cell culture flasks
-
Incubator (37°C, 5% CO₂, 95% humidity)
Procedure:
-
Cell Culture: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Subculturing: Passage the cells every 3-4 days when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
-
Seeding on Inserts: Seed Caco-2 cells onto the apical side of the permeable inserts at a density of approximately 6 x 10⁴ cells/cm². Place the inserts in companion plates containing fresh culture medium in the basolateral compartment.
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed, intact monolayer.
Protocol 2: Bidirectional Transport Assay of this compound
Objective: To determine the apparent permeability (Papp) of this compound across the Caco-2 cell monolayer in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[6]
Materials:
-
Differentiated Caco-2 cell monolayers on permeable inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Efflux transporter inhibitors (e.g., verapamil for P-glycoprotein, MK-571 for MRP2) (optional)
-
96-well plates for sample collection
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Pre-warm all solutions to 37°C.
-
Washing: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer on both the apical and basolateral sides.
-
Initiation of Transport:
-
A-to-B Transport: Add the transport buffer containing the desired concentration of this compound (and control compounds) to the apical compartment. Add fresh transport buffer to the basolateral compartment.
-
B-to-A Transport: Add the transport buffer containing this compound to the basolateral compartment. Add fresh transport buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (gentle shaking).
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A) and replace with an equal volume of fresh, pre-warmed transport buffer.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Protocol 3: Quantification of Intracellular this compound by HPLC or LC-MS/MS
Objective: To determine the concentration of this compound within the Caco-2 cells after incubation.
Materials:
-
Caco-2 cells cultured in multi-well plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Treatment: Seed Caco-2 cells in 6-well or 12-well plates and allow them to reach desired confluency. Treat the cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile or methanol to the cell lysate to precipitate proteins. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Data Normalization: Normalize the intracellular concentration of this compound to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Visualization of Workflows and Pathways
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Potential Signaling Pathway Involved in Intestinal Cell Regulation
The PI3K/Akt signaling pathway is known to be involved in regulating intestinal epithelial cell proliferation, survival, and barrier function, and can be modulated by isoflavones.[7][8][9][10][11]
Caption: The PI3K/Akt signaling pathway in intestinal cells.
Investigating Transport Mechanisms
Role of Efflux Transporters
Efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), are expressed in intestinal cells and can actively pump substrates back into the intestinal lumen, thereby limiting their absorption.[12][13][14][15][16][17][18][19] To investigate if this compound is a substrate for these transporters, the bidirectional transport assay (Protocol 2) can be performed in the presence and absence of specific inhibitors.
-
P-glycoprotein (P-gp) Inhibition: Use a known P-gp inhibitor, such as verapamil (typically at 50-100 µM). A significant decrease in the efflux ratio (Papp(B-A) / Papp(A-B)) in the presence of verapamil suggests that this compound is a substrate for P-gp.
-
MRP2 Inhibition: Use a known MRP2 inhibitor, such as MK-571 (typically at 10-50 µM). A significant decrease in the efflux ratio in the presence of MK-571 indicates that this compound is likely transported by MRP2.[15][16]
Data Presentation: Effect of Transporter Inhibitors
| Compound | Condition | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Control | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| + Verapamil | (Experimental Value) | (Experimental Value) | (Calculated Value) | |
| + MK-571 | (Experimental Value) | (Experimental Value) | (Calculated Value) |
Fluorescence-Based Assays
While HPLC and LC-MS/MS are the primary methods for quantification, fluorescence-based assays can be a valuable tool for high-throughput screening and visualization of cellular uptake.[20][21]
-
Fluorescently Labeled this compound: If a fluorescently labeled version of this compound is available or can be synthesized, it can be used for direct visualization of cellular uptake using fluorescence microscopy or for quantification using a plate reader.
-
Fluorescent Probes: Certain fluorescent probes can be used to indirectly measure the uptake of compounds by monitoring changes in the cellular environment, such as membrane potential or intracellular pH, that may be affected by the transport process.
Note: It is crucial to validate that the fluorescent tag does not alter the transport characteristics of the parent molecule.
Conclusion
The methodologies outlined in this document provide a comprehensive framework for investigating the cellular uptake of this compound. By employing the Caco-2 cell model in conjunction with robust analytical techniques like HPLC and LC-MS/MS, researchers can obtain valuable data on the intestinal permeability and transport mechanisms of this promising therapeutic candidate. Further investigation into the specific transporters and signaling pathways involved will provide a deeper understanding of its pharmacokinetic profile and aid in its future development.
References
- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphatidylinositol 3-kinase mediates proliferative signals in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Bound E‐Cadherin Stimulates PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt signaling pathway mediates the effect of low-dose boron on barrier function, proliferation and apoptosis in rat intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The drug efflux pump MRP2: regulation of expression in physiopathological situations and by endogenous and exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 16. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 17. researchgate.net [researchgate.net]
- 18. The role of P-glycoprotein in intestinal transport versus the BBB transport of tetraphenylphosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking of 3'-Hydroxypuerarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxypuerarin, an isoflavonoid (B1168493) derived from the root of Pueraria lobata, has demonstrated notable biological activities, including anti-inflammatory and antioxidant effects. These properties suggest its potential as a therapeutic agent. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). This document provides detailed protocols for performing molecular docking studies of this compound with plausible protein targets, based on its known biological activities. The selected targets for this protocol are Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which are key proteins in inflammatory and metabolic pathways.
Experimental Protocols
A generalized workflow for molecular docking studies is presented below. This protocol is designed to be adaptable for use with various molecular docking software suites, with specific examples provided for the widely used AutoDock Vina.
Diagram of the Molecular Docking Workflow
Caption: General workflow for a molecular docking experiment.
Protocol 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this protocol, we will use the following examples:
-
COX-2: PDB ID: 5F19
-
iNOS: PDB ID: 3E7G
-
PPARγ: PDB ID: 7AWC
-
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
If the protein is a multimer, retain only the chain that contains the active site of interest.
-
-
Prepare the Protein for Docking:
-
Use a protein preparation utility, such as the 'Dock Prep' tool in Chimera or the 'Protein Preparation Wizard' in Maestro (Schrödinger).
-
This process typically involves:
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Kollman charges).
-
Repairing any missing side chains or loops in the protein structure.
-
-
Save the prepared protein in the .pdbqt format for use with AutoDock Vina.
-
Protocol 2: Ligand Preparation (this compound)
-
Obtain Ligand Structure:
-
The 2D structure of this compound can be obtained from databases like PubChem or constructed using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The SMILES string for this compound can be used to generate a 3D structure.
-
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D structure using software like Open Babel or a molecular builder within a larger suite.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
Prepare Ligand for Docking:
-
Using AutoDockTools (part of MGLTools):
-
Load the 3D structure of the ligand.
-
Assign Gasteiger charges.
-
Detect the aromatic carbons and set the rotatable bonds.
-
-
Save the prepared ligand in the .pdbqt format.
-
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
The binding site is a three-dimensional box in which the docking algorithm will search for ligand conformations.
-
If a co-crystallized ligand was present in the original PDB structure, the center of the grid box can be set to the geometric center of that ligand.
-
Alternatively, the binding site can be predicted using tools like CASTp or identified from the literature.
-
In AutoDockTools, you can visually place and size the grid box to encompass the active site residues. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that contains the necessary information for the Vina run.
-
-
Run AutoDock Vina:
-
Execute Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analyze the Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).
-
The log file (log.txt) will contain the binding affinity and RMSD values for each pose.
-
Lower (more negative) binding affinity scores indicate a more favorable binding interaction.
-
Visualize the docked poses and their interactions with the protein's active site residues using PyMOL, Chimera, or Discovery Studio. Look for key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Protocol 4: Validation of the Docking Protocol
-
Before docking the compound of interest, it is crucial to validate the docking protocol.
-
If the crystal structure of the target protein contains a co-crystallized ligand, extract this ligand and re-dock it into the protein's binding site.
-
A successful validation is generally considered if the root-mean-square deviation (RMSD) between the predicted pose and the crystal pose is less than 2.0 Å.
Data Presentation
The following tables present hypothetical quantitative data for the molecular docking of this compound with the selected target proteins. This data is for illustrative purposes only.
Table 1: Hypothetical Docking Scores of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) |
| COX-2 | 5F19 | -9.2 | 1.34 |
| iNOS | 3E7G | -8.7 | 1.58 |
| PPARγ | 7AWC | -9.8 | 1.12 |
Table 2: Hypothetical Interacting Residues of this compound with Target Proteins
| Target Protein | Key Interacting Residues | Type of Interaction |
| COX-2 | TYR385, SER530, ARG120 | Hydrogen Bond, Pi-Alkyl |
| iNOS | GLN257, TRP366, MET368 | Hydrogen Bond, Hydrophobic |
| PPARγ | SER289, HIS323, HIS449, TYR473 | Hydrogen Bond, Pi-Pi Stacking |
Signaling Pathways
Based on the selected targets, the following signaling pathways are relevant to the potential mechanism of action of this compound.
Diagram of the PPARγ Signaling Pathway in Insulin (B600854) Sensitization
Caption: PPARγ signaling in insulin sensitivity.
Diagram of the COX-2 and iNOS Inflammatory Pathways
Caption: COX-2 and iNOS inflammatory pathways.
Application Notes: 3'-Hydroxypuerarin as a Standard in Phytochemical Analysis
Introduction
3'-Hydroxypuerarin is an isoflavone (B191592) C-glucoside found in the root of Pueraria lobata (Kudzu), a plant with a long history of use in traditional medicine. As a derivative of puerarin, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities, including antioxidant and anti-inflammatory effects. Accurate quantification of this compound in plant extracts, herbal formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound Standard
A high-purity this compound standard is essential for accurate quantification. The following table summarizes the key properties of a commercially available standard.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 432.38 g/mol | --INVALID-LINK-- |
| Purity (by HPLC) | ≥98% | Typical commercial standard |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO, methanol, ethanol | General knowledge |
Application 1: Quantification of this compound in Pueraria lobata Extract by HPLC
This protocol describes a method for the quantitative analysis of this compound in an extract of Pueraria lobata using a reference standard. The method is adapted from a validated HPLC procedure for the simultaneous determination of multiple isoflavones in Pueraria lobata.[1]
Experimental Workflow
References
Abstract
3'-Hydroxypuerarin, an isoflavonoid (B1168493) derived from the root of Pueraria lobata, has demonstrated significant antioxidant properties, positioning it as a promising candidate for research in oxidative stress-related diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound. While direct research on this compound is emerging, this document also draws upon the extensive research on its parent compound, puerarin (B1673276), to provide a broader context and potential avenues for investigation.
Introduction to this compound and Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. This compound is an isoflavone (B191592) that has been identified as a constituent of Pueraria lobata with notable antioxidant activity.[1][2] Its chemical structure, featuring an additional hydroxyl group compared to puerarin, is believed to enhance its radical scavenging capabilities.[1][2] Research suggests that this compound effectively scavenges various reactive species, indicating its potential to mitigate cellular damage caused by oxidative stress.[1][3]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified through various in vitro assays. The following table summarizes the key findings, providing a comparative overview of its efficacy in scavenging different reactive species.
| Reactive Species | Assay | IC50 Value (µM) | Reference |
| Peroxynitrite (ONOO⁻) | Fluorometric Assay | 1.36 | [1][3] |
| Nitric Oxide (NO•) | Griess Reaction | 1.13 | [1][3] |
| Total Reactive Oxygen Species (ROS) | DCFH-DA Assay | 6.51 | [1][3] |
Signaling Pathways in Oxidative Stress Mitigation
While specific signaling pathway studies for this compound are limited, the mechanisms of its parent compound, puerarin, offer valuable insights. Puerarin is known to modulate key signaling pathways involved in the cellular response to oxidative stress, primarily the Nrf2 and PI3K/Akt pathways.[4][5][6] Given the structural similarity, it is hypothesized that this compound may exert its effects through similar mechanisms.
Keap1-Nrf2-ARE Signaling Pathway
The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes.[7][8][9] Puerarin has been shown to activate this pathway, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1), SOD, and CAT.[4][7][10]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and has been shown to be activated by puerarin in response to oxidative stress.[5][6] Activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the activation of pro-survival factors. Furthermore, the PI3K/Akt pathway can indirectly activate the Nrf2 pathway, creating a synergistic protective effect against oxidative damage.[4][5]
References
- 1. vincibiochem.it [vincibiochem.it]
- 2. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]
- 6. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2 Is a Key Regulator on Puerarin Preventing Cardiac Fibrosis and Upregulating Metabolic Enzymes UGT1A1 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Nrf2 Signaling Pathway in Ovarian Aging: Potential Mechanism and Protective Strategies [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3'-Hydroxypuerarin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the solubility of 3'-Hydroxypuerarin in experimental settings.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to the solubility of this compound during the preparation and execution of in vitro assays.
Problem: Precipitate forms when adding this compound stock solution to aqueous buffer or cell culture medium.
-
Possible Cause 1: Low Aqueous Solubility
-
Solution: this compound is an isoflavonoid (B1168493) with poor water solubility. The use of an organic co-solvent is necessary to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this compound.
-
-
Possible Cause 2: High Final Concentration of this compound
-
Solution: The final concentration of this compound in the aqueous solution may exceed its solubility limit, even with a co-solvent. It is crucial to determine the optimal working concentration through pilot experiments. Consider performing a dose-response curve to identify the highest soluble and non-toxic concentration for your specific cell line and assay conditions.
-
-
Possible Cause 3: High Final Concentration of Organic Solvent
-
Solution: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells.[1][2][3] It is generally recommended to keep the final DMSO concentration in cell culture media at or below 0.5%, with many protocols advocating for concentrations as low as 0.1% to avoid off-target effects.[1][2][3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Possible Cause 4: Temperature Effects
-
Solution: The solubility of compounds can be temperature-dependent. Ensure that your stock solution and final assay solution are maintained at a consistent and appropriate temperature. Avoid freeze-thaw cycles of the stock solution, which can promote precipitation.[4] It is best practice to aliquot the stock solution into single-use volumes.
-
Problem: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause 1: Incomplete Dissolution of this compound
-
Solution: Ensure the compound is fully dissolved in the stock solution. Visual inspection may not be sufficient. Gentle warming and vortexing can aid dissolution. For some formulations, sonication may be helpful.[2]
-
-
Possible Cause 2: Degradation of the Compound
-
Solution: this compound, like many flavonoids, may be sensitive to light and pH. Prepare solutions fresh whenever possible and protect them from light. Store stock solutions at -20°C or -80°C as recommended by the supplier.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] It is soluble in DMSO at concentrations as high as 100 mg/mL (231.27 mM).[6] The compound is only slightly soluble in methanol (B129727) and ethanol.[4]
Q2: How can I improve the solubility of this compound for my experiments?
A2: Several strategies can be employed to enhance the solubility of poorly soluble flavonoids like this compound:
-
Co-solvents: Using a water-miscible organic solvent like DMSO is the primary method.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9][10][11] This approach has been successfully used for the related compound, puerarin.[7]
-
Co-crystallization: This involves forming a crystalline structure of the active pharmaceutical ingredient (API) with a coformer, which can significantly improve solubility.[12][13][14] This has also been demonstrated to be effective for puerarin.[15][16]
-
Nanotechnology-based approaches: Formulations such as solid dispersions and self-emulsifying drug delivery systems (SEDDS) can also enhance solubility.[17]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at 0.5% or lower.[2] For sensitive cell lines or long-term experiments, it is advisable to use a final concentration of 0.1% or less.[1][3] It is critical to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.
Q4: My this compound solution is stored at -20°C. How should I handle it before use?
A4: Before use, allow the frozen aliquot to thaw completely at room temperature. Ensure the solution is homogenous by gently vortexing before making dilutions. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | 100 mg/mL | 231.27 | [6] |
| Methanol | Slightly Soluble | Not specified | [4] |
| Ethanol | Slightly Soluble | Not specified | [4] |
| Water | Poorly Soluble | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 43.24 mg of this compound powder (Molecular Weight: 432.38 g/mol ) into the tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Once fully dissolved, dispense the stock solution into smaller, single-use, sterile, and clearly labeled microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When calculating dilutions, ensure the final concentration of DMSO does not exceed the tolerated level for your specific cell line (typically ≤0.5%).
-
Example Dilution for a 100 µM final concentration with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This results in a 100 µM solution with 0.1% DMSO.
-
-
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Add the prepared working solutions and the vehicle control to your cell cultures according to your experimental design.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. 3'-Hydroxy Puerarin | CAS 117076-54-5 | ScreenLib [screenlib.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. alfachemic.com [alfachemic.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Enhancing the Physiochemical Properties of Puerarin via L-Proline Co-Crystallization: Synthesis, Characterization, and Dissolution Studies of Two Phases of Pharmaceutical Co-Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the Physiochemical Properties of Puerarin via L-Proline Co-Crystallization: Synthesis, Characterization, and Dissolution Studies of Two Phases of Pharmaceutical Co-Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reverse-Phase HPLC Analysis of 3'-Hydroxypuerarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak broadening issues encountered during the reverse-phase high-performance liquid chromatography (HPLC) analysis of 3'-hydroxypuerarin.
Troubleshooting Guide: this compound Peak Broadening
Peak broadening in HPLC for this compound can lead to poor resolution, reduced sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and resolve the root causes of this issue.
Question: Why is my this compound peak broader than expected?
Answer: Broad peaks for this compound in reverse-phase HPLC can stem from several factors, categorized into three main areas: Column-related issues, mobile phase and solvent effects, and system or instrument problems.
Column-Related Issues
Column degradation and improper column selection are frequent causes of peak broadening.[1][2]
-
Column Degradation: Over time, columns can degrade due to silica (B1680970) breakdown, the formation of voids, or contamination, all of which can cause peaks to broaden.[1]
-
Solution: To protect the analytical column from contaminants, consider using a guard column. Regularly flushing the column with a strong solvent can also help. If peak broadening persists, replacing the column may be necessary.[1]
-
-
Secondary Interactions: As an isoflavonoid (B1168493) with multiple hydroxyl groups, this compound can engage in secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing, a form of peak broadening.[3]
-
Solution: Employing an end-capped column can minimize silanol activity. Alternatively, adding an acidic modifier like 0.1% formic acid to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.[4]
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened, often asymmetrical peaks.[1][5]
-
Solution: Try reducing the injection volume or diluting the sample.[1] If high loading is necessary, consider a column with a larger internal diameter or higher loading capacity.
-
Mobile Phase and Solvent Effects
The composition of the mobile phase and the sample solvent plays a critical role in achieving sharp peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If the pH is close to the analyte's pKa, it can lead to inconsistent interactions with the stationary phase and result in broader peaks.[6]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Using a buffer can help maintain a stable pH.[3]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content in reverse-phase) than the mobile phase, it can cause the sample band to spread before it reaches the column, leading to broad or split peaks.[7]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible.[4][8] this compound is soluble in DMSO, methanol (B129727), and ethanol.[9][10][11] If using DMSO, which is a very strong solvent, keep the injection volume minimal.
-
-
Mobile Phase Composition: An incorrect mobile phase composition, such as a mobile phase that is too "strong," can result in early elution and broad peaks, as the analyte does not have sufficient interaction with the stationary phase.[6]
-
Solution: Optimize the mobile phase gradient or isocratic composition. For reverse-phase HPLC of flavonoids, a gradient of acetonitrile (B52724) or methanol with water (often with a small amount of acid) is common.[4][12]
-
System and Instrumental Issues
Problems with the HPLC system itself can introduce extra-column volume, leading to peak broadening.
-
Extra-Column Volume: Excessive tubing length or diameter, particularly between the injector and the column and between the column and the detector, can contribute to peak broadening.[2][3] This is also known as dead volume.
-
Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, a factor contributing to peak broadening.[13]
-
Solution: Optimize the flow rate for the column dimensions. Consult the column manufacturer's guidelines for the optimal flow rate range.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect peak shape.[2]
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis. Higher temperatures can also reduce mobile phase viscosity and improve peak efficiency.[14]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak broadening.
Caption: A step-by-step decision tree for troubleshooting peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a reverse-phase HPLC method for this compound?
A1: A good starting point for method development for this compound, based on methods for the related compound puerarin, would be a C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol, with 0.1% formic acid added to both phases.[12][15]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-30 °C |
| Detection | UV, ~250-262 nm |
| Injection Vol. | 5-20 µL |
Q2: Can the choice of organic solvent (acetonitrile vs. methanol) affect the peak shape of this compound?
A2: Yes, the choice of organic modifier can influence peak shape and selectivity. Acetonitrile often provides better separation efficiency and sharper peaks for flavonoids compared to methanol.[4] It is advisable to test both solvents during method development to determine the optimal conditions for your specific separation.
Q3: How can I confirm if my column is overloaded?
A3: To check for column overload, systematically reduce the concentration of your this compound standard and inject it. If the peak shape improves and becomes more symmetrical at lower concentrations, then column overload is a likely cause.[1]
Q4: My peak for this compound is tailing. What is the most likely cause?
A4: For a polar compound like this compound, which has multiple hydroxyl groups, peak tailing is often caused by secondary interactions with active silanol groups on the silica surface of the column.[3][4] Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is a common and effective solution to suppress these interactions and improve peak symmetry.[4]
Experimental Protocol Example: HPLC Analysis of this compound
This protocol is a general guideline and may require optimization.
1. Objective: To quantify this compound using reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98%)
-
DMSO (optional, for initial stock solution)
3. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
5. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).
-
Degas both mobile phases before use.
6. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 262 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 25 | |
| 26 | |
| 30 |
7. System Suitability: Before running samples, inject a mid-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%. The peak tailing factor should ideally be between 0.9 and 1.5.
8. Analysis: Inject the prepared standards to construct a calibration curve. Then, inject the samples to be analyzed. Ensure the sample matrix is appropriately treated to avoid interference and column contamination.
References
- 1. mastelf.com [mastelf.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 3'-Hydroxy Puerarin | CAS 117076-54-5 | ScreenLib [screenlib.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Optimization of extraction parameters for maximizing 3'-Hydroxypuerarin yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 3'-Hydroxypuerarin from plant materials, primarily from the roots of Pueraria lobata (Kudzu). Due to the limited availability of data specific to this compound, this guide leverages established principles and optimized parameters for its parent compound, puerarin (B1673276), which are expected to be highly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the extraction yield of this compound?
A1: The extraction yield of isoflavones like this compound is primarily influenced by several key parameters:
-
Solvent Composition: The type of solvent and its concentration are crucial. Ethanol-water mixtures are commonly used and generally recognized as safe.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the target compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound, but prolonged times can increase the risk of degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Extraction Method: Different methods like conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) have varying efficiencies and optimal conditions.
Q2: Which extraction solvent is recommended for this compound?
A2: For puerarin and related isoflavones, aqueous ethanol (B145695) is highly effective. The optimal ethanol concentration is typically in the range of 40-70%.[1][2][3] Pure ethanol or water alone often results in lower yields.[1] The selection of a generally recognized as safe (GRAS) solvent like ethanol is also important for potential applications in pharmaceuticals and functional foods.
Q3: Can high temperatures degrade this compound during extraction?
A3: Yes, like many flavonoids, this compound can be susceptible to thermal degradation at high temperatures. While moderately elevated temperatures (e.g., 50-65°C) can enhance extraction efficiency, excessively high temperatures, especially for prolonged periods, can lead to decreased yields.[1][4] It is crucial to optimize the temperature to balance extraction rate and compound stability.
Q4: How can I quantify the amount of this compound in my extract?
A4: The standard analytical method for the accurate quantification of this compound and other isoflavones is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a PDA (Photodiode Array) or UV-Vis detector.[5][6][7][8] This technique allows for the separation, identification, and quantification of individual components in a complex mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Cell Wall Disruption | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Pre-treatment of the material, such as drying at a controlled low temperature (not exceeding 40°C), can also be beneficial. |
| Suboptimal Solvent Concentration | The polarity of the solvent is critical. For isoflavones, a mixture of ethanol and water is often more effective than a pure solvent. Optimize the ethanol concentration, typically between 40-70%.[1][2][3] |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the compound. Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (mL/g) have been reported to be effective for related compounds.[1][9] |
| Insufficient Extraction Time or Temperature | Extraction is a time and temperature-dependent process. Increase the extraction time or temperature within the optimal range. Be cautious of excessive heat, which can cause degradation.[1][4] |
| Degradation of this compound | Isoflavones can be sensitive to heat, light, and pH. Avoid excessively high temperatures and prolonged extraction times.[4][10][11] Store extracts in dark containers and at low temperatures. Ensure the pH of the extraction solvent is suitable; for similar compounds, a slightly acidic to neutral pH is often preferred.[10][11] |
| Poor Quality of Plant Material | The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. Ensure you are using high-quality, properly identified plant material. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Recommended Solution |
| Non-selective Solvent System | The chosen solvent may be extracting a wide range of compounds with similar polarities. Consider adjusting the solvent composition to improve selectivity for this compound. |
| Complex Plant Matrix | Pueraria root contains numerous other compounds, including other isoflavones, saponins, and polysaccharides. |
| Need for Post-Extraction Purification | A single extraction step may not be sufficient to achieve high purity. Implement a post-extraction purification step. Techniques such as liquid-liquid partitioning or column chromatography can be effective in separating this compound from other co-extracted compounds. |
Data on Optimized Extraction Parameters for Puerarin (as a proxy for this compound)
The following tables summarize optimized parameters from various studies on puerarin extraction, which can serve as a starting point for optimizing this compound extraction.
Table 1: Conventional Solvent Extraction
| Parameter | Optimal Value | Yield | Reference |
| Ethanol Concentration | 46.06% | 60.56 mg/g | [1] |
| Temperature | 65.02°C | 60.56 mg/g | [1] |
| Solid-to-Liquid Ratio | 1:11.50 (g/mL) | 60.56 mg/g | [1] |
| Extraction Time | 22 min | 60.56 mg/g | [1] |
Table 2: Ultrasound-Assisted Extraction (UAE)
| Parameter | Optimal Value | Yield | Reference |
| Ethanol Concentration | 68% | 7.09% (extraction rate) | [9] |
| Solid-to-Liquid Ratio | 1:53 (g/mL) | 7.09% (extraction rate) | [9] |
| Ultrasonic Power | 5:1 (intensity of cavitation) | 7.09% (extraction rate) | [9] |
Table 3: Microwave-Assisted Extraction (MAE)
| Parameter | Optimal Value | Yield | Reference |
| Ethanol Concentration | 52.36% | 11.97 mg/g | [2] |
| Microwave Power | 184.8 W | 11.97 mg/g | [2] |
| Solid-to-Liquid Ratio | 1:25 (g/mL) | 11.97 mg/g | [2] |
| Irradiation Time | 60 s | 11.97 mg/g | [2] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
-
Preparation of Plant Material:
-
Wash the roots of Pueraria lobata to remove dirt and debris.
-
Dry the roots in a shaded, well-ventilated area or in an oven at a low temperature (≤ 40°C) to prevent degradation of thermolabile compounds.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Add the appropriate volume of the optimized extraction solvent (e.g., 11.5 mL of 46% aqueous ethanol for a 1:11.5 solid-to-liquid ratio).
-
Place the mixture in a temperature-controlled water bath or shaker set to the optimal temperature (e.g., 65°C).
-
Extract for the optimized duration (e.g., 22 minutes) with continuous stirring.
-
-
Separation and Filtration:
-
After extraction, cool the mixture to room temperature.
-
Separate the extract from the solid residue by centrifugation (e.g., 5000 rpm for 10 minutes) or filtration through Whatman No. 1 filter paper.
-
-
Solvent Evaporation and Sample Preparation:
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or the HPLC mobile phase) for quantification.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: HPLC Quantification of this compound
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or acetic acid to improve peak shape). An example mobile phase could be acetonitrile and water (20:80, v/v).[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (likely to be around 250 nm, similar to puerarin).
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards of different concentrations.
-
-
Analysis and Quantification:
-
Inject the prepared standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Caption: A generalized workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Total Flavonoids Extraction from Radix Puerariae and HPLC Determination of Puerarin [spkx.net.cn]
- 4. mdpi.com [mdpi.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous quantification of five impurities in puerarin and its injections by HPLC method with correction factor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of puerarin from pueraria tuberosa dc by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Frontiers | Studies on Extraction and Stability of C-Phycoerythrin From a Marine Cyanobacterium [frontiersin.org]
- 11. researchgate.net [researchgate.net]
How to prevent degradation of 3'-Hydroxypuerarin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3'-Hydroxypuerarin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many flavonoid compounds, this compound is susceptible to degradation from several environmental factors. The primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
Humidity: this compound is potentially hygroscopic, meaning it can absorb moisture from the air. This can lead to hydrolysis and other degradation pathways.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
pH: The stability of this compound in solution is highly dependent on the pH. Both acidic and alkaline conditions can catalyze degradation, with flavonoids often showing optimal stability in slightly acidic conditions.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store it at -20°C in a tightly sealed container to protect it from moisture and light. For short-term storage, refrigeration at 2-8°C may be adequate, provided the material is protected from humidity and light.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid powder. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light. The choice of solvent and buffer system is critical. For aqueous solutions, a slightly acidic pH (e.g., pH 4-6) is often optimal for flavonoid stability. Avoid alkaline conditions, as they can significantly accelerate degradation.
Troubleshooting Guides
Issue 1: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of a stored this compound sample.
Possible Cause 1: Thermal Degradation
-
Troubleshooting:
-
Verify the storage temperature. Ensure that the sample has been consistently stored at the recommended temperature (-20°C for long-term).
-
Review the sample handling procedures. Minimize the time the sample is exposed to ambient temperatures during weighing and preparation.
-
Consider performing a forced degradation study by exposing the compound to elevated temperatures (e.g., 40°C, 60°C) for a defined period to understand its thermal liability.
-
Possible Cause 2: Hydrolytic Degradation due to Moisture
-
Troubleshooting:
-
Assess the hygroscopicity of your sample. Store the compound in a desiccator, especially after opening the container for the first time.
-
Use anhydrous solvents for preparing solutions whenever possible.
-
For solid formulations, consider co-processing with excipients that act as moisture scavengers.
-
Possible Cause 3: Photodegradation
-
Troubleshooting:
-
Ensure that the sample has been protected from light at all stages of storage and handling. Use amber vials or wrap containers in aluminum foil.
-
Work in a laboratory with minimal exposure to direct sunlight or UV light sources.
-
Conduct a photostability study by exposing the compound to a controlled light source (e.g., a photostability chamber) to determine its sensitivity to light.
-
Possible Cause 4: pH-related Degradation (for solutions)
-
Troubleshooting:
-
Measure the pH of your solution. If it is outside the optimal range for flavonoid stability (typically pH 4-6), adjust it using a suitable buffer system.
-
Be aware that the degradation of flavonoids can be pH-dependent, with different degradation products forming under acidic versus alkaline conditions.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 1 hour.
-
Thermal Degradation: Expose solid this compound to a temperature of 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the λmax of this compound (typically around 250-260 nm). |
| Column Temperature | 30°C |
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products do not interfere with the peak of this compound.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Rationale |
| Solid (Powder) | -20°C, protected from light and moisture | Long-term | Minimizes thermal degradation and preserves chemical integrity. |
| 2-8°C, protected from light and moisture | Short-term | Suitable for frequently used working stock. | |
| Solution | 2-8°C, protected from light | Very short-term (prepare fresh if possible) | Prone to hydrolysis and pH-dependent degradation. |
Table 2: Hypothetical Forced Degradation Results for this compound (Illustrative)
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 2h | ~15% | 2 |
| 0.1 M NaOH, RT, 30min | ~40% | 3 |
| 3% H₂O₂, RT, 1h | ~25% | 2 |
| 105°C, 24h (solid) | ~10% | 1 |
| Light Exposure | ~30% | 2 |
Note: This table is illustrative and based on the expected behavior of flavonoids. Actual results may vary.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
Addressing matrix effects in LC-MS/MS analysis of 3'-Hydroxypuerarin
Welcome to the technical support center for the LC-MS/MS analysis of 3'-Hydroxypuerarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from biological samples like plasma, these interfering components can include phospholipids (B1166683), salts, and proteins.[1][2] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[3][4] For flavonoids like this compound, matrix effects can lead to underestimation of the compound's concentration.
Q2: My signal for this compound is inconsistent or lower than expected. Could this be a matrix effect?
A2: Yes, inconsistent or suppressed signal is a classic sign of matrix effects.[3] Biological matrices, especially plasma, are complex and contain high concentrations of endogenous substances like phospholipids that are known to cause significant ion suppression in ESI-MS.[2][5] These substances can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to a reduced and variable signal.[6]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: Phospholipids are the primary cause of matrix effects in plasma samples analyzed by LC-MS/MS.[2] These molecules are major components of cell membranes and are often co-extracted with the analyte of interest during sample preparation.[7] They are notorious for causing ion suppression and can also build up on the analytical column, leading to poor chromatographic performance over time.[5][7] Other sources include salts, endogenous metabolites, and anticoagulants.[4]
Q4: How can I reduce matrix effects during my sample preparation?
A4: Improving sample preparation is one of the most effective ways to combat matrix effects.[2][3] The goal is to selectively remove interfering components while efficiently recovering this compound. The three main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2] Each has its advantages and disadvantages in terms of cleanliness, recovery, and throughput. Specialized techniques like phospholipid removal plates (e.g., HybridSPE®, Ostro™) offer a targeted approach to eliminating the most problematic interferences.[7][8][9]
Q5: Which sample preparation technique is best for minimizing matrix effects for this compound?
A5: The choice depends on the specific requirements of your assay, such as required sensitivity and sample throughput.
-
Protein Precipitation (PPT) is fast and simple but is the least effective at removing phospholipids, often resulting in significant matrix effects.[10][11]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT by separating compounds based on their differential solubility in immiscible liquids.[10] This generally results in lower matrix effects.[12]
-
Solid-Phase Extraction (SPE) is highly selective and can provide the cleanest extracts, leading to the most significant reduction in matrix effects.[11][13] There are various SPE sorbents (e.g., reversed-phase, ion-exchange) that can be optimized for flavonoid extraction.[14][15]
-
Phospholipid Removal Plates are specifically designed to deplete phospholipids from the sample, offering a very effective and rapid cleanup.[8][9][16]
For a visual comparison of these workflows, see the diagram below.
Q6: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?
A6: A SIL-IS is the gold standard for correcting matrix effects and is highly recommended.[1][17] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate quantification.[17] However, even with a SIL-IS, significant ion suppression can reduce the signal to a point where the assay sensitivity is compromised.[2] Therefore, it is always best practice to combine the use of a SIL-IS with an effective sample cleanup procedure.
Q7: Besides sample preparation, are there other ways to mitigate matrix effects?
A7: Yes. Chromatographic optimization can play a significant role. By adjusting the mobile phase gradient, you can achieve better separation of this compound from co-eluting matrix components. Additionally, the design of the mass spectrometer's ion source can influence its susceptibility to matrix effects.[18][19] For example, some studies have shown that orthogonal spray ion sources may be less prone to ion suppression compared to Z-spray designs for certain analytes.[18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column contamination from matrix components. | 1. Implement a more rigorous sample cleanup (e.g., switch from PPT to SPE).[11] 2. Use a guard column to protect the analytical column. 3. Optimize the mobile phase to improve peak shape. |
| Inconsistent Analyte Recovery | Inefficient sample extraction. | 1. Optimize the extraction solvent or pH for LLE.[2] 2. For SPE, ensure proper conditioning and elution steps. Evaluate different sorbent types.[14] 3. Use a stable isotope-labeled internal standard to normalize for recovery variations. |
| High Signal Variability Between Samples | Differential matrix effects between individual samples. | 1. Improve sample cleanup to remove interfering components. Using a phospholipid removal plate can be highly effective.[8][9] 2. A stable isotope-labeled internal standard is essential to correct for this variability.[1] |
| Gradual Decrease in Signal Over an Analytical Run | Buildup of matrix components (especially phospholipids) on the column and in the MS source. | 1. Use a more effective sample preparation method like SPE or specific phospholipid removal.[5][11] 2. Implement a column wash step at the end of each injection or periodically within the sequence. 3. Clean the MS source more frequently. |
| No Signal or Very Low Signal for Analyte | Severe ion suppression. | 1. Evaluate the matrix effect using a post-column infusion experiment to identify regions of suppression. 2. Drastically improve the sample cleanup method (e.g., SPE).[20] 3. Dilute the sample extract to reduce the concentration of interfering components, if sensitivity allows.[2] 4. Optimize chromatography to separate the analyte from the suppression zone. |
Data and Protocols
Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation techniques for plasma analysis. The values are representative and can vary based on the specific analyte and protocol.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Phospholipid Removal Plate |
| Matrix Effect | High[10][11] | Moderate[10] | Low[11] | Very Low[9][16] |
| Analyte Recovery | >90% (can be variable)[10] | 85-105%[10] | >90% (highly consistent) | >95%[9] |
| Process Efficiency | High-throughput, rapid[10] | Labor-intensive, slower | Can be automated, moderate time | High-throughput, very rapid[8] |
| Selectivity | Low[10] | Moderate | High | High (for phospholipids) |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast but offers minimal cleanup.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[1]
-
Centrifuge at >14,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than PPT. The choice of organic solvent is critical and may require optimization for this compound.
-
To 100 µL of plasma, add the internal standard and 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[2]
-
Adjust pH if necessary to ensure this compound is in a neutral form for efficient extraction.[2]
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the most selective cleanup. A C18 sorbent is a good starting point for flavonoids.[14]
-
Condition: Pass 1 mL of methanol (B129727), followed by 1 mL of water through a C18 SPE cartridge.[14]
-
Load: Dilute the plasma sample (e.g., 100 µL plasma with 400 µL of 2% phosphoric acid) and pass it through the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. eijppr.com [eijppr.com]
Cell viability issues in high-concentration 3'-Hydroxypuerarin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues in high-concentration 3'-Hydroxypuerarin experiments.
Troubleshooting Guide
High concentrations of this compound can present challenges in cell-based assays, primarily due to its physicochemical properties and potential for cytotoxicity. This guide addresses common problems in a question-and-answer format.
Question 1: I'm observing precipitate in my cell culture medium after adding this compound. What is causing this and how can I prevent it?
Answer:
Precipitation of this compound in aqueous cell culture media is a common issue due to its limited solubility. The compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. When this stock is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded.
Solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.[1]
-
Perform a serial dilution of the DMSO stock with pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing to ensure rapid and even dispersion.
-
-
Control Final DMSO Concentration:
-
Determine the Solubility Limit:
-
Before conducting cell viability experiments, it is advisable to determine the kinetic solubility of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Question 2: My cell viability assay results are inconsistent between replicates. What are the potential sources of this variability?
Answer:
High variability in cell viability assays can stem from several factors, particularly when working with high concentrations of compounds that may have solubility issues.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.
-
Compound Precipitation: Inconsistent precipitation across wells can lead to variable effective concentrations of the compound. Visually inspect your plates for any signs of precipitation before and during the incubation period.
-
Incomplete Solubilization of Formazan (B1609692) (in MTT assays): If using an MTT assay, ensure complete dissolution of the formazan crystals by using a suitable solubilization buffer and allowing sufficient incubation time with gentle shaking.
Question 3: I'm observing a decrease in cell viability at high concentrations of this compound. How can I determine if this is true cytotoxicity or an artifact?
Answer:
It is crucial to differentiate between genuine compound-induced cytotoxicity and artifacts that can arise from high-concentration experiments.
Troubleshooting Steps:
-
Visual Inspection: Use a microscope to visually inspect the cells. Look for morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis (e.g., cell swelling, membrane rupture). Also, check for compound precipitation, which can sometimes be mistaken for dead cells or interfere with assay readings.
-
Use Multiple Viability Assays: Relying on a single assay can sometimes be misleading. Different assays measure different cellular parameters. For instance, an MTT assay measures metabolic activity, which can be affected by factors other than cell death.[5] Consider complementing your primary assay with a secondary one that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or Trypan Blue exclusion).
-
Time-Course Experiment: Perform a time-course experiment to monitor cell viability at different time points after compound addition. This can help distinguish between rapid cytotoxic effects and slower, secondary effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[1][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in cell culture medium.
Q2: What is a typical concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. Based on its antioxidant activity, IC50 values for scavenging peroxynitrite, nitric oxide radicals, and total reactive oxygen species are 1.36 µM, 1.13 µM, and 6.51 µM, respectively.[6] For cell viability studies, a wider range should be tested, and it is important to first determine the solubility limit in your specific experimental setup.
Q3: Can this compound interfere with the MTT assay?
A3: Like some phytochemicals, there is a potential for this compound to interfere with the MTT assay. This can occur if the compound has reducing properties that can directly convert the MTT reagent to formazan, leading to a false-positive signal for cell viability. It is recommended to run a control experiment with the compound in cell-free medium to check for any direct reduction of MTT.
Q4: What signaling pathways are known to be affected by this compound and related compounds?
A4: Puerarin, a closely related isoflavonoid, has been shown to modulate several signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.[7][8] It is plausible that this compound affects similar pathways.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility | Soluble in DMSO | [1][6] |
| IC50 (Peroxynitrite Scavenging) | 1.36 µM | [6] |
| IC50 (Nitric Oxide Radical Scavenging) | 1.13 µM | [6] |
| IC50 (Total Reactive Oxygen Species Scavenging) | 6.51 µM | [6] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol helps to determine the maximum concentration of this compound that can be used in your cell culture experiments without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
In a separate 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Transfer 2 µL of each DMSO stock dilution to the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a well with medium and 2 µL of DMSO alone as a control.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C in a cell culture incubator for a period relevant to your experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance (turbidity) of each well at a wavelength of 600-650 nm using a plate reader.[9] An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under your experimental conditions.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution in DMSO
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration constant and below 0.5% across all wells. Include vehicle control wells (medium with DMSO).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Simplified signaling pathways potentially modulated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Puerarin attenuates glucocorticoid-induced apoptosis of hFOB1.19 cells through the JNK-and Akt-mediated mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 3'-Hydroxypuerarin in Formulations
Welcome to the technical support center for 3'-Hydroxypuerarin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in various formulations. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid degradation of this compound in aqueous solution. | - pH instability: this compound, similar to other isoflavonoids, is susceptible to pH-dependent degradation. It is generally more stable in acidic to neutral conditions.[1] - Oxidation: The phenolic hydroxyl groups in the structure of this compound are prone to oxidation.[2][3] - Exposure to light: Photodegradation can occur upon exposure to UV or visible light. | - Optimize pH: Adjust the pH of the formulation to a range of 4.0-6.0 using appropriate buffer systems (e.g., citrate, acetate). - Incorporate Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite (B1197395), or tocopherols (B72186) to the formulation to mitigate oxidative degradation.[2] - Use Chelating Agents: Include chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.[2] - Protect from Light: Store solutions in amber-colored vials or protect them from light using opaque packaging. |
| Precipitation of this compound in liquid formulations. | - Poor solubility: this compound has limited aqueous solubility. - pH shift: Changes in pH can affect the ionization state and solubility of the molecule. | - Utilize Co-solvents: Employ co-solvents such as propylene (B89431) glycol, ethanol, or polyethylene (B3416737) glycols (PEGs) to enhance solubility. - Employ Surfactants: Incorporate non-ionic surfactants like polysorbates (e.g., Tween 80) to improve wetting and prevent precipitation.[4] - Maintain pH control: Ensure the formulation is adequately buffered to prevent pH fluctuations. |
| Color change or appearance of unknown peaks in HPLC analysis of solid formulations. | - Moisture-induced degradation: this compound is hygroscopic and can degrade in the presence of moisture.[5] - Excipient incompatibility: Interactions between this compound and certain excipients can lead to degradation. - Thermal degradation: Exposure to high temperatures during processing or storage can cause degradation. | - Control Moisture: Manufacture and store the formulation in a low-humidity environment. Consider including a desiccant in the packaging. - Conduct Excipient Compatibility Studies: Perform compatibility testing with a range of common excipients to identify any potential interactions.[6] - Optimize Processing Conditions: Avoid high temperatures during manufacturing processes like drying and milling. - Protective Packaging: Use packaging that provides a barrier against moisture and light. |
| Loss of potency in lyophilized products upon reconstitution. | - Inadequate cryoprotection: The stress of freezing and drying can lead to degradation if not properly protected. - Collapse of the cake: Improper lyophilization cycle parameters can result in a collapsed cake, which is more susceptible to moisture and degradation. | - Incorporate Cryoprotectants: Add cryoprotectants such as trehalose, sucrose, or mannitol (B672) to the pre-lyophilization solution to protect the molecule during freezing and drying.[6] - Optimize Lyophilization Cycle: Develop a robust lyophilization cycle with appropriate freezing rates, primary drying temperatures, and secondary drying times to ensure a stable and elegant cake structure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific degradation pathways for this compound are not extensively detailed in the public domain, based on its isoflavonoid (B1168493) structure containing phenolic hydroxyl groups, the primary degradation pathways are likely hydrolysis and oxidation. The C-glucosidic bond can also be susceptible to cleavage under certain conditions.[7]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: Based on studies of the related compound puerarin (B1673276), this compound is expected to be most stable in a slightly acidic to neutral pH range, approximately pH 4.0 to 6.0.[1] Significant degradation is observed under alkaline conditions.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For the solid (powder) form, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[5][8] Solutions should also be stored at low temperatures and protected from light.
Q4: Which excipients should I consider for a stable liquid formulation of this compound?
A4: To enhance the stability of a liquid formulation, consider using a combination of the following excipients:
-
Buffers: Citrate or acetate (B1210297) buffers to maintain an optimal pH.
-
Antioxidants: Ascorbic acid or sodium metabisulfite to prevent oxidation.[2]
-
Chelating Agents: EDTA to sequester metal ions.[2]
-
Co-solvents/Solubilizers: Propylene glycol, ethanol, or polysorbates to improve solubility.[4]
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products. The development process involves subjecting the drug to forced degradation under various stress conditions (acid, base, oxidation, heat, and light) to generate the degradants.[9][10] The chromatographic conditions are then optimized to achieve adequate resolution between all peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to understand its degradation behavior under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
Photostability chamber
-
HPLC system with a PDA or UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature and monitor for degradation at regular intervals.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at intervals and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose the solid powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze the samples by HPLC at various time points.
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method to quantify the remaining this compound and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a validated RP-HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Methodology:
-
Initial Screening: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the forced degradation samples.
-
Method Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier to achieve optimal separation of the parent drug from all degradation peaks. Ensure a resolution of >1.5 between all critical peak pairs.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. A validated stability-indicating HPLC method for the determination of PEGylated puerarin in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilizer Excipients - Protheragen [protheragen.ai]
- 3. caymanchem.com [caymanchem.com]
- 4. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-hydroxy Puerarin Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Enzyme Inhibition Kinetics Assays with 3'-Hydroxypuerarin: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Hydroxypuerarin in enzyme inhibition kinetics assays.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments, helping you to identify and resolve them efficiently.
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate readings | Inconsistent pipetting, temperature fluctuations, or reagent instability. | Ensure proper mixing of all solutions. Use calibrated pipettes and pre-warm all reagents to the assay temperature. Prepare fresh enzyme and substrate solutions for each experiment. |
| Low or no enzyme activity in controls | Inactive enzyme, incorrect buffer pH or composition, or presence of contaminants. | Verify enzyme activity with a known substrate and confirm the buffer pH.[1] Use high-purity water and reagents. Consider a "spike and recovery" experiment to check for inhibitory contaminants in your buffer.[2] |
| Reaction proceeds too quickly or too slowly | Inappropriate enzyme or substrate concentration. | Optimize the enzyme concentration to yield a linear reaction rate for a sufficient duration.[1] Adjust the substrate concentration; ideally, it should be around the Michaelis-Menten constant (Km) for determining inhibitor potency.[3] |
| Precipitation of this compound in the assay | Poor solubility of the compound in the assay buffer. | This compound is soluble in DMSO.[4] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells to avoid affecting enzyme activity. |
| Inconsistent IC50 values across experiments | Variations in experimental conditions such as substrate concentration, incubation time, or enzyme lot. | Standardize all assay parameters. The IC50 value is dependent on the substrate concentration, especially for competitive inhibitors.[5] Always report the substrate concentration used when reporting IC50 values. |
| Unexpected inhibition patterns | The inhibitor may have a complex mechanism of action (e.g., mixed-type inhibition) or there may be assay artifacts. | Perform a full kinetic analysis by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[3][6] |
Frequently Asked Questions (FAQs)
1. How do I determine the mechanism of inhibition (e.g., competitive, non-competitive) of this compound?
To determine the mechanism of inhibition, you need to measure the initial reaction rates at various substrate and inhibitor concentrations. By plotting the data using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), you can visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).[6]
-
Competitive inhibition: Lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: Lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: Lines will intersect at a point other than the axes (Vmax decreases and Km may increase or decrease).
2. What is the difference between IC50 and Ki, and how can I convert IC50 to Ki?
The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is highly dependent on the substrate concentration. The Ki (inhibition constant) is a more absolute measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex.
The relationship between IC50 and Ki depends on the mode of inhibition and the substrate concentration ([S]) relative to the Michaelis-Menten constant (Km). The Cheng-Prusoff equation is commonly used for this conversion. For competitive inhibition, the equation is:
Ki = IC50 / (1 + [S]/Km)
Online tools are also available to facilitate this conversion for different inhibition models.[7][8]
3. My results suggest mixed-type inhibition. What does this mean?
Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a regulatory (allosteric) site rather than the active site.[6] This affects both the Vmax and the Km of the reaction. Puerarin (B1673276), a compound closely related to this compound, has been shown to exhibit mixed-type inhibition on tyrosinase.[9]
4. What are the known enzyme targets of this compound or related compounds?
While specific kinetic studies on this compound are limited, its parent compound, puerarin, has been studied for its inhibitory effects on several enzymes. For example, puerarin has been shown to inhibit the monophenolase activity of tyrosinase.[9] Flavonoids, the class of compounds to which this compound belongs, are known to inhibit a variety of enzymes, including cytochrome P450 enzymes like CYP3A4.[10]
Quantitative Data Summary
The following table summarizes kinetic data for the inhibition of tyrosinase by puerarin , a structurally related isoflavonoid. This data can serve as a reference for designing experiments with this compound.
| Compound | Target Enzyme | Substrate | Inhibition Type | IC50 | Ki |
| Puerarin | Tyrosinase (monophenolase activity) | L-tyrosine | Mixed-type | 0.537 mg/mL | Not Reported |
Data from a study on puerarin's effect on tyrosinase activity.[9]
Experimental Protocols
Protocol: Determining the Type of Enzyme Inhibition
This protocol outlines the steps to determine whether an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed-type mechanism.
1. Materials and Reagents:
-
Purified enzyme
-
Substrate
-
This compound (inhibitor)
-
Assay buffer (optimized for pH and ionic strength)
-
Microplate reader and appropriate microplates (e.g., clear 96-well plates for colorimetric assays)[4]
-
Solvent for inhibitor (e.g., DMSO)
2. Experimental Setup:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a matrix of reaction conditions in a microplate. This should include a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and a range of inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50).
-
Include appropriate controls:
-
No-enzyme control (background)
-
No-inhibitor control (maximum activity)
-
Solvent control (to account for any effect of the inhibitor's solvent)[3]
-
3. Assay Procedure:
-
Add the assay buffer, substrate, and inhibitor (or solvent) to each well of the microplate.
-
Pre-incubate the plate at the optimal temperature for the enzyme.[1]
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. Collect data at regular intervals to determine the initial reaction velocity (V₀).[1]
4. Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Transform the data by plotting 1/V₀ versus 1/[S] to create a Lineweaver-Burk plot.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition as described in the FAQ section.[6]
Visualizations
Logical Workflow for Troubleshooting Enzyme Inhibition Assays
Caption: Troubleshooting workflow for common issues in enzyme inhibition assays.
Types of Reversible Enzyme Inhibition
Caption: Comparison of competitive and non-competitive inhibition mechanisms.
PI3K/Akt Signaling Pathway
Caption: Puerarin can activate the PI3K/Akt pathway to promote cell survival.[11][12]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. jackwestin.com [jackwestin.com]
- 7. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution of 3'-Hydroxypuerarin with other isoflavones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoflavones, specifically addressing the challenge of resolving the co-elution of 3'-Hydroxypuerarin with other structurally similar isoflavones like Puerarin (B1673276) during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound analysis?
A1: Co-elution is a common chromatographic challenge where two or more compounds exit the analytical column at the same time, resulting in overlapping peaks. For this compound, which is structurally very similar to Puerarin (differing by only one hydroxyl group), this is a frequent issue. This overlap can lead to inaccurate quantification, making it difficult to assess the purity, efficacy, and metabolic profile of the individual compounds.
Q2: Which isoflavone (B191592) most commonly co-elutes with this compound?
A2: Due to its high structural similarity and common presence in botanical extracts like Pueraria lobata (Kudzu), Puerarin is the most common isoflavone to co-elute with this compound. Other isoflavones such as daidzin (B1669773) and 3'-methoxypuerarin (B1232487) may also elute closely depending on the chromatographic conditions.[1][2]
Q3: What are the initial steps to troubleshoot the co-elution of this compound and Puerarin on a standard C18 column?
A3: Before making significant changes to your method, verify the health of your current system. Check for peak broadening or tailing, which can worsen resolution. Ensure the column is not contaminated, minimize extra-column volume by using appropriate tubing, and confirm the pump is delivering a consistent flow rate. Also, ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase.
Q4: Can Ultra-High-Performance Liquid Chromatography (UPLC) improve the separation?
A4: Yes. UPLC systems operate at higher pressures and use columns with sub-2-µm particles. This technology provides significantly higher separation efficiency and resolution compared to traditional HPLC. Transferring a method from HPLC to UPLC can often resolve co-eluting peaks like this compound and Puerarin while also reducing analysis time.[2]
Q5: If chromatographic separation is unsuccessful, are there alternative analytical approaches?
A5: If complete baseline separation cannot be achieved, using a mass spectrometer (MS) detector can provide the necessary specificity. By using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively quantify this compound based on its unique mass-to-charge ratio (m/z), even if it co-elutes with Puerarin.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound and Puerarin.
Problem: Poor resolution between this compound and Puerarin peaks.
Below is a logical workflow to troubleshoot this common issue.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is critical for achieving selectivity between structurally similar analytes.
-
Modify the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve the co-eluting pair.
-
Adjust the pH: Adding a modifier like formic acid or acetic acid (typically 0.05% to 0.1%) to the aqueous mobile phase is standard practice.[3][4] Small adjustments to the pH can change the ionization state of the analytes and improve peak shape and resolution.
Step 2: Adjust Flow Rate and Column Temperature
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, although it will lengthen the run time.
-
Change Column Temperature: Increasing the column temperature (e.g., from 25°C to 35°C) can decrease mobile phase viscosity and improve mass transfer, potentially affecting selectivity and improving resolution.
Step 3: Evaluate an Alternative Stationary Phase
If optimizing the mobile phase on a standard C18 column is not sufficient, changing the column chemistry can introduce different separation mechanisms.
-
Phenyl-Hexyl Column: This stationary phase provides π-π interactions, which can be highly effective for separating aromatic compounds like isoflavones, offering a different selectivity compared to the hydrophobic interactions of a C18 column.[5]
-
Biphenyl (B1667301) Column: A biphenyl phase offers enhanced retention and selectivity for aromatic and moderately polar compounds, making it another excellent alternative to C18 for this application.
Experimental Protocols & Data
Protocol 1: Optimized HPLC Method for Isoflavone Separation
This protocol is a starting point for achieving the separation of this compound and Puerarin.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.05% FA) | % Mobile Phase B (Acetonitrile + 0.05% FA) |
| 0.0 | 85 | 15 |
| 25.0 | 50 | 50 |
| 26.0 | 0 | 100 |
| 37.0 | 0 | 100 |
| 38.0 | 85 | 15 |
| 50.0 | 85 | 15 |
| This gradient is adapted from a published method for isoflavone analysis and may require optimization. |
Table 3: Comparison of Chromatographic Conditions
This table summarizes various reported conditions for isoflavone analysis to guide method development.
| Method Reference | Column Type & Dimensions | Mobile Phase System | Key Feature |
| Method 1[1] | Prep-HPLC (unspecified) | Methanol / Water with Formic Acid (Isocratic) | Successful separation of this compound and Puerarin. |
| Method 2[2] | Agilent XDB RP C18 (4.6 x 150 mm) | Methanol / Water with 0.01% Formic Acid (Gradient) | Optimized for quality control of Pueraria root. |
| Method 3[4] | Diamonsil C18 (4.6 x 150 mm, 5 µm) | Methanol / 1% Acetic Acid (Gradient) | Separation of Puerarin, Daidzin, and Daidzein. |
| Method 4[3] | YMC ODS-A (4.6 x 150 mm, 5 µm) | Methanol / 0.5% Acetic Acid (Gradient) | Developed for pharmacokinetic studies of Puerarin. |
Signaling Pathway Information
Puerarin, and by extension structurally similar isoflavones like this compound, are known to exert their biological effects by modulating key cellular signaling pathways. A primary pathway implicated in the neuroprotective, cardioprotective, and metabolic effects of Puerarin is the PI3K/Akt pathway .[6][7][8][9]
Activation of this pathway by Puerarin leads to a cascade of downstream effects, including:
-
Inhibition of Apoptosis: By modulating the expression of Bcl-2 family proteins.[8]
-
Promotion of Cell Survival and Growth.
-
Regulation of Glucose Metabolism: Through the inhibition of hepatic gluconeogenesis.[6]
-
Antioxidant and Anti-inflammatory Effects. [8]
Other related pathways that Puerarin has been shown to influence include the ERK1/2 and mTOR signaling pathways.[10][11]
References
- 1. A Novel and Effective Chromatographic Approach to the Separation of Isoflavone Derivatives from Pueraria lobata [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Puerarin suppresses the hepatic gluconeogenesis via activation of PI3K/Akt signaling pathway in diabetic rats and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 8. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Puerarin Regulated mTOR Signaling Pathway in Experimental Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of 3'-Hydroxypuerarin Semi-synthesis
Welcome to the technical support center for the semi-synthesis of 3'-Hydroxypuerarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the semi-synthesis of this compound from puerarin (B1673276)?
A1: The two main approaches for the semi-synthesis of this compound are biotransformation and chemical synthesis. Biotransformation typically involves the use of microorganisms, such as the fungus Trichoderma harzianum, to selectively hydroxylate the 3' position of the puerarin molecule.[1] Chemical synthesis aims to achieve the same transformation through specific chemical reagents, though this can be more challenging due to the need for selective reactions and the use of protecting groups.
Q2: Why is biotransformation often preferred for the 3'-hydroxylation of puerarin?
A2: Biotransformation is often favored due to its high selectivity (regioselectivity), which minimizes the formation of unwanted byproducts.[1] Enzymatic reactions occur under mild conditions (temperature, pH), reducing the risk of degrading the starting material or product. This method is also considered a "green chemistry" approach as it avoids the use of harsh or toxic reagents.
Q3: What are the main challenges encountered during the semi-synthesis of this compound?
A3: Common challenges include:
-
Low Yield: In both biotransformation and chemical synthesis, achieving a high yield of the final product can be difficult.
-
Byproduct Formation: Non-specific reactions can lead to a mixture of hydroxylated isomers and other degradation products, complicating purification.
-
Purification Difficulties: Separating this compound from the starting material (puerarin) and other byproducts can be complex due to their similar chemical properties.
-
Process Optimization: Finding the optimal reaction conditions (e.g., fermentation parameters, reaction time, temperature) is crucial for maximizing efficiency.
Q4: How can I monitor the progress of the reaction and analyze the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction and analyzing the purity of the final product.[2][3][4][5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid).[2][4][5] Detection is usually performed using a UV detector at a wavelength of around 250-280 nm.[2][5]
Troubleshooting Guides
Biotransformation using Trichoderma harzianum
Issue 1: Low or No Conversion of Puerarin to this compound
| Possible Cause | Troubleshooting Step |
| Inactive Fungal Strain | Ensure the Trichoderma harzianum strain is viable and properly maintained. Use a fresh culture for inoculation. |
| Inappropriate Media Composition | Optimize the fermentation medium. Ensure it contains suitable carbon and nitrogen sources, as well as essential minerals.[6][7][8] |
| Sub-optimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, aeration, and agitation speed. The optimal temperature for T. harzianum growth is typically around 25-30°C. |
| Puerarin Toxicity to the Fungus | Introduce puerarin to the culture in a fed-batch manner to avoid high initial concentrations that might inhibit fungal growth. |
| Incorrect Incubation Time | Monitor the reaction over time using HPLC to determine the optimal incubation period for maximum conversion. |
Issue 2: Difficult Purification and Low Purity of this compound
| Possible Cause | Troubleshooting Step |
| Complex Fermentation Broth | After fermentation, centrifuge the broth to remove fungal biomass. The supernatant can then be extracted with an organic solvent like ethyl acetate (B1210297). |
| Co-elution of Puerarin and this compound | Optimize the HPLC purification method. Consider using a gradient elution program or a different column to improve separation. Preparative HPLC is often necessary for obtaining high-purity product. |
| Presence of Other Metabolites | Employ multi-step purification techniques, such as column chromatography (e.g., silica (B1680970) gel, Sephadex) followed by preparative HPLC.[9] |
Chemical Synthesis (Hypothetical Approach)
Issue 1: Non-selective Hydroxylation Leading to Multiple Products
| Possible Cause | Troubleshooting Step |
| High Reactivity of the Aromatic Rings | Use protecting groups to block other reactive hydroxyl groups on the puerarin molecule before attempting the 3'-hydroxylation. This will direct the reaction to the desired position. |
| Harsh Reaction Conditions | Employ milder and more selective hydroxylation reagents. Explore methods like organocatalysis or enzymatic hydroxylation in vitro.[10][11] |
| Use of Non-selective Reagents | Avoid harsh reagents like Fenton's reagent, which can lead to over-oxidation and a mixture of products.[12][13][14][15] |
Issue 2: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. Ensure all reagents are of high quality and used in the correct stoichiometry. |
| Degradation of Product | Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic compounds. Control the reaction temperature carefully. |
| Losses During Work-up and Purification | Optimize the extraction and purification procedures to minimize product loss. |
Experimental Protocols
Protocol 1: Biotransformation of Puerarin to this compound using Trichoderma harzianum
This protocol is a generalized procedure based on known methods for fungal biotransformation.[1] Optimization will be required for specific laboratory conditions and strains.
1. Fungal Culture and Inoculum Preparation:
-
Prepare a potato dextrose agar (B569324) (PDA) medium.
-
Inoculate the PDA plates with Trichoderma harzianum and incubate at 28°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by washing the surface of the agar plates with sterile water containing 0.1% Tween 80.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
2. Fermentation Medium:
-
A suitable fermentation medium for Trichoderma harzianum could consist of (per liter):
-
Glucose: 20 g
-
Yeast Extract: 5 g
-
KH2PO4: 1 g
-
MgSO4·7H2O: 0.5 g
-
(Adjust pH to 6.0)
-
3. Biotransformation:
-
Inoculate the sterile fermentation medium with the spore suspension (e.g., 5% v/v).
-
Incubate the culture at 28°C with shaking (e.g., 150 rpm) for 48 hours to allow for fungal growth.
-
Prepare a stock solution of puerarin in a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the fungal culture to a final concentration of 0.1-0.5 mg/mL.
-
Continue the incubation for another 72-120 hours, monitoring the conversion of puerarin to this compound by taking samples periodically for HPLC analysis.
4. Extraction and Purification:
-
After the desired conversion is achieved, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude extract can be purified by column chromatography on silica gel, followed by preparative HPLC to obtain pure this compound.
Protocol 2: HPLC Analysis of Puerarin and this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50% A
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 250 nm.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Quantitative Data Summary
Currently, specific quantitative data for the semi-synthesis of this compound is limited in the public domain. The following table provides a template for researchers to record and compare their experimental results.
| Method | Starting Material | Key Reagents/Microorganism | Reaction Time | Yield (%) | Purity (%) | Reference/Internal Data |
| Biotransformation | Puerarin | Trichoderma harzianum | 72-120 h | [Record your data] | [Record your data] | [1] |
| Chemical Synthesis | Puerarin | [Specify reagents] | [Record your data] | [Record your data] | [Record your data] |
Visualizations
Caption: Workflow for the biotransformation of puerarin.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Hydroxylation modification and free radical scavenging activity of puerarin-7-O-fructoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of puerarin from pueraria tuberosa dc by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tmmedia.in [tmmedia.in]
- 7. geneticsmr.org [geneticsmr.org]
- 8. CN110616156B - Trichoderma harzianum solid-state fermentation medium, Trichoderma harzianum conidia, biological preparation including the conidia and application thereof - Google Patents [patents.google.com]
- 9. CN103709152B - A kind of separation purification method of puerarin - Google Patents [patents.google.com]
- 10. Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 13. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The Fenton reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the purification of 3'-Hydroxypuerarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3'-Hydroxypuerarin, with a focus on overcoming low yield issues.
I. FAQs - Troubleshooting Low Yield in this compound Purification
Q1: We are experiencing a significantly lower than expected yield of this compound from our Pueraria lobata extract. What are the primary factors that could be contributing to this issue?
A1: Low yield in this compound purification can stem from several stages of the process, from initial extraction to final purification steps. Key contributing factors include:
-
Suboptimal Extraction: Inefficient extraction from the plant material is a common cause of low yield. This can be due to the wrong choice of solvent, inappropriate temperature, or insufficient extraction time.
-
Compound Degradation: this compound, like many flavonoids, can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or exposure to light.
-
Inefficient Chromatographic Separation: Poor separation during column chromatography can lead to co-elution with impurities, resulting in loss of the target compound during fraction collection.
-
Losses During Solvent Evaporation: Significant amounts of the compound can be lost if the evaporation process is not carefully controlled, for example, through overheating.
Q2: What are the recommended initial steps to diagnose the cause of low yield in our purification workflow?
A2: To diagnose the root cause of low yield, a systematic approach is recommended. Start by evaluating each step of your protocol:
-
Analyze the Crude Extract: Before proceeding to purification, quantify the amount of this compound in your crude extract using an analytical technique like HPLC. This will help you determine if the issue lies with the extraction process itself.
-
Monitor Each Purification Step: Collect and analyze samples from each stage of your purification process (e.g., after each chromatographic step, after solvent evaporation). This will help pinpoint where the loss is occurring.
-
Assess Compound Stability: Perform small-scale stability studies of your this compound standard under the conditions used in your purification protocol (e.g., pH of buffers, solvents, temperature) to check for degradation.
Q3: Can the choice of chromatographic resin impact the final yield of this compound?
A3: Absolutely. The choice of stationary phase is critical for successful purification. For isoflavones like this compound, macroporous resins have been shown to be effective for initial enrichment from crude extracts. For higher purity, reversed-phase chromatography (e.g., C18) is commonly used. The selection of the right resin with optimal particle size and pore size will directly impact the resolution and, consequently, the yield of the purified compound.
II. Common Issues and Solutions in this compound Purification
This section provides a question-and-answer style troubleshooting guide for specific problems that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low concentration of this compound in the crude extract | Inefficient extraction from Pueraria lobata | Optimize extraction parameters: consider using ultrasound-assisted extraction with 70% ethanol (B145695) at a controlled temperature (around 60°C). Ensure the plant material is finely powdered for maximum surface area. |
| Significant loss of product after column chromatography | 1. Co-elution with other isoflavones. 2. Irreversible adsorption to the column matrix. 3. Degradation on the column. | 1. Optimize the gradient elution profile in your preparative HPLC method. A shallower gradient can improve separation. 2. Ensure the column is properly conditioned and not overloaded. Consider using a different stationary phase. 3. Test the stability of this compound on the chosen stationary phase. Avoid highly acidic or basic mobile phases if the compound is unstable. |
| Purity of the final product is below expectations | Inadequate separation from closely related isoflavones like puerarin (B1673276) and daidzin. | Employ a multi-step purification strategy. An initial separation with macroporous resin can be followed by a high-resolution preparative HPLC step. High-performance counter-current chromatography (HPCCC) has also been shown to be effective for separating these closely related compounds.[1] |
| Final product appears discolored or shows signs of degradation | Exposure to harsh conditions (light, heat, extreme pH). | Protect the compound from light throughout the purification process. Use a rotary evaporator at a controlled, low temperature for solvent removal. Ensure that the pH of all solutions is within a stable range for the compound. |
III. Data on Purification of this compound and Related Isoflavones
The following tables summarize quantitative data from studies on the purification of this compound and the closely related puerarin, providing insights into expected yields and purity under different conditions.
Table 1: Purity of this compound and Co-isolated Isoflavones Using Different Purification Techniques
| Purification Method | Compound | Purity (%) | Reference |
| Macroporous Resin XDA-5 | This compound | 23.39 | |
| Puerarin | 52.09 | ||
| Daidzin | 19.21 | ||
| High-Performance Counter-Current Chromatography (HPCCC) | This compound | 90.21 | [1] |
| Puerarin | 98.77 | [1] | |
| Daidzin | 96.53 | [1] | |
| Daidzein | 97.59 | [1] | |
| 3'-Methoxypuerarin | 98.36 | [1] |
Table 2: Yield of Puerarin from Pueraria lobata Under Various Extraction Conditions
| Extraction Solvent | Temperature (°C) | Solvent-to-Biomass Ratio (mL/g) | Extraction Time (h) | Puerarin Yield (mg/g biomass) | Reference |
| 50% Ethanol | 30 | 10 | 3 | 52.36 | [2] |
| 50% Ethanol | 40 | 10 | 3 | 54.39 | [2] |
| 50% Ethanol | 50 | 10 | 3 | 57.71 | [2] |
| 50% Ethanol | 60 | 10 | 3 | 55.26 | [2] |
| 46.06% Ethanol | 65.02 | 11.50 | 0.37 | 60.56 | [2] |
IV. Detailed Experimental Protocols
Protocol 1: Extraction and Macroporous Resin Purification of this compound from Pueraria lobata
This protocol is adapted from a study on the separation of isoflavonoids from Puerariae Lobatae Radix.
1. Extraction: a. Weigh 100 g of dried and powdered Pueraria lobata root. b. Macerate the powder with 1 L of 70% ethanol at room temperature for 24 hours. c. Filter the extract through Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
2. Macroporous Resin Column Chromatography: a. Resin Preparation: Pre-treat XDA-5 macroporous resin by soaking it in ethanol for 24 hours, then wash with deionized water until no ethanol is detected. b. Column Packing: Pack a glass column (e.g., 2.5 cm x 50 cm) with the prepared XDA-5 resin. c. Equilibration: Equilibrate the column by washing with 5 bed volumes (BV) of deionized water. d. Sample Loading: Dissolve the crude extract in deionized water to a concentration of 0.5 - 0.8 g of original plant material per mL of solution. Load the sample onto the column at a flow rate of 2 BV/h. e. Washing: Wash the column with 5 BV of deionized water to remove unbound impurities. f. Elution: Elute the adsorbed isoflavonoids with 70% ethanol at a flow rate of 1 BV/h. g. Fraction Collection and Analysis: Collect the eluate and monitor the presence of this compound using analytical HPLC. Pool the fractions containing the target compound and evaporate the solvent.
Protocol 2: Preparative HPLC for High-Purity this compound
This protocol provides a general framework for purifying this compound using preparative HPLC, which can be optimized based on the user's specific instrument and column.
1. Sample Preparation: a. Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase (e.g., a mixture of methanol (B129727) and water). b. Filter the sample through a 0.45 µm syringe filter before injection.
2. Preparative HPLC Conditions: a. Column: C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 10 µm). b. Mobile Phase:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Methanol with 0.1% formic acid c. Gradient Elution: Develop a gradient based on analytical HPLC results. A typical gradient might be:
- 0-10 min: 20% B
- 10-40 min: 20-50% B (shallow gradient for separation)
- 40-45 min: 50-90% B (to elute strongly bound compounds)
- 45-50 min: 90% B
- 50-55 min: 90-20% B (re-equilibration) d. Flow Rate: Adjust based on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column). e. Detection: UV detection at 250 nm. f. Injection Volume: Determine the optimal injection volume based on a loading study to avoid column overload and ensure good separation.
3. Fraction Collection: a. Collect fractions based on the elution profile of the target peak. b. Analyze the purity of each fraction using analytical HPLC. c. Pool the fractions with high purity (>95%).
4. Post-Purification: a. Evaporate the solvent from the pooled fractions under reduced pressure at a low temperature. b. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.
V. Visualizing the Workflow: From Extraction to Pure Compound
The following diagrams illustrate the key workflows and logical relationships in the purification and troubleshooting of this compound.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound purification.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of 3'-Hydroxypuerarin and Puerarin: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the bioactive properties of 3'-Hydroxypuerarin and its parent compound, puerarin (B1673276). This document synthesizes experimental data on their antioxidant, anti-inflammatory, and potential neuroprotective and anti-diabetic activities, offering a side-by-side look at their efficacy. Detailed experimental protocols for key assays are also included to support further research.
Puerarin, the major isoflavone (B191592) glucoside found in the root of the kudzu plant (Pueraria lobata), is well-documented for a wide range of pharmacological effects, including neuroprotective, cardioprotective, antioxidant, and anti-inflammatory properties.[1][2] Its derivative, this compound, which features an additional hydroxyl group on the B-ring, has also demonstrated significant biological activities. This guide focuses on the comparative analysis of these two isoflavones to elucidate the structure-activity relationship and highlight their therapeutic potential.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data comparing the bioactivities of this compound and puerarin.
Table 1: Comparative Antioxidant Activity
A study evaluating the antioxidant properties of compounds isolated from Pueraria lobata roots provided a direct comparison of the free radical scavenging activities of this compound and puerarin. The results indicate that the presence of the 3'-hydroxyl group significantly enhances the antioxidant capacity of this compound, particularly in scavenging peroxynitrite and nitric oxide radicals.[3]
| Bioactivity Assay | This compound IC₅₀ (µM) | Puerarin IC₅₀ (µM) | Reference Compound | Reference |
| Peroxynitrite (ONOO⁻) Scavenging | 1.36 | > 10 | Penicillamine (IC₅₀ = 2.05 µM) | [3] |
| Nitric Oxide (NO·) Scavenging | 1.13 | > 10 | Curcumin (IC₅₀ = 20.3 µM) | [3] |
| Total Reactive Oxygen Species (ROS) Scavenging | 6.51 | > 10 | - | [3] |
| Superoxide Anion (·O₂⁻) Scavenging | Weak Activity | Not Reported | - | [3] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Comparative Anti-Inflammatory and α-Glucosidase Inhibitory Activities
Direct comparative studies providing IC₅₀ values for the anti-inflammatory and α-glucosidase inhibitory activities of this compound and puerarin are limited in the reviewed literature. However, individual studies have investigated these properties for each compound.
| Bioactivity Assay | This compound | Puerarin | Notes |
| Anti-Inflammatory Activity | Not directly quantified in comparative studies. | Puerarin has been shown to inhibit LPS-induced nitric oxide (NO) production in RAW264.7 macrophage cells, indicating anti-inflammatory effects.[4][5] | While both are found in Pueraria lobata, which has anti-inflammatory constituents, a direct quantitative comparison of their NO inhibition is not readily available.[3] |
| α-Glucosidase Inhibitory Activity | Not directly quantified in comparative studies. | Puerarin is known to possess α-glucosidase inhibitory activity, suggesting a potential role in managing type 2 diabetes.[6][7] | Flavonoids, as a class, are recognized for their α-glucosidase inhibition.[6] A direct comparison of the IC₅₀ values for this compound and puerarin is needed for a conclusive assessment. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway involved in the anti-inflammatory effects of puerarin and a general workflow for assessing bioactivity.
Caption: Puerarin's Anti-Inflammatory Mechanism via NF-κB Pathway.
Caption: General Experimental Workflow for Bioactivity Comparison.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Peroxynitrite (ONOO⁻) Scavenging Activity Assay
-
Principle: This assay measures the ability of a compound to scavenge peroxynitrite, a potent oxidizing and nitrating agent. The method often involves monitoring the inhibition of the ONOO⁻-mediated oxidation of a fluorescent probe, such as dihydrorhodamine 123 (DHR 123).
-
Reagents and Materials:
-
Peroxynitrite (ONOO⁻)
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (this compound, Puerarin) and positive control (e.g., Penicillamine)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, DHR 123, and various concentrations of the test compounds or positive control.
-
Initiate the reaction by adding ONOO⁻ to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes) in the dark.
-
Measure the fluorescence intensity at an excitation wavelength of 500 nm and an emission wavelength of 536 nm.
-
The percentage of scavenging activity is calculated using the formula: [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the scavenger.
-
Nitric Oxide (NO·) Radical Scavenging Assay
-
Principle: This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside (SNP). The amount of remaining NO is determined using the Griess reagent, which measures the nitrite (B80452) concentration.
-
Reagents and Materials:
-
Sodium nitroprusside (SNP)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds and positive control (e.g., Curcumin)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare various concentrations of the test compounds and positive control in the phosphate buffer.
-
Mix the test solutions with an SNP solution in a 96-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 150 minutes) under a light source.
-
After incubation, add Griess reagent to each well.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at a wavelength of 540 nm.
-
The percentage of NO· scavenging activity is calculated as: [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100.
-
The IC₅₀ value is calculated from the concentration-inhibition curve.
-
Total Reactive Oxygen Species (ROS) Scavenging Assay
-
Principle: This cell-based assay measures the intracellular ROS scavenging ability of a compound. A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Reagents and Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
DCFH-DA
-
ROS inducer (e.g., tert-butyl hydroperoxide, t-BHP)
-
Cell culture medium and supplements
-
Test compounds
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Load the cells with DCFH-DA by incubating them with the probe for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation time.
-
Induce ROS production by adding the ROS inducer (e.g., t-BHP).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The percentage of ROS scavenging is determined by comparing the fluorescence of treated cells to that of untreated controls.
-
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)
-
Test compounds
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
α-Glucosidase Inhibitory Activity Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The inhibition is measured by monitoring the reduced release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Test compounds and positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and various concentrations of the test compounds or positive control.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated as: [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100.
-
The IC₅₀ value is determined from the dose-response curve.
-
Conclusion
The available data strongly suggests that this compound is a more potent antioxidant than puerarin, particularly in scavenging reactive nitrogen species. This enhanced activity is likely attributable to the additional hydroxyl group in the B-ring, which increases the molecule's ability to donate hydrogen atoms and stabilize free radicals.
While direct comparative data for anti-inflammatory, neuroprotective, and α-glucosidase inhibitory activities are not as readily available, the established bioactivities of puerarin in these areas suggest that this compound is a highly promising candidate for further investigation. Future research should focus on direct, quantitative comparisons of these two compounds across a broader range of biological assays to fully elucidate their relative therapeutic potential. The detailed protocols provided in this guide offer a foundation for such comparative studies.
References
- 1. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update [aginganddisease.org]
- 3. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of 3'-Hydroxypuerarin Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of 3'-Hydroxypuerarin, an isoflavonoid (B1168493) found in Pueraria lobata, against established antioxidant standards.[1] The content includes available experimental data, detailed methodologies for key antioxidant assays, and visualizations of the underlying signaling pathways and experimental workflows to support further research and development.
Data Presentation: Comparative Antioxidant Capacity
Direct comparative studies for this compound using common antioxidant assays like DPPH and ABTS are limited in the available literature. However, data on its efficacy in scavenging specific reactive species and the performance of its parent compound, puerarin (B1673276), provide valuable insights. The following tables summarize the known antioxidant values for these compounds and provide reference values for widely used standards.
Table 1: Antioxidant Capacity of this compound and its Parent Compound Puerarin
| Compound | Assay | Target Species | IC50 Value (µM) | Source |
|---|---|---|---|---|
| This compound | ROS Scavenging | Total Reactive Oxygen Species (ROS) | 6.51 | [1] |
| This compound | Peroxynitrite Scavenging | Peroxynitrite (ONOO−) | 1.36 | [1] |
| This compound | Nitric Oxide Scavenging | Nitric Oxide (NO•) | 1.13 | [1] |
| Puerarin | DPPH Radical Scavenging | DPPH• | 215.7 (93.26 µg/mL) | [2] |
| Puerarin Extract | ABTS Radical Scavenging | ABTS•+ | 32.1 (13.9 µg/mL) |[2] |
Note: Data for Puerarin and Puerarin Extract are derived from studies on Pueraria lobata extracts and may not represent the activity of the purified compound in isolation. The antioxidant activity of puerarin has been reported to be comparable to that of α-tocopherol.[3]
Table 2: Reference Antioxidant Capacity of Known Standards
| Standard Compound | Assay | IC50 Value (µg/mL) | Source(s) |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 72.33 | [2] |
| Trolox | DPPH Radical Scavenging | ~3.77 | [4] |
| Trolox | ABTS Radical Scavenging | ~2.93 | [4] |
| Gallic Acid | ABTS Radical Scavenging | 1.03 ± 0.25 |[5] |
Disclaimer: The values in Table 2 are reference points from independent studies and were not obtained from direct side-by-side comparisons with this compound or Puerarin.
Mechanisms of Action: Signaling Pathways
Puerarin, the parent isoflavonoid of this compound, exerts its antioxidant effects by modulating key cellular signaling pathways. These mechanisms are crucial for mitigating oxidative stress and protecting against cellular damage.
One of the primary mechanisms is the activation of the Keap1-Nrf2/ARE pathway , a critical endogenous defense against oxidative stress.[6] Puerarin can upregulate the expression of antioxidant enzymes by modulating this pathway.[6] Furthermore, puerarin has been shown to block the overexpression of kinases in the MAPK signaling pathway (ERK, JNK, P38), which in turn downregulates matrix metalloproteinase-1 (MMP-1) and protects against photoaging caused by UVA radiation.[6] Other pathways implicated in puerarin's protective effects include the PI3K/Akt and HMGB1/TLR4/MAPK pathways.[7][8]
Caption: Keap1-Nrf2/ARE antioxidant response pathway modulated by Puerarin.
Caption: Inhibition of the MAPK signaling pathway by Puerarin to prevent photoaging.
Experimental Protocols
Standardized assays are essential for validating the antioxidant capacity of novel compounds. Below are detailed methodologies for three widely accepted in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[10] This solution should be freshly prepared and protected from light.[10]
-
Sample Preparation: Dissolve this compound and standard compounds (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.[10]
-
Reaction: Add a defined volume of the test sample or standard to the DPPH working solution in a cuvette or 96-well plate.[9] A blank containing only the solvent and DPPH is also prepared.[10]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[10]
-
Measurement: Measure the absorbance of the solution at its maximum wavelength, typically 517 nm, using a spectrophotometer.[5][9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+), reducing it back to its colorless form.[11]
Methodology:
-
Radical Generation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate or ammonium (B1175870) persulfate solution.[11][12] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]
-
Working Solution: Dilute the ABTS•+ stock solution with a buffer (e.g., phosphate (B84403) buffer) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[13]
-
Reaction: Add a small volume of the test sample or standard (e.g., Trolox) to the ABTS•+ working solution.[4]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) at room temperature.[14]
-
Measurement: Record the decrease in absorbance at 734 nm.[11]
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage inhibition of the sample to a standard curve generated with Trolox.[11]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals, which are generated by a free radical initiator like AAPH.
Methodology:
-
Reagent Preparation: Prepare a working solution of a fluorescent probe (commonly fluorescein) and a free radical initiator (AAPH).[3] A standard, typically Trolox, is used to create a calibration curve.
-
Reaction Setup: In a 96-well black microplate, add the test sample or Trolox standard, followed by the fluorescein (B123965) working solution.
-
Incubation: Incubate the plate at 37°C for a period (e.g., 30 minutes) to allow for temperature equilibration.
-
Initiation: Initiate the reaction by adding the AAPH solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (Excitation: ~485 nm; Emission: ~520 nm).[3]
-
Calculation: The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) from the fluorescence decay plot.[3] The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Results are expressed as Trolox Equivalents (TE).[3]
References
- 1. scielo.br [scielo.br]
- 2. Frontiers | The Positive Influence of Polyphenols Extracted From Pueraria lobata Root on the Gut Microbiota and Its Antioxidant Capability [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant activity of the puerarin - β - lactoglobulin complex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Evaluation of the antioxidant activity of the puerarin - β - lactoglobulin complex in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radical Scavenging Activity of Puerarin: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Inflammatory Effects of 3'-Hydroxypuerarin and 3'-Methoxypuerarin
In the landscape of natural product research for anti-inflammatory agents, isoflavonoids derived from Pueraria lobata (Kudzu) have garnered significant attention. Among these, 3'-hydroxypuerarin and 3'-methoxypuerarin (B1232487) stand out as promising candidates. This guide provides a detailed comparison of their anti-inflammatory properties, supported by experimental data, to assist researchers and drug development professionals in their evaluation.
Key Findings on Anti-Inflammatory and Antioxidant Activities
A pivotal study comparing the bioactivities of constituents from Pueraria lobata roots revealed distinct differences in the anti-inflammatory and antioxidant profiles of this compound and 3'-methoxypuerarin. The presence of a 3'-hydroxyl group in this compound appears to be crucial for its potent radical scavenging capabilities.[1]
Table 1: Comparison of Radical and Reactive Species Scavenging Activities
| Compound | ONOO- Scavenging | NO· Scavenging | Total ROS Scavenging | ·O₂⁻ Scavenging |
| This compound | Marked | Marked | Marked | Weak |
| 3'-Methoxypuerarin | Marked | Weak | Not specified | Weak |
Source: Adapted from a 2012 study on constituents of Pueraria lobata roots.[1]
Mechanistic Insights: Impact on Inflammatory Signaling Pathways
While direct comparative studies on the signaling pathways affected by this compound and 3'-methoxypuerarin are limited, research on the parent compound, puerarin (B1673276), and other flavonoids provides a framework for their likely mechanisms of action. The primary inflammatory pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2. It is plausible that both this compound and 3'-methoxypuerarin exert their anti-inflammatory effects by inhibiting this pathway. The general mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the expression of pro-inflammatory mediators. Puerarin has been shown to suppress the phosphorylation of p38, ERK, and JNK. It is anticipated that this compound and 3'-methoxypuerarin share this inhibitory effect on the MAPK pathway, thereby contributing to their anti-inflammatory action.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters may need to be optimized based on the experimental setup.
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of this compound or 3'-methoxypuerarin for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Scavenging Assay
This assay measures the ability of the compounds to scavenge intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO production assay.
-
Probe Loading: After the 24-hour incubation, the cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Fluorescence Measurement: The cells are washed again with PBS to remove excess probe. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The percentage of ROS scavenging is calculated by comparing the fluorescence intensity of compound-treated cells with that of untreated, LPS-stimulated cells.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect the protein levels of iNOS and COX-2 in cell lysates.
-
Cell Lysis: After treatment with the compounds and LPS, RAW 264.7 cells are washed with cold PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
Both this compound and 3'-methoxypuerarin exhibit promising anti-inflammatory properties. The available data suggests that This compound may possess superior antioxidant activity , particularly in scavenging nitric oxide and total reactive oxygen species, which is likely attributable to its 3'-hydroxyl group.[1] This enhanced radical scavenging ability could translate to more potent inhibition of downstream inflammatory signaling. However, both compounds demonstrate the ability to inhibit key inflammatory mediators.
Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these two puerarin derivatives on the NF-κB and MAPK signaling pathways and to establish a definitive structure-activity relationship for their anti-inflammatory effects. Such studies will be invaluable for guiding the selection and development of the most promising candidate for therapeutic applications.
References
A Comparative Guide to HPLC and UHPLC-MS Methods for 3'-Hydroxypuerarin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the quantitative analysis of 3'-Hydroxypuerarin, an isoflavone (B191592) with significant antioxidant properties.[1][2] The selection of an appropriate analytical method is critical for accuracy, sensitivity, and efficiency in research and drug development. This document outlines the experimental protocols and performance data to aid in the selection of the most suitable method for your specific needs.
Methodology Comparison
The primary difference between the two methods lies in their separation efficiency and detection principles. UHPLC systems utilize smaller particle size columns (typically <2 µm) and higher pressures, leading to faster analysis times and improved resolution compared to conventional HPLC. Furthermore, mass spectrometry offers higher sensitivity and selectivity than UV detection, allowing for lower detection and quantification limits.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in herbal extracts and pharmaceutical formulations.
Instrumentation:
-
Agilent XDB RP C18 column (150 x 4.6 mm)[3]
-
Binary pump system
-
Autosampler
-
Diode array detector (DAD)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.01% formic acid (A) and methanol (B129727) with 0.01% formic acid (B).[3]
-
Gradient: A linear gradient optimized for the separation of isoflavones.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 262 nm[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
This high-sensitivity method is ideal for the quantification of this compound in complex biological matrices and for studies requiring low detection limits.
Instrumentation:
-
UHPLC system coupled with a Q-Orbitrap High-Resolution Mass Spectrometer (HRMS).[4]
-
Heated electrospray ionization (HESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase UHPLC column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Scan Mode: Full MS-ddMS2 (data-dependent MS2).[4]
-
Precursor Ion: [M+H]+ for this compound.[4]
-
Collision Energy: Optimized for the fragmentation of the target analyte.
Sample Preparation:
-
For biological samples, perform protein precipitation with acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
Performance Data Comparison
The following table summarizes the typical validation parameters for HPLC-UV and UHPLC-MS methods for the quantification of isoflavonoids like this compound. The data is compiled from various studies to provide a comparative overview.
| Validation Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98 - 102% | 85 - 115% |
| Limit of Detection (LOD) | ~ 10-50 ng/mL | ~ 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~ 50-150 ng/mL | ~ 0.5-5 ng/mL |
| Analysis Time | 20 - 30 min | 5 - 10 min |
Experimental Workflows
Caption: HPLC-UV method workflow for this compound quantification.
Caption: UHPLC-MS method workflow for this compound quantification.
Conclusion
The choice between HPLC-UV and UHPLC-MS for the quantification of this compound depends on the specific application.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not a primary requirement.[3]
-
UHPLC-MS offers significantly higher sensitivity, selectivity, and speed, making it the preferred method for analyzing samples with low concentrations of this compound, complex biological matrices, and for high-throughput screening.[4]
Researchers and drug development professionals should consider the required sensitivity, sample complexity, and available instrumentation when selecting the most appropriate method for their studies.
References
Comparative Analysis of α-Glucosidase Inhibitory Activity: 3'-Hydroxypuerarin and Acarbose
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on α-Glucosidase Inhibition
Currently, specific IC50 values for the α-glucosidase inhibitory activity of 3'-Hydroxypuerarin have not been reported in the reviewed literature. This compound is an isoflavone (B191592) isolated from Pueraria lobata and is noted for its antioxidant properties[1][2].
For comparative purposes, the following table summarizes the reported α-glucosidase inhibitory activity of acarbose (B1664774), a widely used positive control in α-glucosidase inhibition assays. It is important to note that the IC50 values for acarbose can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., yeast, rat intestine) and the substrate used.
Table 1: Reported IC50 Values for Acarbose α-Glucosidase Inhibition
| IC50 Value (µg/mL) | Enzyme Source | Notes |
| 25.50 ± 0.45 | Not Specified | Standard drug in a study comparing plant extracts[3]. |
| 43.37 ± 0.75 | Not Specified | Standard compound in an α-amylase and α-glucosidase inhibition study[3]. |
| 181.4 | Not Specified | Reference standard in an enzyme inhibitory activity study of plant extracts[4]. |
| 262.32 | Not Specified | Commercially known α-glucosidase inhibitor value cited in a study[5]. |
Experimental Protocols
A standardized in vitro assay is crucial for determining and comparing the α-glucosidase inhibitory activity of test compounds like this compound against a standard inhibitor such as acarbose.
In Vitro α-Glucosidase Inhibitory Assay Protocol
This protocol outlines a common spectrophotometric method for assessing α-glucosidase inhibition.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the test compound and acarbose in DMSO. Further dilutions are made using the phosphate buffer to achieve a range of test concentrations.
-
In a 96-well microplate, add a specific volume of the test compound solution (or acarbose solution for the positive control, and buffer for the negative control) to each well.
-
Add the α-glucosidase enzyme solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a defined time (e.g., 20-30 minutes).
-
Terminate the reaction by adding the sodium carbonate solution. The addition of sodium carbonate will stop the enzymatic reaction and induce a color change in the wells where p-nitrophenol has been produced.
-
Measure the absorbance of the resulting yellow-colored p-nitrophenol at a wavelength of 405 nm using a microplate reader.
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the α-glucosidase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process and Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro α-glucosidase inhibitory assay.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of α-Glucosidase Inhibition
α-Glucosidase inhibitors function by delaying the digestion and absorption of carbohydrates in the small intestine.[6][7] This mechanism helps to reduce the postprandial increase in blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3'-Hydroxy Puerarin | CAS#:117060-54-5 | Chemsrc [chemsrc.com]
- 3. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
In Vivo Therapeutic Efficacy of 3'-Hydroxypuerarin and a Comparative Analysis in Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: 3'-Hydroxypuerarin, an isoflavonoid (B1168493) compound, has garnered interest for its potential therapeutic applications. However, a comprehensive in vivo validation of its efficacy remains limited in publicly available research. This guide provides a comparative analysis of the therapeutic effects of the closely related and extensively studied compound, puerarin (B1673276), in key disease models. This information serves as a valuable proxy for understanding the potential of this compound and offers a framework for future in vivo validation studies.
Section 1: Neuroprotective Effects in a Stroke Model
Puerarin has demonstrated significant neuroprotective effects in animal models of ischemic stroke. The primary mechanism of action is attributed to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.
Comparative Efficacy of Neuroprotective Agents in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Therapeutic Agent | Dosage | Administration Route | Key Outcomes | Reference |
| Puerarin | 36 mg/kg & 54 mg/kg | Intravenous | Infarct Volume: Significantly reduced.[1] Neurological Deficit Score: Significantly improved.[1] Inflammatory Cytokines (IL-1β, IL-6, TNF-α): Significantly reduced levels in the brain.[1] | [1] |
| Puerarin | 50 mg/kg & 100 mg/kg | Not Specified | Neurological Score: Significantly improved.[2] Infarct Volume: Significantly reduced.[2] | [2] |
| Edaravone | Not Specified | Not Specified | Infarct Volume: Effective in decreasing. Neurological Function: Improved.[3] | [3] |
| Granulocyte Colony-Stimulating Factor (GCSF) | Not Specified | Not Specified | Neurological Deficits: Improved. Long-term Behavioral Outcomes: Improved.[4] | [4] |
Experimental Protocol: MCAO Rat Model for Ischemic Stroke
This protocol outlines a common procedure for inducing ischemic stroke in rats to evaluate the efficacy of neuroprotective agents.
1. Animal Model:
-
Species: Adult male Sprague-Dawley or Wistar rats.
-
Weight: 250-300g.
2. Surgical Procedure (Middle Cerebral Artery Occlusion):
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or pentobarbital (B6593769) sodium).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision.
3. Drug Administration:
-
Administer the test compound (e.g., puerarin) or vehicle control intravenously at the indicated doses and time points (e.g., before or after MCAO).
4. Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at various time points post-MCAO using a standardized scoring system (e.g., Longa's score).[1]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), euthanize the animals, and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and non-infarcted (red) tissue. Quantify the infarct volume using image analysis software.[1]
-
Biochemical Analysis: Collect brain tissue from the ischemic penumbra to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of oxidative stress.[1]
Experimental Workflow for MCAO Model
Caption: Workflow of the MCAO model for stroke research.
Signaling Pathway: Puerarin's Neuroprotective Mechanism
Caption: Puerarin's inhibition of stroke-induced pathways.
Section 2: Cardioprotective Effects in a Myocardial Infarction Model
Puerarin has also been shown to exert cardioprotective effects in animal models of myocardial infarction (MI), primarily by reducing myocardial injury and improving cardiac function.
Comparative Efficacy of Cardioprotective Agents in a Rat Model of Myocardial Infarction
| Therapeutic Agent | Dosage | Administration Route | Key Outcomes | Reference |
| Puerarin | Not Specified | Not Specified | Myocardial Infarct Size: Significantly reduced. Serum CK-MB & LDH: Levels were decreased. Cardiac Function: Improved. | [5][6] |
| Puerarin | Not Specified | Intraperitoneal | Myocardial Apoptosis: Significantly reduced. Cardiac Function: Improved. | [7] |
| Metoprolol | Not Specified | Not Specified | Infarct Size: Protects against no-flow ischemia of 30-60 min duration. | [8] |
| Adenosine | Not Specified | Intravenous | Infarct Size: 33% relative reduction. | [9] |
Experimental Protocol: Myocardial Infarction Rat Model
This protocol describes a common method for inducing myocardial infarction in rats to assess the efficacy of cardioprotective compounds.
1. Animal Model:
-
Species: Adult male Sprague-Dawley or Wistar rats.
-
Weight: 250-300g.
2. Surgical Procedure (Coronary Artery Ligation):
-
Anesthetize the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
Close the chest in layers.
3. Drug Administration:
-
Administer the test compound (e.g., puerarin) or vehicle control at specified doses and time points (e.g., before or after LAD ligation).
4. Outcome Assessment:
-
Infarct Size Measurement: After a set period (e.g., 24 hours or longer), euthanize the animal and excise the heart. Slice the ventricles and incubate with TTC to delineate the infarcted area. Calculate the infarct size as a percentage of the total ventricular area.
-
Cardiac Function Assessment: Perform echocardiography at different time points to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biomarker Analysis: Collect blood samples to measure cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).[5][6]
-
Histological Analysis: Perform histological staining (e.g., H&E, Masson's trichrome) on heart tissue sections to assess myocardial damage and fibrosis.
Experimental Workflow for MI Model
Caption: Workflow of the myocardial infarction model.
Signaling Pathway: Puerarin's Cardioprotective Mechanism
Caption: Puerarin's mitigation of MI-induced pathways.
Disclaimer: The data presented for puerarin is intended to serve as a comparative reference due to the limited availability of in vivo studies on this compound. Direct in vivo validation of this compound is essential to confirm its therapeutic efficacy.
References
- 1. Puerarin partly counteracts the inflammatory response after cerebral ischemia/reperfusion via activating the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin protects rat brain against ischemia/reperfusion injury by suppressing autophagy via the AMPK-mTOR-ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposed Drug Proves Neuroprotective in Stroke Model | Technology Networks [technologynetworks.com]
- 5. The Protective Effect of Puerarin on Myocardial Infarction Reperfusion Injury (MIRI): A Meta-Analysis of Randomized Studies in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puerarin protects against sepsis-induced myocardial injury through AMPK-mediated ferroptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 8. Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel cardioprotective and regenerative therapies in acute myocardial infarction: a review of recent and ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of cells treated with 3'-Hydroxypuerarin vs. puerarin
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the metabolomic effects of 3'-Hydroxypuerarin and Puerarin (B1673276). Due to a lack of direct comparative metabolomics studies on cells treated with both compounds, this document summarizes the available metabolomic data for Puerarin from an in vivo study and presents the current knowledge on this compound.
Introduction
Puerarin is a major isoflavone (B191592) glycoside found in the root of the kudzu plant (Pueraria lobata). It is known to possess a wide range of pharmacological activities. This compound is a structurally related isoflavone, also isolated from Puerariae Lobatae Radix. Understanding the distinct metabolic impact of these two compounds at a cellular level is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.
Data Presentation: Metabolomic Changes Induced by Puerarin
The following tables summarize the metabolomic changes observed in rat serum following puerarin treatment in a study on post-traumatic stress disorder (PTSD). While not a cell-based study, it provides valuable insights into the systemic metabolic alterations induced by puerarin.
Table 1: Dysregulated Metabolites in PTSD Reversed by Puerarin Treatment
| Metabolite Name | Change in PTSD | Change after Puerarin Treatment |
| Daidzein | - | Reversed |
| 3-Succinoylpyridine | - | Reversed |
| 5-(2,5-dihydroxyhexyl) oxolan-2-one | - | Reversed |
| Elaidic acid | - | Reversed |
| And 13 other dysregulated metabolites | - | Reversed |
Data from an integrated transcriptomic and metabolomic analysis of rat serum.[1][2]
Experimental Protocols
Metabolomics Analysis of Rat Serum Treated with Puerarin
-
Animal Model: A rat model of post-traumatic stress disorder (PTSD) was established using the single prolonged stress procedure.
-
Treatment: Rats were treated with or without puerarin.
-
Sample Collection: Serum samples were collected for analysis.
-
Instrumentation: Untargeted metabolomics was performed using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.
-
Data Analysis: Differential metabolites were identified using multivariate analysis. Integrated analysis of metabolomic and transcriptomic data was performed to identify regulated metabolic pathways.[1][2]
Signaling Pathways
Puerarin's Influence on Metabolic Signaling Pathways
Puerarin has been shown to modulate key signaling pathways involved in metabolism. The following diagram illustrates the signaling pathways affected by puerarin based on current literature.
Caption: Puerarin activates AMPK and PPARγ signaling pathways.
Discussion and Future Directions
The available data, primarily from in vivo studies, indicates that puerarin significantly impacts cellular metabolism by modulating key signaling pathways like AMPK and PPAR.[1][3] These pathways are central to regulating energy homeostasis, glucose and lipid metabolism, and inflammation. The reversal of specific metabolite dysregulation in a PTSD model suggests a targeted effect of puerarin on metabolic imbalances associated with the disorder.[1][2]
There is a notable absence of cellular metabolomics data for this compound. To provide a comprehensive comparison, future research should focus on performing direct comparative metabolomics studies of cells treated with this compound and puerarin. Such studies would be invaluable for dissecting the specific metabolic reprogramming induced by each compound and for identifying unique therapeutic potentials. Key areas for future investigation include:
-
Direct Comparative Cellular Metabolomics: Utilizing techniques like LC-MS and GC-MS to analyze the metabolomes of various cell lines (e.g., hepatocytes, neurons, cancer cells) treated with both compounds.
-
Flux Analysis: Employing stable isotope tracing to map the metabolic fluxes through key pathways affected by each compound.
-
Integration with Other 'Omics' Data: Combining metabolomics with transcriptomics, proteomics, and lipidomics to build a comprehensive understanding of the cellular response to this compound and puerarin.
By addressing these research gaps, the scientific community can gain a deeper understanding of the distinct and overlapping mechanisms of these two promising isoflavones, ultimately paving the way for more effective and targeted therapeutic applications.
References
- 1. Integrated transcriptomic and metabolomic analysis of rat serum to investigate potential target of puerarin in the treatment post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated transcriptomic and metabolomic analysis of rat serum to investigate potential target of puerarin in the treatment post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic analysis of the Puerarin hypoglycemic activity via AMPK-mTOR and PPARγ-NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Hydroxypuerarin: A Head-to-Head Comparison with Leading Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 3'-Hydroxypuerarin's antioxidant capabilities in comparison to established natural compounds, supported by experimental data and mechanistic insights.
In the ever-expanding landscape of natural product research, this compound, an isoflavonoid (B1168493) found in the root of Pueraria lobata, has emerged as a compound of significant interest due to its potent antioxidant properties. This guide provides a comprehensive head-to-head comparison of this compound with other well-recognized natural antioxidants, namely resveratrol (B1683913) and quercetin (B1663063). By presenting available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to equip researchers and drug development professionals with the information necessary to evaluate the potential of this compound in their work.
Quantitative Antioxidant Activity: A Comparative Overview
The antioxidant capacity of a compound is a key determinant of its potential to mitigate oxidative stress-related cellular damage. This is often quantified by its IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of a given free radical. While a direct comparative study of this compound, resveratrol, and quercetin under identical experimental conditions is not yet available in the published literature, a compilation of data from various studies provides valuable insights into their relative potencies.
The following table summarizes the reported IC50 values for each compound across different antioxidant assays. It is crucial to note that variations in experimental protocols, reagents, and conditions can influence these values. Therefore, this table should be interpreted as a comparative estimate rather than an absolute measure of relative efficacy.
| Compound | Assay | IC50 Value (µM) | Source |
| This compound | Peroxynitrite (ONOO⁻) Scavenging | 1.36 | [1] |
| Nitric Oxide (NO•) Radical Scavenging | 1.13 | [1] | |
| Total Reactive Oxygen Species (ROS) Scavenging | 6.51 | [1] | |
| Resveratrol | DPPH Radical Scavenging | ~25-100 | [2][3] |
| ABTS Radical Scavenging | ~2.86 | ||
| Quercetin | DPPH Radical Scavenging | ~4.36 - 9.93 | [4][5][6] |
| ABTS Radical Scavenging | ~1.89 - 48.0 | [4][5] |
Note: The IC50 values for resveratrol and quercetin are presented as a range, reflecting the variability across different studies. A lower IC50 value indicates a higher antioxidant activity.
Mechanistic Insights: The Nrf2/ARE Signaling Pathway
The antioxidant effects of many natural compounds, including isoflavonoids structurally similar to this compound, are often mediated through the activation of specific cellular signaling pathways. Evidence strongly suggests that puerarin (B1673276), a closely related compound, exerts its protective effects by modulating the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway[7][8][9]. It is highly probable that this compound employs a similar mechanism.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT)[7][10]. The activation of this pathway enhances the cell's endogenous antioxidant defenses, thereby mitigating oxidative damage.
Furthermore, studies on puerarin indicate the involvement of the PI3K/Akt/GSK-3β signaling cascade in the activation of Nrf2[10]. This suggests a multi-faceted regulatory mechanism that fine-tunes the cellular antioxidant response.
Caption: Proposed Nrf2/ARE signaling pathway for this compound.
Experimental Protocols: A Guide to Key Antioxidant Assays
The quantitative data presented in this guide are derived from common in vitro antioxidant assays. Understanding the principles and methodologies of these assays is essential for interpreting the results and designing future experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Generalized Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (e.g., this compound) in a suitable solvent. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Generalized Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm). Various concentrations of the test compound are then added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a defined time.
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Caption: A generalized workflow for in vitro antioxidant assays like DPPH and ABTS.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Puerarin Reduces Oxidative Damage and Photoaging Caused by UVA Radiation in Human Fibroblasts by Regulating Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Puerarin induces Nrf2 as a cytoprotective mechanism to prevent cadmium-induced autophagy inhibition and NLRP3 inflammasome activation in AML12 hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Puerarin induces the upregulation of glutathione levels and nuclear translocation of Nrf2 through PI3K/Akt/GSK-3β signaling events in PC12 cells exposed to lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 3'-Hydroxypuerarin on Nitric Oxide Production: A Comparative Guide
This guide provides a comparative analysis of the inhibitory effect of 3'-Hydroxypuerarin on nitric oxide (NO) production, placed in context with other known natural inhibitors. While direct studies on this compound are limited, data on the structurally similar isoflavonoid, Puerarin, is used as a proxy to infer its potential activity and mechanism. This document is intended for researchers, scientists, and professionals in drug development interested in the anti-inflammatory and neuroprotective potential of natural compounds targeting NO pathways.
Overproduction of nitric oxide is a key factor in the pathophysiology of various inflammatory diseases and neurodegenerative conditions.[1] Consequently, the inhibition of inducible nitric oxide synthase (iNOS) and the subsequent reduction of NO levels are significant therapeutic strategies.[2][3]
Comparative Efficacy of Natural NO Inhibitors
The following table summarizes the inhibitory activity of Puerarin (as a proxy for this compound) and other selected natural compounds on nitric oxide production in vitro. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines, which are standard models for assessing anti-inflammatory activity.[4]
| Compound/Extract | Cell Line | Inducer | IC50 Value | Key Findings |
| Puerarin | N9 Microglial Cells | LPS | Not explicitly stated, but significant inhibition of NO production observed. | Inhibits iNOS expression by regulating MAPK phosphorylation, O-GlcNAcylation, and NF-κB translocation.[5] |
| Tirpitzin | BV-2 Microglial Cells | LPS | 14.97 ± 0.87 µM | A lignan (B3055560) isolated from Tirpitzia sinensis with moderate NO inhibitory activity.[4] |
| Tirpitzoside | BV-2 Microglial Cells | LPS | 26.63 ± 1.32 µM | A flavonoid from Tirpitzia sinensis showing moderate NO inhibition.[4] |
| Conyza canadensis extract (chloroform) | RAW 264.7 Macrophages | LPS | 17.69 µg/mL | Demonstrated potent NO inhibition of 98.53% at 100 µg/mL.[6] |
| Conyza canadensis extract (n-hexane) | RAW 264.7 Macrophages | LPS | < 2 µg/mL | Showed very strong NO inhibitory activity of 99.2% at 100 µg/mL.[6] |
| Croton linearis extract (n-hexane) | RAW 264.7 Macrophages | LPS | 4.88 µg/mL | Exhibited significant reduction in NO production, though with some cytotoxicity at higher concentrations.[7] |
| Croton linearis extract (ethyl acetate) | RAW 264.7 Macrophages | LPS | 40.03 µg/mL | Good inhibitory effect on NO production without affecting cell viability.[7] |
| Girinimbine | RAW 264.7 Macrophages | LPS/IFN-γ | Not explicitly stated, but significant dose-dependent inhibition observed. | Suppresses the translocation of NF-κB in LPS-treated cells.[8] |
Experimental Protocols
A standardized in vitro assay to determine the inhibitory effect of a compound on NO production is crucial for comparative analysis. The following protocol is a synthesis of methodologies described in the cited literature.[9][10]
In Vitro Nitric Oxide Inhibition Assay using RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound, Puerarin) in Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solutions with the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and treat them with various concentrations of the test compounds for 1 hour.
3. Induction of Nitric Oxide Production:
-
Following the pre-treatment with the test compounds, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production.
-
Incubate the cells for another 24 hours.
4. Measurement of Nitrite (B80452) Concentration (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration.
5. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated using the formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentrations.
6. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay should be performed in parallel.
-
After collecting the supernatant for the Griess assay, the remaining cells in the plate can be used for an MTT assay.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in LPS-induced nitric oxide production and the general experimental workflow for assessing the inhibitory effects of compounds like this compound.
Caption: LPS-induced NO production pathway and potential inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new compounds with nitric oxide inhibitory activity from Tirpitzia sinensis, an ethnomedicinal plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puerarin suppresses production of nitric oxide and inducible nitric oxide synthase in lipopolysaccharide-induced N9 microglial cells through regulating MAPK phosphorylation, O-GlcNAcylation and NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide: Reproducibility of Puerarin's Effects Across Different Cancer Cell Lines
Scarcity of Research on 3'-Hydroxypuerarin Impedes Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a significant lack of studies on the effects of this compound across different cell lines. While identified as an isoflavone (B191592) isolated from Puerariae Lobatae Radix, there is insufficient quantitative data to conduct a comparative analysis of its biological effects, such as cytotoxicity or modulation of signaling pathways, in various cell types.
Due to this absence of specific data for this compound, this guide will instead focus on the extensively researched parent compound, Puerarin (B1673276) . The following sections provide a comparative guide on the reproducible effects of Puerarin across various cancer cell lines, offering insights into its anti-cancer properties and mechanisms of action. This information may serve as a valuable reference for researchers interested in the broader class of isoflavones from which this compound is derived.
This guide provides a comparative analysis of the effects of Puerarin, a major isoflavonoid (B1168493) from the root of the kudzu plant, on various cancer cell lines. The data presented here is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of Puerarin's anti-proliferative and pro-apoptotic activities.
Data Presentation: Anti-proliferative Effects of Puerarin
The anti-proliferative activity of Puerarin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values of Puerarin have been determined in a variety of cancer cell lines, demonstrating a degree of cell-type-specific efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| U251 | Glioblastoma | 197.1 | 48 | CCK-8[1] |
| U87 | Glioblastoma | 190.7 | 48 | CCK-8[1] |
| T24 | Bladder Cancer | ~50 (µg/ml) | 24 | CCK-8[2] |
| SH-SY5Y | Neuroblastoma | 174.4 | 24 | CCK-8[3] |
| DU145 | Prostate Cancer | <10 | 48 | MTT |
| PC-3 | Prostate Cancer | <10 | 48 | MTT[4] |
| LNCaP | Prostate Cancer | >10 | 72 | MTT[4] |
| SKOV3 | Ovarian Cancer | ~80 (µg/ml) | 24 | CCK-8[5] |
| NuTu-19 | Ovarian Cancer | ~80 (µg/ml) | 24 | CCK-8[5] |
Note: The conversion of µg/ml to µM for Puerarin (molar mass: 416.38 g/mol ) is approximately 1 µg/ml ≈ 2.4 µM. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and assay methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to assess the effects of Puerarin.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.[6][7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Puerarin Treatment: Prepare a series of concentrations of Puerarin in culture medium. Replace the medium in the wells with 100 µL of the Puerarin solutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group after subtracting the blank absorbance. The IC50 value can be determined by plotting cell viability against the logarithm of Puerarin concentration.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[10][11][12][13]
-
Cell Lysis: Treat cells with Puerarin for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Signaling Pathways and Visualizations
Puerarin has been shown to modulate several signaling pathways involved in cell proliferation and apoptosis. The following diagrams illustrate some of the key pathways affected by Puerarin in cancer cells.
Caption: Puerarin-mediated inhibition of the PI3K/Akt signaling pathway.
Puerarin has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival.[1][14][15][16][17] Inhibition of this pathway leads to decreased phosphorylation of Akt. Dephosphorylated Akt can no longer inhibit the pro-apoptotic protein Bax, leading to the activation of the caspase cascade and ultimately apoptosis.[1][16]
Caption: Puerarin's proposed modulation of the Keap1/Nrf2/ARE pathway.
In some contexts, such as in prostate cancer cells, Puerarin has been found to inactivate the Keap1/Nrf2/ARE signaling pathway.[4][18] This pathway is a major regulator of cellular resistance to oxidative stress. By inactivating this protective pathway, Puerarin may render cancer cells more susceptible to apoptosis.[4][18]
Caption: General experimental workflow for assessing Puerarin's effects.
The workflow for studying the effects of Puerarin typically involves culturing the selected cancer cell line, treating the cells with various concentrations of Puerarin, and then performing endpoint assays to measure cell viability and markers of apoptosis.
References
- 1. Puerarin inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin Inhibits Proliferation and Induces Apoptosis by Upregulation of miR-16 in Bladder Cancer Cell Line T24 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and mechanisms of puerarin against neuroblastoma: insights from bioinformatics and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Puerarin on Ovarian Cancer Progression Contributes to the Tumor Suppressor Gene Expression and Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Puerarin protects against β-amyloid-induced microglia apoptosis via a PI3K-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 17. Puerarin prevents tumor necrosis factor-α-induced apoptosis of PC12 cells via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoflavone Profiles in Pueraria lobata, Pueraria thomsonii, and Pueraria phaseoloides
For Researchers, Scientists, and Drug Development Professionals
The genus Pueraria, a member of the Leguminosae family, encompasses several species renowned for their rich isoflavone (B191592) content and traditional medicinal applications.[1] Among these, Pueraria lobata (Kudzu) and Pueraria thomsonii are well-documented for their therapeutic properties, largely attributed to their unique isoflavone profiles.[1] This guide provides a comparative study of the isoflavone composition in P. lobata, P. thomsonii, and the less-studied Pueraria phaseoloides, supported by experimental data and detailed methodologies to aid in research and development.
Isoflavone Content: A Comparative Overview
Significant variations in the quality and quantity of isoflavones exist between different Pueraria species, influencing their medicinal and nutritional applications.[2][3] Generally, P. lobata is characterized by a higher concentration of isoflavones, particularly puerarin, making it a preferred source for medicinal extracts.[1] In contrast, P. thomsonii typically contains a higher starch content, rendering it more suitable as a food source.[1][4]
While comprehensive quantitative data for Pueraria phaseoloides is less prevalent in current literature, qualitative analyses confirm the presence of isoflavones and other flavonoids.[5] Its traditional use in managing menopausal symptoms suggests the bioactivity of these compounds.[6]
The following table summarizes the quantitative data on major isoflavones found in the roots of P. lobata and P. thomsonii from various studies. It is important to note that isoflavone content can vary based on geographical origin, cultivar, and analytical methodology.[7]
Table 1: Comparative Quantitative Analysis of Major Isoflavones in Pueraria Species (mg/g of dry weight)
| Isoflavone | Pueraria lobata | Pueraria thomsonii | Pueraria phaseoloides |
| Puerarin | 4.14 - 101.9[7] | Generally lower than P. lobata[1] | Data not available |
| Daidzin | Up to ~1.0 (estimated from chromatograms) | Generally lower than P. lobata | Data not available |
| Daidzein | Up to 1.36[7] | Generally lower than P. lobata[1] | Data not available |
| Genistin | Present, variable concentrations | Present, variable concentrations | Data not available |
| Genistein | Present, variable concentrations[7] | Present, variable concentrations | Data not available |
| Glycitin | Present, variable concentrations | Present, variable concentrations | Data not available |
| Tectoridin | Present in flowers[8] | Present in flowers[3] | Data not available |
| 6"-O-xylosyl-tectoridin | Present in flowers[8] | Present in flowers | Data not available |
Note: The data presented is a range compiled from multiple studies and is intended for comparative purposes. Absolute values can differ based on the specific plant material and analytical conditions.
Experimental Protocols
The quantification of isoflavones in Pueraria species is predominantly achieved through chromatographic techniques. The following is a synthesized protocol based on methodologies reported in recent literature.[2][7][9]
Sample Preparation and Extraction
-
Sample Collection and Pre-processing: The tuberous roots of the Pueraria species are collected, washed, and dried. For analysis of flowers, the flower buds are collected and dried. The dried plant material is then ground into a fine powder and passed through a sieve (e.g., 180 µm).[9]
-
Extraction: An accurately weighed amount of the powdered sample (e.g., 0.1 g) is subjected to extraction with a suitable solvent.[9] Common methods include:
-
Ultrasonic-Assisted Extraction (UAE): The sample is mixed with a solvent (e.g., 50 mL of 90% methanol (B129727) or 70% ethylene (B1197577) glycol) and sonicated in an ultrasonic bath (e.g., 300 W, 40 kHz) at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 60 minutes).[7][9]
-
Reflux Extraction: The sample is boiled with a solvent under reflux for a set period.
-
-
Post-Extraction Processing: The resulting extract is centrifuged (e.g., at 10,000 x g for 5 minutes) to pellet solid debris. The supernatant is then collected and filtered through a 0.22 µm membrane filter prior to chromatographic analysis.[9]
Chromatographic Analysis
-
Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) systems are commonly employed. These systems are typically equipped with a Diode Array Detector (DAD) or coupled to a mass spectrometer (MS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzer, for enhanced sensitivity and specificity.[2][9]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm × 100 mm) is frequently used for the separation of isoflavones.[10]
-
Mobile Phase and Gradient Elution: A binary solvent system is typically used, consisting of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid)
-
Solvent B: Acetonitrile with the same modifier A gradient elution program is applied to achieve optimal separation of the various isoflavones. A representative gradient might be: 0-7.5 min, 5-40% B; 7.5-11 min, 40-95% B; 11-12 min, hold at 95% B; followed by re-equilibration to initial conditions.[9]
-
-
Detection:
-
UV Detection: The eluent is monitored at a specific wavelength, typically around 250-265 nm, where isoflavones exhibit strong absorbance.[7][8]
-
Mass Spectrometry (MS) Detection: For more definitive identification and quantification, MS detection is used. Data is acquired in either positive or negative ionization mode, often using full scan and data-dependent MS2 (ddMS2) scans to obtain fragmentation patterns for structural elucidation.[2]
-
-
Quantification: The concentration of each isoflavone is determined by comparing its peak area to a calibration curve constructed using certified reference standards.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of isoflavone profiles in different Pueraria species.
Caption: Experimental workflow for comparative isoflavone profiling.
Conclusion
The isoflavone profiles of Pueraria lobata and Pueraria thomsonii are distinctly different, which aligns with their traditional uses in medicine and food, respectively. P. lobata is a richer source of key isoflavones like puerarin. While P. phaseoloides is known to contain isoflavones, further quantitative studies are necessary to fully characterize its profile and potential applications. The methodologies outlined in this guide provide a robust framework for researchers to conduct such comparative studies, contributing to the quality control and development of new therapeutic agents from these valuable medicinal plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of isoflavones and saponins in Pueraria flowers using HPLC coupled to an evaporative light scattering detector and isolation of a new isoflavone diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Estrogenic Activity of Pueraria (Kudzu) Flower Extract and Its Major Isoflavones Using ER-Binding and Uterotrophic Bioassays [scirp.org]
- 5. eprints.gouni.edu.ng [eprints.gouni.edu.ng]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Isoflavones in Radix puerariae from Different Origins by Ultra-High Performance Liquid Chromatography Based on Optimal Pretreatment Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of two isoflavones in Pueraria lobata flowers from eleven Chinese provinces using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fstjournal.com.br [fstjournal.com.br]
Safety Operating Guide
Navigating the Safe Disposal of 3'-Hydroxypuerarin: A Comprehensive Guide for Laboratory Professionals
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to conduct a thorough hazard assessment and ensure the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect against spills.
Hazard Considerations: While specific toxicity data for 3'-Hydroxypuerarin is not detailed in the provided search results, it is prudent to handle it as a potentially hazardous chemical. General guidelines for chemical safety should be strictly followed.
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.[1][2]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a dedicated hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.[2] For instance, halogenated and non-halogenated solvent wastes are often collected separately.[2]
-
Aqueous Waste: Aqueous solutions should be collected separately from organic solvent waste.[2] Disposal of aqueous waste down the drain is generally not permissible for hazardous chemicals and should only be done if explicitly allowed by institutional and local regulations for specific, non-hazardous materials.[4][5]
Container Requirements:
-
Containers must be chemically compatible with the waste they are holding.[1]
-
Ensure containers are in good condition, free from leaks or damage, and have secure, tight-fitting lids.[1]
-
Waste containers should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
III. Storage of Chemical Waste
Proper storage of hazardous waste is regulated and crucial for safety.
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[4][7]
-
Storage Limits: There are limits to the amount of hazardous waste that can be accumulated in an SAA (e.g., a maximum of 55 gallons). For acutely toxic "P-listed" chemicals, the limit is much lower (e.g., one quart of liquid or one kilogram of solid).[4]
-
Container Management: Waste containers must be kept closed except when adding waste.[4]
-
Inspections: Regular weekly inspections of SAAs are required to check for leaks and proper labeling.[7]
| Disposal Consideration | Guideline | Citation |
| Waste Classification | Treat as non-acutely toxic hazardous chemical waste. | [6][8] |
| Solid Waste Collection | Dedicated, labeled, sealed hazardous waste container. | [3] |
| Liquid Waste Collection | Separate, labeled, sealed hazardous liquid waste container. | [3] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sanitary sewer. | [4][5] |
| Container Labeling | "Hazardous Waste" and "this compound". | |
| Final Disposal Method | Licensed hazardous waste disposal company. | [3][6] |
IV. Experimental Protocol for Preparing this compound Waste for Disposal
-
Quantify and Document: Accurately determine the amount of this compound waste generated and maintain a log.
-
Containerization:
-
For solid waste, carefully transfer the material into a designated, pre-labeled hazardous waste container. Avoid generating dust.
-
For liquid waste, use a funnel to transfer the solution into the appropriate hazardous liquid waste container. Do not use the same funnel for incompatible waste types.[2]
-
-
Sealing and Labeling: Securely seal the container lid. Ensure the label is accurate and complete, including the chemical name and accumulation start date.
-
Storage: Place the sealed container in the designated Satellite Accumulation Area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Alert and Evacuate: Notify personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it should be handled in a chemical fume hood.
-
Contain and Clean:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust creation.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Collect Contaminated Materials: Place all cleanup materials into a sealed container and label it as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Caption: Disposal workflow for this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 3'-Hydroxypuerarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3'-Hydroxypuerarin. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Chemical Properties
Key Chemical Data:
| Property | Value | Source |
| CAS Number | 117060-54-5 | [1] |
| Molecular Formula | C₂₁H₂₀O₁₀ | [4] |
| Molecular Weight | 432.4 g/mol | [1] |
| Appearance | Powder Solid | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [5][6] |
| Storage | Store at -20°C | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.[7][8]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (powder-free). Double-gloving is recommended.[9] | Protects against skin contact. Powder-free gloves prevent contamination and absorption of the compound by the powder.[7] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing or powder dispersal.[10][11] | Provides a barrier against airborne particles and potential splashes, protecting the eyes and face from irritation.[10] |
| Body Protection | A long-sleeved laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | For handling powders, a NIOSH-approved air-purifying respirator with a P100 (or FFP3) particulate filter is required.[10] | Protects the respiratory system from the inhalation of fine dust particles.[10] Surgical masks offer little to no protection from chemical dust.[7] |
Safe Handling and Operational Workflow
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the chemical fume hood is operational. The work area should be clean and uncluttered. Designate a specific area for handling the compound.
-
PPE Donning: Put on all required PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure the cuffs of the lab coat are tucked into the outer gloves.
-
Weighing and Transfer: Perform all weighing and transfers of solid this compound inside the fume hood. Use appropriate tools, such as spatulas, and handle the material gently to avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated wipes, etc.) | Collect in a designated, properly labeled, and sealed hazardous waste container.[12] The label should clearly state "Hazardous Waste" and "this compound".[12] |
| Contaminated Sharps (needles, scalpels) | Dispose of in a designated sharps container for hazardous chemical waste. |
| Liquid Waste (solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[3] |
| Empty Vials | Rinse the vial with a suitable solvent (e.g., ethanol or DMSO) three times. Collect the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of as regular laboratory glass waste, unless institutional policy dictates otherwise. |
Final disposal of all hazardous waste must be conducted through a licensed environmental waste management company, likely via incineration.[12] Always follow local, state, and federal regulations for hazardous waste disposal.[12]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safely Handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3'-Hydroxy Puerarin | CAS#:117060-54-5 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 3'-Hydroxy Puerarin | CAS:117060-54-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pppmag.com [pppmag.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. benchchem.com [benchchem.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
